molecular formula C8H4K2O4 B075931 Dipotassium terephthalate CAS No. 13427-80-0

Dipotassium terephthalate

Cat. No.: B075931
CAS No.: 13427-80-0
M. Wt: 242.31 g/mol
InChI Key: LRUDDHYVRFQYCN-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dipotassium terephthalate is an organic salt of terephthalic acid that serves as a critical precursor and functional material in advanced energy storage and materials science research. Its primary research value lies in its application as a key monomer for the synthesis of potassium-ion battery (KIB) electrodes. When used in the construction of organic cathodes, this compound facilitates the highly reversible insertion and extraction of potassium ions, a mechanism critical for developing sustainable, cost-effective alternatives to lithium-ion technology. Its conjugated aromatic structure provides a stable framework for electron delocalization, enabling high theoretical capacity and excellent cycling stability. Beyond energy storage, this compound is a valuable building block in polymer chemistry for creating polyesters and other functional materials with specific thermal and mechanical properties. Researchers also utilize its well-defined molecular structure as a standard or ligand in various analytical and synthetic chemistry applications. Available in high purity, this reagent is essential for investigators exploring next-generation battery systems and novel organic materials.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

13427-80-0

Molecular Formula

C8H4K2O4

Molecular Weight

242.31 g/mol

IUPAC Name

dipotassium;terephthalate

InChI

InChI=1S/C8H6O4.2K/c9-7(10)5-1-2-6(4-3-5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1/p-2

InChI Key

LRUDDHYVRFQYCN-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Core Fundamental Properties of Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound with increasing relevance in various scientific and industrial fields. While its primary application lies as an intermediate in the chemical recycling of polyethylene (B3416737) terephthalate (PET) plastics and as a component in the synthesis of metal-organic frameworks (MOFs), its fundamental properties are of growing interest to researchers in materials science and drug development. This technical guide provides a comprehensive overview of the core fundamental properties of dipotassium terephthalate, with a focus on data presentation, experimental protocols, and logical relationships relevant to a scientific audience.

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water. Its chemical structure consists of a central benzene (B151609) ring with two carboxylate groups at the para positions, with each carboxylic acid proton replaced by a potassium ion.

Identification and Structure

Below is a table summarizing the key identifiers and structural information for this compound.

PropertyValueReference
IUPAC Name dipotassium benzene-1,4-dicarboxylate[1]
Synonyms This compound, Terephthalic acid dipotassium salt, Potassium terephthalate[1]
CAS Number 13427-80-0[2]
Molecular Formula C₈H₄K₂O₄[1]
Molecular Weight 242.31 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+]
Physicochemical Data

The following table outlines the key physicochemical properties of this compound.

PropertyValueReference
Appearance White solid
Melting Point >300 °C (decomposes)
Boiling Point 392.4 °C at 760 mmHg (Predicted)
Flash Point 205.3 °C (Predicted)
Solubility in Water ~1.0 M at 30 °C
Vapor Pressure 7.35E-07 mmHg at 25°C (Predicted)

Spectroscopic Properties

Direct experimental spectroscopic data for this compound is not extensively published. However, the spectral characteristics can be inferred from its parent compound, terephthalic acid, and the closely related disodium (B8443419) terephthalate. The key spectral features are expected to arise from the vibrations of the benzene ring and the carboxylate groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorptions from the carboxylate groups. The characteristic C=O stretching vibration of the carboxylic acid in terephthalic acid (around 1680 cm⁻¹) will be absent. Instead, strong asymmetric and symmetric stretching vibrations of the carboxylate anion (COO⁻) are expected in the regions of 1610-1550 cm⁻¹ and 1420-1335 cm⁻¹, respectively. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and various C-C stretching and C-H bending vibrations of the benzene ring will be present in the fingerprint region (below 1500 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Due to the symmetry of the terephthalate dianion, a single signal is expected for the four aromatic protons. The chemical shift of these protons will be influenced by the electron-donating nature of the carboxylate groups and the solvent. In D₂O, this singlet would likely appear in the aromatic region, typically between 7.5 and 8.5 ppm.

  • ¹³C NMR: Three distinct signals are anticipated in the ¹³C NMR spectrum. One signal for the two equivalent carboxylate carbons (COO⁻), and two signals for the aromatic carbons (one for the carbons bearing the carboxylate groups and one for the other four equivalent aromatic carbons). The carboxylate carbon signal is expected to be in the range of 170-180 ppm.

Raman Spectroscopy

The Raman spectrum will provide complementary information to the IR spectrum. Key bands will include the symmetric stretching of the carboxylate groups, which is often strong in the Raman spectrum, and various vibrational modes of the benzene ring.

Experimental Protocols

Synthesis of this compound from PET

This protocol describes a common method for obtaining this compound through the alkaline hydrolysis of polyethylene terephthalate (PET).

Materials:

  • PET flakes (e.g., from recycled bottles)

  • Potassium hydroxide (B78521) (KOH)

  • 1-Pentanol (B3423595) (or other suitable high-boiling point alcohol)

  • Distilled water

  • Hydrochloric acid (HCl) (for subsequent conversion to terephthalic acid, if desired)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine PET flakes, a stoichiometric excess of potassium hydroxide (at least 2 molar equivalents per repeating unit of PET), and 1-pentanol as the solvent.

  • Heat the mixture to reflux with constant stirring. The reaction time will depend on the scale and reaction conditions but is typically several hours.

  • During reflux, the PET will depolymerize, and this compound will precipitate as a solid.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Isolate the solid this compound by vacuum filtration.

  • Wash the solid product with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual 1-pentanol and other impurities.

  • Dry the purified this compound in a vacuum oven.

G cluster_0 Synthesis Workflow PET_flakes PET Flakes Reaction_Mixture Reaction Mixture PET_flakes->Reaction_Mixture KOH Potassium Hydroxide KOH->Reaction_Mixture Solvent 1-Pentanol Solvent->Reaction_Mixture Reflux Reflux & Stirring Reaction_Mixture->Reflux Cooling Cooling Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Vacuum Drying Washing->Drying DKT_Product This compound Drying->DKT_Product

Workflow for the synthesis of this compound from PET.
Purification by Recrystallization

For higher purity, this compound can be recrystallized from water.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot distilled water.

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold distilled water.

  • Dry the crystals in a vacuum oven.

Biological Activity and Relevance in Drug Development

Direct studies on the biological activity, cytotoxicity, and specific signaling pathways affected by this compound are scarce in publicly available literature. However, insights can be drawn from studies on its parent compound, terephthalic acid, and other terephthalate derivatives.

Toxicological Profile of Terephthalic Acid

Terephthalic acid generally exhibits low acute toxicity. However, some studies have investigated its potential for genotoxicity and effects on cellular pathways. It is important to note that the biological effects of the salt form (this compound) may differ from the free acid due to differences in solubility, absorption, and dissociation.

Potential Signaling Pathways

Research on terephthalic acid and its derivatives has suggested potential interactions with certain cellular signaling pathways. For instance, studies on PET microplastics, which can release terephthalate monomers, have indicated an induction of interferon signaling pathways in lung epithelial cells.[3] Furthermore, some phthalates are known to act as endocrine-disrupting chemicals, although the specific effects of terephthalates are less characterized than those of ortho-phthalates.

G cluster_1 Inferred Biological Interactions DKT This compound TA Terephthalic Acid (in vivo) DKT->TA Dissociation Cell Target Cell TA->Cell Signaling Cellular Signaling Pathways (e.g., Interferon Signaling) Cell->Signaling Biological_Effect Potential Biological Effects (e.g., Inflammatory Response) Signaling->Biological_Effect

Inferred logical relationship of this compound's potential biological interactions.
Applications in Drug Development

While this compound is not a common pharmaceutical excipient, its parent compound, terephthalic acid, has been explored in drug delivery systems. For instance, it has been used as a component in the formation of metal-organic frameworks (MOFs) for controlled drug release. The potassium salt form could potentially be investigated for similar applications or as a counterion for basic drug substances. Potassium salts are widely used as excipients in pharmaceutical formulations to aid in manufacturing, improve stability, and modify drug release.[4]

Conclusion

This compound possesses well-defined chemical and physical properties, with its high water solubility being a key characteristic. While detailed experimental protocols for its synthesis are readily available, particularly in the context of polymer recycling, a comprehensive understanding of its biological activity and direct applications in drug development remains an area for future research. The information available on its parent compound, terephthalic acid, provides a foundation for hypothesizing potential biological interactions, but dedicated studies on this compound are necessary to elucidate its specific effects and potential utility in the pharmaceutical sciences. This guide serves as a foundational resource for researchers and professionals, summarizing the current knowledge and highlighting areas ripe for further investigation.

References

An In-depth Technical Guide to Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of dipotassium (B57713) terephthalate (B1205515), with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

Dipotassium terephthalate is the potassium salt of terephthalic acid. It is an organic compound consisting of a central benzene (B151609) ring substituted with two carboxylate groups at the para (1,4) positions, with two potassium ions as counterions.

Molecular Structure:

The structure of this compound is characterized by the ionic bond between the negatively charged carboxylate groups (-COO⁻) and the positively charged potassium ions (K⁺).

2D and 3D Representations:

  • 2D Structure: The 2D structure clearly shows the connectivity of the atoms, with the benzene ring at the core and the two carboxylate groups at opposite ends.

  • 3D Conformation: In three-dimensional space, the benzene ring is planar, and the carboxylate groups also tend to lie in the same plane to maximize resonance stabilization.

Chemical Identifiers:

IdentifierValue
IUPAC Name dipotassium;terephthalate
SMILES String C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+]
InChI Key LRUDDHYVRFQYCN-UHFFFAOYSA-L
Molecular Formula C₈H₄K₂O₄
CAS Number 13427-80-0

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, processing, and application in various fields.

PropertyValue
Molecular Weight 242.31 g/mol
Appearance White solid
Melting Point Data not readily available; likely decomposes at high temperatures.
Boiling Point 392.4 °C at 760 mmHg (Predicted)
Solubility Soluble in water.
Vapor Pressure 7.35E-07 mmHg at 25°C (Predicted)

Synthesis of this compound

This compound is typically synthesized through a straightforward acid-base neutralization reaction between terephthalic acid and a potassium base, most commonly potassium hydroxide (B78521).

Experimental Protocol: Synthesis from Terephthalic Acid and Potassium Hydroxide

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • In a reaction vessel, dissolve a known amount of potassium hydroxide in distilled water with stirring.

  • Gradually add a stoichiometric amount of terephthalic acid to the potassium hydroxide solution. The reaction is exothermic, so the addition should be controlled to manage the temperature.

  • Continue stirring the mixture until all the terephthalic acid has dissolved and the reaction is complete, resulting in a clear solution of this compound.

  • The product can be isolated by evaporating the water, typically using a rotary evaporator, to yield the solid this compound. The solid can be further dried in a vacuum oven.

Reaction Stoichiometry:

C₈H₆O₄ + 2 KOH → C₈H₄K₂O₄ + 2 H₂O

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Terephthalic_Acid Terephthalic Acid (C₈H₆O₄) Addition Add Terephthalic Acid (Controlled) Terephthalic_Acid->Addition Potassium_Hydroxide Potassium Hydroxide (KOH) Dissolution Dissolve KOH in Water Potassium_Hydroxide->Dissolution Dissolution->Addition Stirring Stir until clear solution forms Addition->Stirring Isolation Evaporate Water (e.g., Rotary Evaporator) Stirring->Isolation Drying Dry under vacuum Isolation->Drying Dipotassium_Terephthalate This compound (C₈H₄K₂O₄) Drying->Dipotassium_Terephthalate

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Carboxylate Group: The most significant change upon formation of the dipotassium salt from terephthalic acid is the conversion of the carboxylic acid groups (-COOH) to carboxylate groups (-COO⁻). In the IR spectrum, the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will disappear. The sharp C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will be replaced by two characteristic stretches for the carboxylate anion: an asymmetric stretch (around 1600-1550 cm⁻¹) and a symmetric stretch (around 1400 cm⁻¹).

  • Aromatic Ring: The peaks corresponding to the C-H and C=C vibrations of the benzene ring will remain, though they may experience slight shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: In a D₂O solvent, the acidic protons of terephthalic acid would exchange and not be visible. The aromatic protons of both terephthalic acid and this compound would show a singlet due to the symmetry of the molecule. The chemical shift of these protons in this compound is expected to be slightly different from that in terephthalic acid due to the change in the electronic environment upon deprotonation.

  • ¹³C NMR: The spectrum of this compound would show three signals: one for the carboxylate carbon and two for the aromatic carbons (one for the carbons attached to the carboxylate groups and one for the other four equivalent aromatic carbons). The chemical shift of the carboxylate carbon would be significantly different from that of the carboxylic acid carbon in terephthalic acid.

Applications in Drug Development

This compound serves as a valuable building block, particularly as a linker molecule in the synthesis of Metal-Organic Frameworks (MOFs). These MOFs have shown significant promise in various biomedical applications, including drug delivery.

Role as a Linker in Metal-Organic Frameworks (MOFs):

MOFs are crystalline materials composed of metal ions or clusters coordinated to organic ligands (linkers). The rigid, linear structure of the terephthalate dianion makes it an excellent linker for constructing robust and porous MOF structures.

Signaling Pathway Diagram for MOF-based Drug Delivery

MOFDrugDelivery cluster_synthesis MOF Synthesis cluster_drug_loading Drug Loading cluster_delivery Drug Delivery Metal_Ion Metal Ion/Cluster MOF_Formation Self-Assembly Metal_Ion->MOF_Formation Dipotassium_Terephthalate This compound (Linker) Dipotassium_Terephthalate->MOF_Formation Porous_MOF Porous MOF MOF_Formation->Porous_MOF Drug_Loaded_MOF Drug-Loaded MOF Porous_MOF->Drug_Loaded_MOF Encapsulation Drug_Molecule Drug Molecule Drug_Molecule->Drug_Loaded_MOF Target_Cell Target Cell/Tissue Drug_Loaded_MOF->Target_Cell Administration Drug_Release Drug Release (e.g., pH change, degradation) Target_Cell->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: MOF-based drug delivery logical flow.

The high porosity and tunable pore size of terephthalate-based MOFs allow for the encapsulation of therapeutic agents. The drug molecules can be released in a controlled manner at the target site, which can be triggered by various stimuli such as pH changes or the presence of specific biomolecules. This targeted and controlled release mechanism can enhance the efficacy of drugs while minimizing systemic side effects.

Conclusion

This compound is a simple yet important organic salt with a well-defined chemical structure. Its synthesis is straightforward, and its properties make it a versatile component in various chemical processes. For researchers and professionals in drug development, its primary significance lies in its role as a fundamental building block for the creation of advanced drug delivery systems based on Metal-Organic Frameworks. The continued exploration of terephthalate-based MOFs is expected to yield innovative solutions for targeted and controlled drug release, addressing key challenges in modern therapeutics.

Unveiling the Molecular Weight of Dipotassium Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the molecular weight of dipotassium (B57713) terephthalate (B1205515), a compound of interest in various research and development applications. This document details the foundational chemical information, the methodology for molecular weight calculation, and presents the data in a clear, structured format for ease of reference and comparison.

Chemical Identity and Formula

Dipotassium terephthalate is the dipotassium salt of terephthalic acid. Its chemical structure consists of a benzene (B151609) ring substituted with two carboxylate groups at the para positions, with each carboxylic acid proton replaced by a potassium ion.

The molecular formula for this compound is C₈H₄K₂O₄ .[1] This formula is the cornerstone for determining its molecular weight.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₈H₄K₂O₄, and the standard atomic weights of carbon (C), hydrogen (H), potassium (K), and oxygen (O).

Experimental Protocol: Molecular Weight Calculation

The standard atomic weights, as recommended by the International Union of Pure and Applied Chemistry (IUPAC), are utilized for this calculation. The process involves the following steps:

  • Identify the number of atoms of each element in the molecular formula.

  • Obtain the standard atomic weight for each element.

  • Multiply the number of atoms of each element by its respective atomic weight.

  • Sum the results to obtain the total molecular weight of the compound.

The logical workflow for this calculation is illustrated in the diagram below.

cluster_elements Constituent Elements & Atomic Weights cluster_calculation Molecular Weight Calculation C Carbon (C) 12.011 u C_calc 8 * 12.011 = 96.088 C->C_calc H Hydrogen (H) 1.008 u H_calc 4 * 1.008 = 4.032 H->H_calc K Potassium (K) 39.0983 u K_calc 2 * 39.0983 = 78.1966 K->K_calc O Oxygen (O) 15.999 u O_calc 4 * 15.999 = 63.996 O->O_calc Sum Summation C_calc->Sum H_calc->Sum K_calc->Sum O_calc->Sum MW Molecular Weight of This compound (C₈H₄K₂O₄) 242.3126 g/mol Sum->MW

Caption: Molecular weight calculation workflow for this compound.

Quantitative Data Summary

The following table summarizes the atomic weights of the constituent elements and the calculated molecular weight of this compound. This data is consistent with values found in established chemical databases.[1][2][3]

Element (Symbol)Number of AtomsStandard Atomic Weight ( g/mol )Total Atomic Weight ( g/mol )
Carbon (C)812.011[4][5]96.088
Hydrogen (H)41.008[2][6]4.032
Potassium (K)239.0983[3][7][8]78.1966
Oxygen (O)415.999[1][9]63.996
Total 242.3126

The calculated molecular weight of this compound is 242.31 g/mol (rounded to two decimal places). This value is in agreement with the molecular weight provided by PubChem (242.31 g/mol ).[1]

References

An In-depth Technical Guide to Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of dipotassium (B57713) terephthalate (B1205515), including its chemical identity, physicochemical properties, synthesis protocols, and key applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

Dipotassium terephthalate, systematically known as dipotassium benzene-1,4-dicarboxylate, is the potassium salt of terephthalic acid. Its unique properties make it a compound of interest in various fields of chemical synthesis and materials science.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 13427-80-0[1][2][3]
Molecular Formula C₈H₄K₂O₄[1][2][3]
Molecular Weight 242.31 g/mol [1][3]
IUPAC Name dipotassium;terephthalate[3]
Synonyms Terephthalic acid dipotassium salt, Potassium terephthalate[1][3]
Canonical SMILES C1=CC(=CC=C1C(=O)[O-])C(=O)[O-].[K+].[K+][1][3]
InChIKey LRUDDHYVRFQYCN-UHFFFAOYSA-L[3]
European Community (EC) Number 918-836-8[1][2]
Vapor Pressure 7.35E-07 mmHg at 25°C[1]
Boiling Point 392.4°C at 760 mmHg[1]
Flash Point 205.3°C[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the neutralization of terephthalic acid with a stoichiometric amount of potassium hydroxide (B78521).[4]

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Distilled water

Equipment:

  • Reaction flask

  • Stirrer

  • Heating mantle

  • Apparatus for filtration

  • Drying oven

Procedure:

  • A solution of potassium hydroxide is prepared by dissolving 18.89 grams of KOH in 200 grams of distilled water in a reaction flask.[4]

  • To this solution, 24.75 grams of terephthalic acid are added slowly while stirring and heating.[4] The addition is controlled to manage any exothermic reaction.

  • The reaction mixture is continuously stirred and heated to ensure the complete formation of this compound.[4]

  • The resulting solution can then be used for further applications or the product can be isolated. For isolation, the solution is typically cooled to induce crystallization.

  • The crystallized this compound is collected by filtration.

  • The solid product is then dried in an oven to remove any residual solvent.

This procedure provides a straightforward method for the preparation of this compound for research and development purposes.

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_products Products & Isolation terephthalic_acid Terephthalic Acid add_ta Add Terephthalic Acid terephthalic_acid->add_ta potassium_hydroxide Potassium Hydroxide dissolve Dissolve KOH in Water potassium_hydroxide->dissolve water Distilled Water water->dissolve dissolve->add_ta react Heat and Stir add_ta->react solution Aqueous Solution of this compound react->solution crystallize Crystallization solution->crystallize filter Filtration crystallize->filter dry Drying filter->dry final_product This compound Powder dry->final_product

Caption: Synthesis workflow of this compound.

Analytical Methods for Characterization

The characterization of this compound and related compounds can be performed using various analytical techniques. For instance, in the context of polyethylene (B3416737) terephthalate (PET) degradation, where terephthalic acid is a product, thermochemolysis-gas chromatography has been used for its determination.[5] This method allows for the rapid and precise quantification of terephthalic acid as its dimethyl ester derivative without extensive sample preparation.[5] Such techniques can be adapted for the analysis of this compound purity and for monitoring reactions where it is a reactant or product.

Applications in Research and Drug Development

This compound and its derivatives are gaining attention in several areas of research and development.

  • Materials Science: Research has shown that this compound is a promising anode material for potassium-ion batteries.[6] A composite electrode containing this compound and carbon nanotubes delivered a high initial reversible capacity.[6]

  • Biotechnology and Polymer Chemistry: Terephthalic acid, the precursor to this compound, is a primary component of the widely used polymer, polyethylene terephthalate (PET).[7] Research into the enzymatic degradation of PET for recycling purposes is an active field.[8][9] In these biological recycling pathways, terephthalate intermediates are formed. Understanding the properties and reactions of salts like this compound is relevant to optimizing these processes.

  • Organic Synthesis Intermediate: While direct applications in drug development are not extensively documented for the dipotassium salt, the closely related disodium (B8443419) terephthalate is utilized as an organic synthesis intermediate. It serves as a building block in the synthesis of more complex molecules in industries such as pharmaceuticals and agrochemicals. Given the similar reactivity, this compound can also be considered a precursor for the synthesis of novel compounds with potential biological activity. For instance, microorganisms can be used to convert terephthalic acid salts into valuable chemicals like 2-pyrone-4,6-dicarboxylic acid and protocatechuic acid.[10]

G Conceptual Applications of this compound cluster_compound Core Compound cluster_applications Application Areas dkt This compound materials Materials Science (e.g., Battery Anodes) dkt->materials biotech Biotechnology (e.g., PET Recycling Intermediate) dkt->biotech synthesis Organic Synthesis Intermediate (e.g., Precursor for Bio-based Chemicals) dkt->synthesis

Caption: Key application areas for this compound.

References

An In-depth Technical Guide on the Solubility of Dipotassium Terephthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound with increasing interest in various industrial applications, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as a precursor in chemical manufacturing. A thorough understanding of its solubility in organic solvents is crucial for process design, purification, and formulation development. This technical guide aims to provide a detailed overview of the available solubility data of related compounds, outline experimental protocols for solubility determination, and present a logical workflow for these experimental procedures.

Inferred Solubility Profile of Dipotassium Terephthalate

The solubility of a salt in an organic solvent is influenced by factors such as the polarity of the solvent, the lattice energy of the salt, and the solvation energy of the ions. This compound, being an ionic compound, is expected to be more soluble in polar organic solvents that can effectively solvate the potassium (K⁺) and terephthalate (C₈H₄O₄²⁻) ions.

To provide a qualitative understanding of its potential solubility, the following tables summarize the solubility of its parent acid, terephthalic acid (TPA), and its dimethyl ester, dimethyl terephthalate (DMT), in various organic solvents. It is important to note that the presence of ionic charges in this compound will significantly alter its solubility profile compared to the non-ionic TPA and DMT. Generally, the salt form is expected to have lower solubility in non-polar organic solvents and potentially higher solubility in polar aprotic solvents compared to its corresponding acid.

Data Presentation

Table 1: Solubility of Terephthalic Acid (TPA) in Various Organic Solvents

SolventTemperature (°C)Solubility (g / 100 g Solvent)
Dimethyl Sulfoxide (DMSO)2520.0[1][2]
N,N-Dimethylformamide (DMF)256.7[2]
Methanol (B129727)250.1[2]
Water250.0017[2]

Table 2: Solubility of Dimethyl Terephthalate (DMT) in Methanol-Water Mixtures

The solubility of DMT generally increases with temperature and the proportion of methanol in aqueous solutions.

Solvent (Methanol wt%)Temperature (K)Molar Fraction Solubility (x10³)
100298.151.83
80298.151.25
60298.150.68
40298.150.29
20298.150.11

Note: Data for DMT solubility is extensive and varies with the specific conditions. The table provides a representative snapshot.

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires robust experimental methods. The following protocols describe the gravimetric method for direct measurement and an analytical approach using High-Performance Liquid Chromatography (HPLC) for concentration determination.

Gravimetric Method

This method is a straightforward and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute after evaporating the solvent.

Materials and Apparatus:

  • This compound

  • Organic solvent of interest

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Temperature probe

  • Syringe with a compatible filter (e.g., PTFE for organic solvents)

  • Pre-weighed glass vials or evaporating dishes

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known mass or volume of the selected organic solvent in a sealed container.

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe pre-heated to the experimental temperature to prevent premature crystallization.

    • Immediately pass the solution through a syringe filter into a pre-weighed, dry vial or evaporating dish.

  • Solvent Evaporation and Weighing:

    • Record the exact mass of the filtered saturated solution.

    • Evaporate the solvent from the vial or dish in a drying oven at a temperature below the decomposition point of this compound. Alternatively, use a vacuum desiccator for heat-sensitive solvents.

    • Once the solvent is completely removed, cool the container to room temperature in a desiccator.

    • Weigh the container with the solid residue on the analytical balance.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the final constant mass of the container with residue minus the initial mass of the empty container.

    • The mass of the solvent is the total mass of the filtered solution minus the mass of the dissolved solute.

    • Express the solubility in grams of solute per 100 g of solvent ( g/100 g) or other desired units.

Analytical Method using High-Performance Liquid Chromatography (HPLC)

This method involves preparing a saturated solution and then determining the concentration of the dissolved solute using HPLC with a suitable detector (e.g., UV-Vis). This approach is particularly useful for low solubility compounds or when only small sample volumes are available.

Materials and Apparatus:

  • This compound

  • Organic solvent of interest

  • HPLC system with a suitable column (e.g., C18 reverse-phase) and detector

  • Volumetric flasks and pipettes

  • Syringes and syringe filters

  • Analytical balance

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

  • Calibration Curve:

    • Inject the standard solutions into the HPLC system and record the peak areas from the chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Preparation of Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Preparation and Analysis:

    • Withdraw a sample of the supernatant of the saturated solution and filter it as described previously.

    • Dilute a known volume of the filtered saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Use the calibration curve to determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., mol/L, g/L).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using an experimental approach.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_separation Phase Separation cluster_analysis Analysis of Solute Concentration cluster_gravimetric Gravimetric Method cluster_analytical Analytical Method (e.g., HPLC) cluster_calculation Solubility Calculation prep1 Add excess this compound to solvent prep2 Equilibrate at constant temperature with agitation prep1->prep2 sep1 Cease agitation and allow solid to settle prep2->sep1 sep2 Withdraw clear supernatant sep1->sep2 sep3 Filter the supernatant sep2->sep3 grav1 Weigh a known amount of filtered solution sep3->grav1 anal2 Dilute the filtered solution sep3->anal2 grav2 Evaporate the solvent grav1->grav2 grav3 Weigh the solid residue grav2->grav3 calc Calculate solubility (g/100g, mol/L, etc.) grav3->calc anal1 Prepare calibration standards anal3 Analyze by HPLC anal1->anal3 anal2->anal3 anal3->calc

Caption: Workflow for experimental solubility determination.

Conclusion

While direct, quantitative data on the solubility of this compound in organic solvents is sparse, this guide provides a framework for researchers and professionals to approach this topic. By understanding the solubility of related compounds and employing the detailed experimental protocols, it is possible to determine the necessary solubility data for specific applications. The provided workflow visualization offers a clear and logical guide for conducting these experiments. Further research to populate a comprehensive database of this compound solubility in various organic solvents would be highly beneficial to the scientific community.

References

A Comprehensive Technical Guide to the Thermal Stability of Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a compound of increasing interest in various fields, including the synthesis of metal-organic frameworks (MOFs), specialty polymers, and as a precursor for advanced carbon materials. Its thermal stability is a critical parameter that dictates its processing conditions and suitability for high-temperature applications. This technical guide provides an in-depth analysis of the thermal behavior of dipotassium terephthalate, detailing its decomposition profile and the methodologies used for its characterization.

Physicochemical Properties

This compound is a white, crystalline solid that is soluble in water. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular FormulaC₈H₄K₂O₄
Molecular Weight242.32 g/mol [1]
IUPAC Namedipotassium;terephthalate[1]

Thermal Analysis Data

The thermal stability of this compound has been investigated primarily through thermogravimetric analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing precise information about its decomposition temperatures.

A key study involving graphene oxide-wrapped this compound hollow microrods provides valuable insight into the thermal stability of this compound itself. The TGA analysis from this study, conducted in an air atmosphere, reveals the decomposition pathway of the material.[2]

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound

ParameterTemperature (°C)Observations
Onset of Decomposition (T_onset)~500Significant weight loss begins.
Temperature of Maximum Weight Loss (T_max)Not explicitly stated, but the primary decomposition occurs in a single step.Corresponds to the peak of the derivative thermogravimetric (DTG) curve.
Residual Mass at 800 °C~0%Complete decomposition in an air atmosphere.

Note: The data is interpreted from the TGA curve presented in the supporting information of the cited study.[2] The decomposition in an inert atmosphere might yield different residual mass.

Experimental Protocols

The characterization of the thermal stability of this compound relies on standard thermal analysis techniques. The following are detailed methodologies for the key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed and placed into an inert crucible (e.g., alumina (B75360) or platinum).

  • Instrument Setup:

    • The crucible is placed on the TGA balance.

    • The furnace is sealed, and the system is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-100 mL/min) to remove any reactive gases. For analysis in an oxidative environment, air is used as the purge gas.

    • A temperature program is set, typically involving a linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature above the expected decomposition range (e.g., 800-1000 °C).

  • Data Acquisition: The instrument continuously monitors and records the sample's mass as the temperature increases.

  • Data Analysis:

    • The TGA curve is plotted as percentage weight loss versus temperature.

    • The onset temperature of decomposition is determined as the point where significant mass loss begins.

    • The derivative of the TGA curve (DTG curve) is plotted to identify the temperature(s) of the maximum rate of weight loss.

    • The percentage of residual mass at the final temperature is recorded.

Differential Scanning Calorimetry (DSC)

Objective: To identify and quantify thermal transitions such as melting, crystallization, and glass transitions in this compound by measuring the heat flow to or from the sample as a function of temperature.

Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure the differential heat flow between a sample and a reference.

Methodology:

  • Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • The sample and reference pans are placed in the DSC cell.

    • The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

    • A temperature program is set, which may include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

  • Data Acquisition: The instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

  • Data Analysis:

    • The DSC thermogram is plotted as heat flow versus temperature.

    • Endothermic events (e.g., melting) appear as peaks pointing down (by convention), while exothermic events (e.g., crystallization) appear as peaks pointing up.

    • The peak temperature of an endotherm is taken as the melting point.

    • The area under the peak is integrated to determine the enthalpy of the transition.

Visualization of Experimental Workflow

The logical flow of a typical thermal stability analysis for this compound is illustrated in the following diagram.

Thermal_Stability_Workflow cluster_sample_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_results Results start Start weigh Weigh Sample start->weigh place_crucible Place in Crucible/Pan weigh->place_crucible tga_setup Instrument Setup (Atmosphere, Heating Rate) place_crucible->tga_setup dsc_setup Instrument Setup (Atmosphere, Heating Rate) place_crucible->dsc_setup tga_run Run TGA tga_setup->tga_run tga_data Collect Mass vs. Temp Data tga_run->tga_data tga_analysis Analyze TGA/DTG Curves tga_data->tga_analysis decomposition_temp Decomposition Temperatures tga_analysis->decomposition_temp residual_mass Residual Mass tga_analysis->residual_mass dsc_run Run DSC dsc_setup->dsc_run dsc_data Collect Heat Flow vs. Temp Data dsc_run->dsc_data dsc_analysis Analyze Thermogram dsc_data->dsc_analysis phase_transitions Phase Transitions (Melting Point) dsc_analysis->phase_transitions

Caption: Workflow for Thermal Stability Analysis.

Conclusion

This compound exhibits high thermal stability, with decomposition commencing at approximately 500 °C in an air atmosphere. This makes it a robust material for applications requiring thermal processing. The primary decomposition occurs in a single, well-defined step, leading to complete degradation in an oxidizing environment. For a comprehensive understanding of its thermal properties, particularly its melting behavior and phase transitions, further investigation using Differential Scanning Calorimetry is recommended. The experimental protocols detailed in this guide provide a solid foundation for researchers and professionals to conduct reliable and reproducible thermal analysis of this compound.

References

Unveiling the Crystal Architecture of Dipotassium Terephthalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the crystal structure analysis of dipotassium (B57713) terephthalate (B1205515), a compound of interest in materials science and pharmaceutical development. While a definitive, publicly available crystal structure determination for dipotassium terephthalate could not be located in comprehensive searches of scholarly databases, this document provides a detailed framework for its analysis based on established methodologies for analogous compounds. The experimental protocols and data presentation formats outlined herein serve as a robust template for researchers undertaking the crystallographic characterization of this and similar materials.

Synthesis of this compound Crystals

The synthesis of high-quality single crystals is a prerequisite for accurate crystal structure determination by X-ray diffraction. A typical method for the preparation of this compound involves the neutralization of terephthalic acid with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous solution.

Experimental Protocol: Crystal Growth

A standardized protocol for the synthesis of this compound suitable for single-crystal X-ray diffraction is as follows:

  • Reagents and Solutions:

    • Prepare a standardized aqueous solution of potassium hydroxide (KOH).

    • Use high-purity terephthalic acid (C₈H₆O₄).

  • Neutralization:

    • Dissolve a known quantity of terephthalic acid in deionized water, gently heating if necessary to aid dissolution.

    • Slowly add a stoichiometric equivalent of the potassium hydroxide solution to the terephthalic acid solution while stirring continuously. The reaction is as follows: C₈H₆O₄ + 2KOH → C₈H₄K₂O₄ + 2H₂O

    • Monitor the pH of the solution to ensure complete neutralization.

  • Crystallization:

    • Filter the resulting solution to remove any particulate impurities.

    • Allow the clear solution to slowly evaporate at a constant temperature. This can be achieved in a controlled environment, such as a constant temperature incubator or a desiccator.

    • Monitor the solution over several days to weeks for the formation of single crystals.

  • Crystal Harvesting:

    • Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

    • Wash the crystals with a small amount of cold deionized water or a suitable solvent to remove any residual mother liquor.

    • Dry the crystals on filter paper at ambient temperature.

Crystal Structure Determination by X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines the key steps in the X-ray diffraction analysis of a this compound crystal:

  • Crystal Selection and Mounting:

    • Select a well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) under a microscope.

    • Mount the crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection:

    • Mount the goniometer head on the X-ray diffractometer.

    • Center the crystal in the X-ray beam.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

    • Perform an initial screening to determine the unit cell parameters and crystal system.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Processing:

    • Integrate the raw diffraction images to obtain the intensities and positions of the Bragg reflections.

    • Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental diffraction data using least-squares methods. This involves adjusting atomic coordinates, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

    • Locate and refine the positions of hydrogen atoms, if possible, from the difference Fourier map or place them in calculated positions.

Presentation of Crystallographic Data

The results of a crystal structure determination are typically presented in a series of standardized tables. The following tables provide a template for the quantitative data that would be obtained for this compound.

Table 1: Crystal Data and Structure Refinement Details for this compound.

Parameter Value
Empirical formula C₈H₄K₂O₄
Formula weight 242.31
Temperature (K) Value
Wavelength (Å) Value
Crystal system e.g., Monoclinic
Space group e.g., P2₁/c
Unit cell dimensions
a (Å) Value
b (Å) Value
c (Å) Value
α (°) Value
β (°) Value
γ (°) Value
Volume (ų) Value
Z Value
Calculated density (Mg/m³) Value
Absorption coefficient (mm⁻¹) Value
F(000) Value
Crystal size (mm³) Value
θ range for data collection (°) Value
Index ranges h, k, l values
Reflections collected Value
Independent reflections Value [R(int) = Value]
Completeness to θ = Value° Value %
Absorption correction Method
Max. and min. transmission Values
Refinement method e.g., Full-matrix least-squares on F²
Data / restraints / parameters Values
Goodness-of-fit on F² Value
Final R indices [I>2σ(I)] R₁ = Value, wR₂ = Value
R indices (all data) R₁ = Value, wR₂ = Value

| Largest diff. peak and hole (e.Å⁻³) | Values |

Table 2: Selected Bond Lengths (Å) for this compound.

Bond Length (Å)
K1–O1 Value
K1–O2 Value
C1–O1 Value
C1–O2 Value
C1–C2 Value
C2–C3 Value

| C3–C4 | Value |

Table 3: Selected Bond Angles (°) for this compound.

Angle Degrees (°)
O1–K1–O2 Value
O1–C1–O2 Value
O1–C1–C2 Value
O2–C1–C2 Value
C1–C2–C3 Value

| C2–C3–C4 | Value |

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is crucial for reproducibility and comprehension. The following diagram, generated using the DOT language, illustrates the logical progression from synthesis to final structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis terephthalic_acid Terephthalic Acid neutralization Neutralization terephthalic_acid->neutralization koh_solution Potassium Hydroxide Solution koh_solution->neutralization crystallization Slow Evaporation Crystallization neutralization->crystallization single_crystals This compound Single Crystals crystallization->single_crystals crystal_mounting Crystal Mounting single_crystals->crystal_mounting data_collection Data Collection (SC-XRD) crystal_mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure data_tables Crystallographic Data Tables final_structure->data_tables

Experimental workflow for the crystal structure analysis of this compound.

In-Depth Technical Guide to the Spectroscopic Data of Dipotassium Terephthalate (FTIR & Raman)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic data available for dipotassium (B57713) terephthalate (B1205515). The information is curated to assist in the identification, characterization, and analysis of this compound in various research and development settings.

Introduction to Dipotassium Terephthalate

This compound (K₂C₈H₄O₄) is the potassium salt of terephthalic acid. It is an organic compound that has garnered interest in various fields, including materials science and coordination chemistry. Understanding its vibrational properties through spectroscopic techniques like FTIR and Raman is crucial for quality control, reaction monitoring, and structural elucidation. The terephthalate dianion consists of a central benzene (B151609) ring with two carboxylate groups at the para positions. The interaction of these groups with potassium ions influences the vibrational modes observed in its spectra.

Spectroscopic Data of this compound

The vibrational spectra of this compound are characterized by modes arising from the benzene ring and the carboxylate groups. The following tables summarize the key FTIR and Raman vibrational frequencies reported for this compound and related compounds for comparative purposes.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is dominated by the strong absorptions of the carboxylate groups.

Wavenumber (cm⁻¹)AssignmentReference Compound Data (Disodium Terephthalate) (cm⁻¹)
~1570 - 1610Asymmetric stretching of the carboxylate group (νₐ(COO⁻))1566 (C-C stretching from aromatic structure)[1]
~1400 - 1420Symmetric stretching of the carboxylate group (νₛ(COO⁻))1394 (C-C stretching from aromatic structure)[1]
1400 and 1378Symmetric stretching modes of the COO⁻ group-
~800 - 900C-H out-of-plane bending of the benzene ring-
~700 - 750C-H out-of-plane bending and ring deformation-

Note: Specific, comprehensive FTIR peak data for this compound is limited in publicly available literature. The provided assignments are based on the expected vibrational modes for terephthalate salts and comparative data from disodium (B8443419) terephthalate.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR, particularly for the symmetric vibrations of the benzene ring.

Wavenumber (cm⁻¹)Assignment
~1610 - 1620Benzene ring C=C stretching
~1430 - 1450Benzene ring C=C stretching
~860 - 870Ring breathing mode
~630 - 640In-plane ring deformation

Note: Detailed experimental Raman data for this compound is scarce. The assignments are based on the characteristic Raman bands of the terephthalate moiety.

Experimental Protocols

The acquisition of high-quality FTIR and Raman spectra is essential for accurate analysis. The following sections outline generalized experimental methodologies for solid-state analysis of organic salts like this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation:

  • KBr Pellet Method: A small amount of finely ground this compound powder (typically 1-2 mg) is intimately mixed with approximately 200-300 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.

  • Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and pressure is applied to ensure good contact.

Instrumentation and Data Acquisition:

  • A benchtop FTIR spectrometer is used.

  • The spectrum is typically recorded in the mid-infrared range (4000 - 400 cm⁻¹).

  • A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

  • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • The spectral resolution is typically set to 4 cm⁻¹.

Raman Spectroscopy

Sample Preparation:

  • Solid this compound powder can be analyzed directly by placing it in a sample holder (e.g., a glass capillary tube or a well on a microscope slide).

Instrumentation and Data Acquisition:

  • A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm, 785 nm) is used.

  • The laser is focused onto the sample.

  • The scattered light is collected and directed to a diffraction grating and a detector (e.g., a CCD camera).

  • The spectrum is typically recorded as Raman shift in wavenumbers (cm⁻¹).

  • The laser power and acquisition time are optimized to obtain a good signal without causing sample degradation.

Vibrational Mode Analysis: A Logical Workflow

The process of analyzing the vibrational spectra of this compound involves several key steps, from data acquisition to the final assignment of vibrational modes. The following diagram illustrates this logical workflow.

experimental_workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Data Analysis and Interpretation synthesis Synthesis of This compound purification Purification and Drying synthesis->purification ftir_prep Sample Preparation (e.g., KBr Pellet or ATR) purification->ftir_prep raman_prep Sample Preparation (Solid Powder) purification->raman_prep ftir_acq FTIR Data Acquisition (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_proc Data Processing (Baseline Correction, Normalization) ftir_acq->ftir_proc peak_picking Peak Picking and Tabulation ftir_proc->peak_picking raman_acq Raman Data Acquisition (e.g., 532 nm laser) raman_prep->raman_acq raman_proc Data Processing (Baseline Correction, Cosmic Ray Removal) raman_acq->raman_proc raman_proc->peak_picking comparison Comparison with Literature and Related Compounds peak_picking->comparison assignment Vibrational Mode Assignment comparison->assignment final_report final_report assignment->final_report Final Report Generation

Spectroscopic Analysis Workflow

Structural and Symmetry Considerations

This compound crystallizes in the monoclinic space group P2₁/c. This crystal structure and the inherent symmetry of the terephthalate dianion (D₂h point group in its isolated state) govern the selection rules for IR and Raman activity. The presence of a center of inversion in the free dianion means that vibrations that are Raman active are IR inactive, and vice versa (the rule of mutual exclusion). However, in the solid state, crystal field effects can lead to a breakdown of these strict selection rules, and some modes may appear in both spectra.

Conclusion

References

Electrochemical Properties of Dipotassium Terephthalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515) (K₂TP) has emerged as a highly promising organic anode material for potassium-ion batteries (KIBs). Its advantageous electrochemical properties, including a high theoretical specific capacity, excellent cycling stability, and favorable redox potential, position it as a viable alternative to conventional graphite (B72142) anodes. The abundance and low cost of potassium further enhance the appeal of KIBs for large-scale energy storage applications. This technical guide provides a comprehensive overview of the core electrochemical properties of dipotassium terephthalate, detailed experimental protocols for its synthesis and characterization, and a summary of its performance metrics.

Synthesis of this compound

This compound can be synthesized through various methods, with the neutralization reaction between terephthalic acid and potassium hydroxide (B78521) being a common and straightforward approach. An alternative, environmentally friendly method involves the upcycling of polyethylene (B3416737) terephthalate (PET) waste.

Experimental Protocol: Neutralization Reaction

A robust method for synthesizing this compound involves the direct reaction of terephthalic acid with a stoichiometric amount of potassium hydroxide.

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Dissolve a specific molar quantity of potassium hydroxide in deionized water to create a standardized KOH solution.

  • In a separate vessel, suspend a corresponding molar equivalent of terephthalic acid in deionized water.

  • Slowly add the potassium hydroxide solution to the terephthalic acid suspension while stirring continuously. The reaction is typically carried out at room temperature.

  • Continue stirring the mixture until the terephthalic acid has completely dissolved, indicating the formation of this compound.

  • The resulting solution is then heated to evaporate the water, yielding the solid this compound salt.

  • The crude product is washed with ethanol to remove any unreacted starting materials and other impurities.

  • Finally, the purified this compound is dried in a vacuum oven at a suitable temperature (e.g., 80-120°C) to remove any residual solvent.

Experimental Protocol: Microwave-Assisted Synthesis from PET

An ultrafast and efficient method for producing this compound involves the microwave-assisted depolymerization of PET in the presence of potassium hydroxide.

Materials:

  • Polyethylene terephthalate (PET) flakes (e.g., from waste bottles)

  • Potassium hydroxide (KOH)

  • Glycol solvent (e.g., ethylene (B1197577) glycol)

  • Ethanol

Procedure:

  • Combine PET flakes with potassium hydroxide in a glycol solvent within a microwave-safe reaction vessel.

  • Subject the mixture to microwave irradiation for a short duration (e.g., 2 minutes). The microwave energy accelerates the saponification reaction, breaking down the PET polymer into terephthalate anions.

  • The terephthalate anions then react with the potassium ions to form this compound, which precipitates out of the solution.

  • After the reaction is complete, the precipitate is collected and washed thoroughly with ethanol to remove the glycol solvent and any byproducts.

  • The final product is dried under vacuum to yield pure this compound.

G cluster_synthesis Synthesis of this compound start Start method Choose Synthesis Method start->method neutralization Neutralization Reaction method->neutralization Conventional microwave Microwave-Assisted from PET method->microwave Upcycling reactants_n Terephthalic Acid + KOH neutralization->reactants_n reactants_m PET Flakes + KOH in Glycol microwave->reactants_m reaction_n Stirring and Reaction reactants_n->reaction_n reaction_m Microwave Irradiation reactants_m->reaction_m precipitation Precipitation reaction_n->precipitation reaction_m->precipitation filtration Filtration and Washing precipitation->filtration drying Vacuum Drying filtration->drying end This compound drying->end

Synthesis workflow for this compound.

Electrochemical Characterization

The electrochemical performance of this compound is typically evaluated in a half-cell configuration using a potassium metal counter and reference electrode.

Experimental Protocol: Electrode Preparation and Cell Assembly

Electrode Slurry Formulation: The anode is prepared by casting a slurry of the active material, a conductive agent, and a binder onto a current collector (e.g., copper foil). A typical composition for the slurry is:

  • Active Material (this compound): 70-80 wt%

  • Conductive Agent (e.g., Super P carbon black, Carbon Nanotubes): 10-15 wt%

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF): 5-10 wt%

These components are mixed in a suitable solvent, such as N-methyl-2-pyrrolidone (NMP), to form a homogeneous slurry.

Procedure:

  • The active material, conductive agent, and binder are weighed in the desired ratio.

  • The components are mixed in NMP solvent and stirred until a uniform slurry is obtained.

  • The slurry is then cast onto a copper foil using a doctor blade to ensure a uniform thickness.

  • The coated foil is dried in a vacuum oven to remove the NMP solvent.

  • Circular electrodes of a specific diameter are punched out from the dried foil.

Cell Assembly: The electrochemical tests are performed using coin cells (e.g., CR2032) assembled in an argon-filled glovebox to prevent contamination from air and moisture. The cell consists of:

  • The prepared this compound anode.

  • A separator (e.g., glass fiber) soaked in the electrolyte.

  • A potassium metal foil as the counter and reference electrode.

Electrolyte: A common electrolyte formulation is a solution of a potassium salt in an organic solvent. For instance, 1.0 M potassium bis(fluorosulfonyl)imide (KFSI) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC) (1:1 v/v) is often used. Another effective electrolyte, particularly in synergy with this compound, is a 1,2-dimethoxyethane (B42094) (DME)-based electrolyte.

G cluster_workflow Electrochemical Testing Workflow start Start slurry Prepare Electrode Slurry (K2TP, Carbon, PVDF in NMP) start->slurry casting Cast Slurry on Cu Foil slurry->casting drying Dry Electrode in Vacuum Oven casting->drying punching Punch Circular Electrodes drying->punching assembly Assemble Coin Cell (in Ar-filled glovebox) punching->assembly testing Electrochemical Testing (CV, Galvanostatic Cycling) assembly->testing end Data Analysis testing->end

Experimental workflow for electrochemical testing.

Electrochemical Performance

This compound exhibits promising performance as an anode material in KIBs. Its layered crystal structure facilitates the insertion and extraction of potassium ions.

Charge-Discharge Mechanism

The electrochemical energy storage in this compound is based on the reversible redox reaction of the carboxylate groups. During discharge, two potassium ions are inserted into the this compound structure, and during the charge, they are extracted. The overall reaction can be represented as:

C₈H₄K₂O₄ + 2K⁺ + 2e⁻ ↔ C₈H₄K₄O₄

The redox voltage for this reaction is around 0.6 V versus K⁺/K. This potential is sufficiently low for an anode material yet high enough to mitigate the risk of potassium metal plating during fast charging.

G cluster_mechanism Potassium Ion Insertion/Extraction Mechanism Discharged Discharged State (C₈H₄K₂O₄) Charged Charged State (C₈H₄K₄O₄) Discharged->Charged Discharge (K⁺ insertion) Charged->Discharged Charge (K⁺ extraction)

Charge-discharge mechanism of this compound.

Performance Metrics

The electrochemical performance of this compound is summarized in the tables below. The data is compiled from various studies and may vary depending on the specific experimental conditions.

Table 1: Specific Capacity and Cycling Stability

ParameterValueCurrent DensityNumber of CyclesReference
Initial Reversible Capacity247 mAh/g50 mA/g-
Capacity Retention78%50 mA/g100
Reversible Capacity249 mAh/g200 mA/g-
Capacity Retention94.6%1000 mA/g500
Reversible Capacity212 mAh/g200 mA/g-
Reversible Capacity160 mAh/g500 mA/g400

Table 2: Rate Capability

Current DensitySpecific CapacityReference
200 mA/g249 mAh/g
500 mA/g~200 mAh/g
1000 mA/g~170 mAh/g

Conclusion

This compound stands out as a compelling organic anode material for the next generation of potassium-ion batteries. Its synthesis from both conventional precursors and sustainable sources like PET waste, combined with its excellent electrochemical performance, makes it a strong candidate for future energy storage applications. The detailed protocols and performance data presented in this guide offer a valuable resource for researchers and scientists working on the development of advanced battery technologies. Further research focusing on optimizing electrode architecture and electrolyte formulations can be expected to unlock the full potential of this promising material.

An In-depth Technical Guide to the Synthesis of Dipotassium Terephthalate from Terephthalic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dipotassium (B57713) terephthalate (B1205515) from terephthalic acid. The primary method detailed is the acid-base neutralization reaction, a fundamental and efficient route to this potassium salt. This document includes a detailed experimental protocol, quantitative data presented in a structured format, and visualizations of the chemical reaction and experimental workflow to aid in understanding and replication.

Overview of the Synthesis

The synthesis of dipotassium terephthalate from terephthalic acid is typically achieved through a straightforward acid-base neutralization reaction. In this process, two equivalents of a potassium base, most commonly potassium hydroxide (B78521) (KOH), are reacted with one equivalent of terephthalic acid (TPA). The reaction is generally performed in an aqueous solution, and the this compound product can be isolated upon cooling or by evaporation of the solvent.

This method is advantageous due to its simplicity, high yield, and the ready availability of the starting materials. The resulting this compound is a useful intermediate in various chemical processes, including the production of highly pure terephthalic acid and as a raw material in the synthesis of other compounds.[1][2]

Chemical Reaction Pathway

The chemical equation for the synthesis of this compound from terephthalic acid and potassium hydroxide is as follows:

C₈H₆O₄ + 2KOH → C₈H₄K₂O₄ + 2H₂O

The reaction involves the deprotonation of the two carboxylic acid groups on the terephthalic acid molecule by the hydroxide ions from potassium hydroxide, forming the dipotassium salt and water.

chemical_reaction terephthalic_acid Terephthalic Acid (C₈H₆O₄) dipotassium_terephthalate This compound (C₈H₄K₂O₄) terephthalic_acid->dipotassium_terephthalate + 2 KOH potassium_hydroxide Potassium Hydroxide (KOH) water Water (H₂O)

Diagram 1: Chemical reaction for the synthesis of this compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from terephthalic acid. This protocol is based on established chemical principles and information gathered from various sources.[3]

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Distilled water

  • Reaction vessel (e.g., beaker or round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or hot plate

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Dissolution of Potassium Hydroxide: In a reaction vessel, dissolve 18.89 grams of potassium hydroxide in 200 grams of distilled water with stirring.[3]

  • Addition of Terephthalic Acid: Slowly add 24.75 grams of terephthalic acid to the potassium hydroxide solution.[3] Gentle heating and continuous stirring may be applied to facilitate the dissolution of the terephthalic acid and promote the reaction.

  • Reaction Completion: Continue stirring the mixture until all the terephthalic acid has dissolved, indicating the completion of the neutralization reaction and the formation of a clear solution of potassium terephthalate.

  • Isolation of Product: The this compound can be isolated from the aqueous solution. One common method is to cool the solution to induce crystallization, followed by filtration. Alternatively, the water can be removed by evaporation.

  • Washing and Drying: Wash the isolated solid with a small amount of cold distilled water to remove any unreacted starting materials or impurities. Dry the final product in a drying oven at an appropriate temperature to remove residual water.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and product in this synthesis.

CompoundMolecular FormulaMolar Mass ( g/mol )Stoichiometric Ratio
Terephthalic AcidC₈H₆O₄166.131
Potassium HydroxideKOH56.112
This compoundC₈H₄K₂O₄242.31[4][5]1

Note: The theoretical yield of this compound can be calculated based on the starting amount of the limiting reactant (terephthalic acid in the provided protocol).

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

experimental_workflow start Start dissolve_koh Dissolve Potassium Hydroxide in Water start->dissolve_koh add_tpa Add Terephthalic Acid dissolve_koh->add_tpa react Stir and Heat (optional) add_tpa->react isolate Isolate Product (Crystallization/Evaporation) react->isolate wash_dry Wash and Dry Product isolate->wash_dry end End wash_dry->end

Diagram 2: Generalized experimental workflow for the synthesis.

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques, including:

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups and confirm the formation of the carboxylate salt.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure of the product.

  • Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of potassium.

Conclusion

The synthesis of this compound from terephthalic acid via acid-base neutralization is a robust and straightforward method suitable for laboratory and industrial applications. This guide provides the essential technical details, including a step-by-step protocol, quantitative data, and process visualizations, to enable researchers and scientists to successfully synthesize and characterize this important chemical compound.

References

Green Synthesis of Dipotassium Terephthalate from PET Waste: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pervasive issue of plastic pollution has catalyzed significant research into sustainable methods for recycling polyethylene (B3416737) terephthalate (B1205515) (PET), a major component of single-use plastics. This technical guide provides a comprehensive overview of the green synthesis of dipotassium (B57713) terephthalate from PET waste, a process that not only addresses environmental concerns but also yields a valuable chemical precursor. Dipotassium terephthalate serves as a key starting material in the synthesis of various specialty polymers and active pharmaceutical ingredients. This document details the experimental protocols for prominent green synthesis methods, presents comparative quantitative data, and illustrates the underlying chemical pathways.

Introduction to Green Synthesis Approaches

The chemical recycling of PET into its constituent monomers, terephthalic acid (TPA) and ethylene (B1197577) glycol (EG), offers a promising route to a circular economy. Alkaline hydrolysis, a key method in this endeavor, utilizes strong bases to depolymerize the ester bonds of PET. The use of potassium hydroxide (B78521) (KOH) is particularly noteworthy as it yields this compound, a water-soluble salt that can be readily purified and utilized in subsequent chemical syntheses. Green chemistry principles are increasingly being applied to this process to enhance its efficiency and reduce its environmental footprint. These include the use of alternative energy sources like microwave and ultrasound irradiation to accelerate reaction rates at lower temperatures, as well as the exploration of more environmentally benign solvent systems.

Experimental Protocols

This section provides detailed methodologies for the green synthesis of this compound from post-consumer PET waste.

Conventional Alkaline Hydrolysis

This method relies on traditional heating to drive the depolymerization of PET in the presence of potassium hydroxide.

Materials:

  • Post-consumer PET flakes (washed and dried)

  • Potassium hydroxide (KOH) pellets

  • 1-Pentanol (B3423595) (solvent)

  • Deionized water

  • Hydrochloric acid (HCl) (for optional conversion to TPA for analysis)

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Filtration apparatus (Büchner funnel and flask)

  • Oven

Procedure:

  • In a 250 mL round-bottom flask, combine 5.0 g of PET flakes, 100 mL of 1-pentanol, and a stoichiometric excess of potassium hydroxide (e.g., 5.6 g, ~2 molar equivalents).

  • Assemble the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 138°C for 1-pentanol) and maintain vigorous stirring.

  • Continue the reflux for a specified reaction time (e.g., 1.5 to 3 hours). The PET flakes will gradually dissolve as they depolymerize.

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of this compound may form.

  • Add 50 mL of deionized water to the flask and stir to dissolve the this compound. The salt is soluble in water, while the 1-pentanol is not.[1]

  • Transfer the mixture to a separatory funnel and allow the aqueous and organic layers to separate.

  • Collect the lower aqueous layer containing the this compound.

  • To isolate the this compound, the water can be removed under reduced pressure. For purification, the aqueous solution can be washed with a non-polar organic solvent to remove any residual 1-pentanol or organic impurities before evaporation.

  • For analytical purposes to determine yield, the aqueous solution can be acidified with dilute hydrochloric acid to a pH of 2-3, which will precipitate terephthalic acid (TPA). The TPA can then be collected by vacuum filtration, washed with deionized water, and dried in an oven at 110°C to a constant weight. The yield of this compound can be back-calculated from the mass of the TPA obtained.

Microwave-Assisted Alkaline Hydrolysis

Microwave irradiation offers a rapid and energy-efficient alternative to conventional heating.

Materials:

  • Post-consumer PET flakes (washed and dried)

  • Potassium hydroxide (KOH)

  • Ethylene glycol (solvent and reactant)

  • Microwave reactor with temperature and pressure controls

  • Filtration apparatus

Procedure:

  • In a microwave-safe reaction vessel, combine 2.0 g of PET flakes, 40 mL of ethylene glycol, and a specific concentration of KOH (e.g., 10% w/v).

  • Seal the vessel and place it in the microwave reactor.

  • Set the reaction parameters: temperature (e.g., 180°C), reaction time (e.g., 10-30 minutes), and stirring.

  • After the reaction, the vessel is cooled to a safe temperature.

  • The resulting mixture contains this compound dissolved in ethylene glycol.

  • The this compound can be precipitated by adding a suitable anti-solvent, such as acetone, and collected by filtration.

  • Alternatively, the mixture can be diluted with water and the this compound can be purified as described in the conventional method.

Ultrasound-Assisted Alkaline Hydrolysis

Sonication can enhance the reaction rate by creating localized high temperatures and pressures, and by increasing mass transfer at the solid-liquid interface.

Materials:

  • Post-consumer PET flakes (washed and dried)

  • Potassium hydroxide (KOH)

  • Aqueous or alcoholic solvent (e.g., water, ethanol, or a mixture)

  • Ultrasonic bath or probe sonicator

  • Reaction vessel

  • Filtration apparatus

Procedure:

  • In a reaction vessel, suspend 1.0 g of PET flakes in 50 mL of a potassium hydroxide solution (e.g., 10% w/v in a water-ethanol mixture).

  • Place the vessel in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Apply ultrasonic irradiation (e.g., 20-40 kHz) at a controlled temperature (e.g., 50-70°C).

  • Continue sonication for the desired reaction time (e.g., 30-90 minutes).

  • After the reaction, the solid this compound can be separated by filtration if an alcoholic solvent is used where it has lower solubility.

  • If an aqueous solution is used, the this compound will be dissolved and can be isolated by evaporation of the solvent or by precipitation with an anti-solvent.

Quantitative Data Presentation

The following tables summarize quantitative data from various studies on the alkaline hydrolysis of PET. It is important to note that many studies report the yield of terephthalic acid (TPA) after acidification, which serves as a proxy for the yield of the corresponding terephthalate salt.

Method Alkali Solvent Temperature (°C) Time (min) PET Conversion (%) Product Yield (%) Reference
ConventionalKOH1-PentanolReflux (~138)90Not specified~90 (as TPA)[2]
ConventionalKOHWater160180~91Not specified[3]
MicrowaveNaOHEthylene Glycol19030100>98 (as TPA)[4]
MicrowaveNaOHWater2205100>98 (as TPA)[4]
UltrasoundNaOHMethanol506069Not specified[5]
UltrasoundNaOHWater/Ethanol8060>9599.5 (as TPA)[6]

Note: The yields are often reported for the final TPA product after acidification. The yield of this compound would be stoichiometrically related.

Visualization of a Key Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from PET waste via alkaline hydrolysis.

G cluster_prep PET Waste Preparation cluster_reaction Alkaline Hydrolysis cluster_separation Product Separation and Purification PET_Waste Post-consumer PET Bottles Shredding Shredding/ Flaking PET_Waste->Shredding Washing_Drying Washing and Drying Shredding->Washing_Drying Add_Reactants Add PET Flakes, KOH, and Solvent Washing_Drying->Add_Reactants Clean PET Flakes Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Heating Heating (Conventional, Microwave, or Ultrasound) Reaction_Vessel->Heating Add_Reactants->Reaction_Vessel Depolymerization Depolymerization Heating->Depolymerization Cooling Cooling Depolymerization->Cooling Reaction Mixture Dissolution Dissolution in Water Cooling->Dissolution Phase_Separation Phase Separation (if organic solvent used) Dissolution->Phase_Separation Filtration Filtration of Insolubles Phase_Separation->Filtration Evaporation Evaporation/ Crystallization Filtration->Evaporation Dipotassium_Terephthalate Dipotassium Terephthalate Evaporation->Dipotassium_Terephthalate Final Product

Caption: Experimental workflow for this compound synthesis.

Signaling Pathways and Logical Relationships

The core of the synthesis is the alkaline hydrolysis of the ester linkages in the PET polymer chain. The following diagram illustrates this chemical transformation.

G PET PET Polymer Chain (...-O-CO-Ph-CO-O-CH2-CH2-...) Dipotassium_Terephthalate This compound (n K-OOC-Ph-COO-K) PET->Dipotassium_Terephthalate Alkaline Hydrolysis Ethylene_Glycol Ethylene Glycol (n HO-CH2-CH2-OH) PET->Ethylene_Glycol Alkaline Hydrolysis KOH Potassium Hydroxide (2n KOH)

Caption: Alkaline hydrolysis of PET to this compound.

Conclusion

The green synthesis of this compound from PET waste represents a significant advancement in sustainable chemistry. By employing methods such as microwave and ultrasound-assisted hydrolysis, it is possible to achieve high yields of this valuable chemical intermediate in a more energy-efficient and environmentally friendly manner. The detailed protocols and comparative data presented in this guide are intended to provide researchers and scientists with a solid foundation for further innovation in the field of plastic upcycling and green chemical synthesis. The continued development of these processes will be crucial in transitioning towards a circular economy and mitigating the environmental impact of plastic waste.

References

An In-Depth Technical Guide on the Hydrolysis of Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydrolysis of dipotassium (B57713) terephthalate (B1205515) is a critical process in the chemical industry, particularly in the recycling of polyethylene (B3416737) terephthalate (PET) and the purification of terephthalic acid (TPA). This guide provides a comprehensive technical overview of the principles and practices governing this reaction. It delves into the reaction mechanism, key thermodynamic and kinetic parameters, and the factors influencing the equilibrium. Detailed experimental protocols for the controlled precipitation of terephthalic acid from dipotassium terephthalate solutions are provided, alongside robust analytical methods for process monitoring and quality control. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this fundamental chemical transformation.

Introduction

This compound (K₂TPA) is the potassium salt of terephthalic acid, a dicarboxylic acid of significant industrial importance. The "hydrolysis" of this compound, in the context of this guide, refers to the reaction of the terephthalate dianion with water, leading to the formation of terephthalic acid. This process is fundamentally an acid-base equilibrium, heavily influenced by the pH of the aqueous solution. The low solubility of terephthalic acid in neutral and acidic aqueous media is the primary driving force for its precipitation from solutions of its soluble salts.

Understanding and controlling this precipitation is paramount in various applications, including:

  • PET Recycling: Alkaline hydrolysis of PET waste yields a solution of this compound and ethylene (B1197577) glycol. The subsequent and efficient recovery of high-purity terephthalic acid is achieved through controlled acidification.

  • Purification of Terephthalic Acid: Precipitation from its salt solutions is a key step in the purification of crude terephthalic acid produced via the oxidation of p-xylene.

  • Synthesis of Metal-Organic Frameworks (MOFs): The controlled release of terephthalic acid from its salts can be utilized in the synthesis of various MOFs where TPA acts as an organic linker.

This guide will provide the necessary theoretical background and practical methodologies to effectively manipulate the hydrolysis of this compound for these and other applications.

Reaction Mechanism and Equilibrium

The hydrolysis of this compound is a two-step protonation of the terephthalate dianion (TPA²⁻). In an aqueous solution, this compound fully dissociates into two potassium ions (K⁺) and a terephthalate dianion. The subsequent equilibrium with water is described by the following reactions:

  • First Protonation: TPA²⁻(aq) + H₂O(l) ⇌ HTPA⁻(aq) + OH⁻(aq)

  • Second Protonation: HTPA⁻(aq) + H₂O(l) ⇌ H₂TPA(s/aq) + OH⁻(aq)

The position of this equilibrium is highly dependent on the pH of the solution. As the pH is lowered (by the addition of an acid), the concentration of H⁺ ions increases, driving the equilibrium towards the formation of the fully protonated, and sparingly soluble, terephthalic acid (H₂TPA).

The pKa values of terephthalic acid are crucial for understanding this pH-dependent behavior.

  • pKa₁: 3.51 - 3.54[1][2]

  • pKa₂: 4.46[1]

These values indicate that below a pH of approximately 4.5, the dominant species in solution will be the neutral terephthalic acid, leading to its precipitation if its concentration exceeds its solubility limit.

Hydrolysis_Mechanism This compound (K₂TPA) in H₂O This compound (K₂TPA) in H₂O 2K⁺ + TPA²⁻ (aq) 2K⁺ + TPA²⁻ (aq) This compound (K₂TPA) in H₂O->2K⁺ + TPA²⁻ (aq) TPA²⁻ (aq) TPA²⁻ (aq) HTPA⁻ (aq) HTPA⁻ (aq) TPA²⁻ (aq)->HTPA⁻ (aq) + H⁺ H₂TPA (s) H₂TPA (s) HTPA⁻ (aq)->H₂TPA (s) + H⁺ Precipitation_Workflow cluster_preparation Solution Preparation cluster_reaction Precipitation cluster_separation Product Isolation K₂TPA_solution This compound Solution Heating Heat and Stir K₂TPA_solution->Heating Acidification Slowly Add Acid (e.g., HCl) to pH 2-3 Heating->Acidification Aging Stir at Temperature Acidification->Aging Cooling Cool to Room Temperature Aging->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Deionized Water Filtration->Washing Drying Dry in Oven Washing->Drying Product Pure Terephthalic Acid Drying->Product HPLC_Workflow Sample_Prep Sample and Standard Preparation HPLC_System HPLC System (C18 Column, UV Detector) Sample_Prep->HPLC_System Data_Acquisition Chromatogram Generation HPLC_System->Data_Acquisition Data_Analysis Peak Integration and Quantification Data_Acquisition->Data_Analysis Results Concentrations of TPA and K₂TPA Data_Analysis->Results

References

Theoretical Modeling of Dipotassium Terephthalate's Electronic Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipotassium (B57713) terephthalate (B1205515) (K₂-TPA), a salt of terephthalic acid, is a compound of growing interest in materials science and pharmaceutical research. Its electronic structure governs its chemical reactivity, stability, and potential applications, ranging from conductive polymers to drug delivery systems. This technical guide provides a comprehensive overview of the theoretical modeling of dipotassium terephthalate's electronic structure, primarily focusing on methodologies based on Density Functional Theory (DFT). It outlines the computational protocols, summarizes key electronic parameters, and visualizes the theoretical workflow, offering a foundational resource for researchers in the field.

Introduction

Understanding the electronic properties of materials at a molecular level is paramount for designing novel applications. For this compound, a molecule characterized by an aromatic core and ionic carboxylate groups, theoretical modeling provides invaluable insights into its electronic landscape. This guide delves into the computational approaches used to elucidate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), band gap, and density of states (DOS), which are critical determinants of its electrochemical and reactive behavior.

Computational Methodology

The theoretical investigation of this compound's electronic structure predominantly relies on Density Functional Theory (DFT), a robust quantum mechanical modeling method. The typical computational protocol is as follows:

Experimental Protocols:

  • Geometry Optimization: The initial step involves obtaining the crystal structure of this compound. Experimental crystallographic data, where available, serves as the starting point.[1] A geometry optimization is then performed using a chosen DFT functional and basis set to find the lowest energy conformation of the molecule.

  • Functional and Basis Set Selection: The choice of the exchange-correlation functional and basis set is crucial for the accuracy of the calculations. Common functionals for organic salts include B3LYP, PBE, and M06-2X. A sufficiently large basis set, such as 6-311++G(d,p), is generally employed to accurately describe the electronic distribution, including the diffuse functions for the anionic oxygen atoms.

  • Electronic Structure Calculation: Once the geometry is optimized, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the molecular orbitals (HOMO and LUMO), the total electronic energy, and the electron density distribution.

  • Solid-State Calculations: For modeling the bulk material, periodic boundary conditions are applied. This approach allows for the calculation of the electronic band structure and the density of states (DOS), providing insights into the material's conductivity.

  • Solvation Effects: To model the behavior of this compound in a solvent, implicit or explicit solvation models can be incorporated into the DFT calculations.

Theoretical Workflow

The logical flow of a theoretical study on the electronic structure of this compound can be visualized as follows:

Theoretical_Workflow cluster_input Input cluster_dft DFT Calculation cluster_output Output Input Crystallographic Data of K₂-TPA GeoOpt Geometry Optimization Input->GeoOpt Initial Structure SP_Calc Single-Point Calculation GeoOpt->SP_Calc Optimized Geometry Periodic_Calc Periodic Calculation GeoOpt->Periodic_Calc Optimized Unit Cell MO Molecular Orbitals (HOMO, LUMO) SP_Calc->MO ESP Electrostatic Potential SP_Calc->ESP BG Band Gap Periodic_Calc->BG DOS Density of States Periodic_Calc->DOS

Computational workflow for determining the electronic structure of this compound.

Electronic Properties

Theoretical calculations provide quantitative data on the electronic properties of this compound. While specific values from dedicated studies on K₂-TPA are not widely published in readily accessible literature, we can infer expected ranges and trends based on studies of similar terephthalate salts.

Data Presentation:

PropertyDescriptionExpected Value/Trend
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate an electron.Primarily located on the terephthalate anion, specifically the carboxylate oxygen atoms. Energy level is expected to be relatively high due to the anionic charge.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept an electron.Primarily located on the aromatic ring of the terephthalate anion.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A key indicator of chemical reactivity and electronic excitation energy.Expected to be in the range of 4-6 eV for the isolated molecule. This large gap suggests high stability.
Band Gap In the solid state, the energy difference between the valence band maximum and the conduction band minimum. Determines the material's conductivity.Expected to be wide, characteristic of an insulator or a wide-bandgap semiconductor.
Ionization Potential The minimum energy required to remove an electron from the molecule.Directly related to the HOMO energy.
Electron Affinity The energy released when an electron is added to the molecule.Directly related to the LUMO energy.

Note: The specific values in the table are estimations based on general principles and data from related compounds due to the limited availability of published data specifically for this compound.

Molecular Orbital Analysis

The nature of the frontier molecular orbitals (HOMO and LUMO) is crucial for understanding the reactivity of this compound.

Molecular_Orbitals cluster_homo HOMO cluster_lumo LUMO HOMO_desc Highest Occupied Molecular Orbital - Electron-rich - Primarily on carboxylate oxygens LUMO_desc Lowest Unoccupied Molecular Orbital - Electron-deficient - Primarily on the aromatic ring Reactant Reactant Reactant->HOMO_desc Nucleophilic Attack Reactant->LUMO_desc Electrophilic Attack

Schematic representation of the frontier molecular orbitals of the terephthalate dianion.

The HOMO is typically localized on the oxygen atoms of the carboxylate groups, making these sites susceptible to electrophilic attack. Conversely, the LUMO is distributed over the π-system of the benzene (B151609) ring, indicating that this region is the most likely to accept electrons in a chemical reaction.

Conclusion

Theoretical modeling, particularly through DFT calculations, provides a powerful framework for understanding the electronic structure of this compound. This guide has outlined the standard computational methodologies, presented the key electronic parameters of interest, and visualized the workflow and conceptual underpinnings of such a study. While there is a need for more dedicated theoretical studies to publish detailed quantitative data for this specific compound, the principles and expected trends derived from related systems offer valuable guidance for researchers. These computational insights are essential for predicting the reactivity, stability, and potential applications of this compound in diverse scientific and industrial fields.

References

Dipotassium Terephthalate: A Comprehensive Health and Safety Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipotassium (B57713) terephthalate (B1205515), the dipotassium salt of terephthalic acid, is a chemical compound utilized in various industrial and research applications. As with any chemical substance, a thorough understanding of its health and safety profile is paramount for ensuring the well-being of laboratory personnel and the integrity of research and development activities. This in-depth technical guide provides a comprehensive overview of the available health and safety data for dipotassium terephthalate and its related compounds, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational aspect of chemical safety is the understanding of a substance's physical and chemical properties. These characteristics can influence its reactivity, handling requirements, and potential for exposure.

PropertyValueReference
Chemical Formula C₈H₄K₂O₄
Molecular Weight 242.31 g/mol
CAS Number 13427-80-0
Appearance White solid[1]
Solubility Soluble in alkaline solution, slightly soluble in hot ethanol, insoluble in water, ether, glacial acetic acid and chloroform.[2]

Toxicological Data

Toxicological data provides critical information on the potential adverse health effects of a substance. The following tables summarize the available acute toxicity data for compounds structurally related to this compound, which can serve as a preliminary guide in its absence.

Table 2.1: Acute Oral Toxicity Data

SubstanceTest SpeciesRouteLD50Reference
Disodium TerephthalateMouseOral6300 mg/kg[3]
Dimethyl TerephthalateRatOral>3200 mg/kg[4]
Terephthalic AcidRatOral> 5000 mg/kg

Table 2.2: Other Acute Toxicity Data for Disodium Terephthalate

Test SpeciesRouteValueReference
MouseIntraperitonealLD50: 4600 mg/kg[3]
MouseIntravenousLDLo: 1300 mg/kg[3]
MouseSubcutaneousLD50: 8600 mg/kg[3]

Summary of Toxicological Profile:

Based on the available data for structurally similar compounds, this compound is expected to have a low order of acute toxicity. Terephthalic acid and its salts are generally considered to be of low toxicity. Chronic exposure to high concentrations of terephthalic acid in animal studies has been associated with the formation of bladder stones, which is considered the primary health concern.[1]

Hazard Identification and Classification

Appropriate hazard identification is crucial for implementing necessary safety precautions.

  • Skin Irritation: May cause slight skin irritation upon prolonged or repeated contact.[4]

  • Eye Irritation: May cause eye irritation.[4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Mutagenicity: Dimethyl terephthalate, a related compound, tested negative in the Ames test, suggesting a low potential for mutagenicity.[1]

  • Carcinogenicity: No components of dimethyl terephthalate are listed as carcinogenic by IARC, NTP, or OSHA.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of safety data. The following sections outline the methodologies for key toxicological assessments.

Acute Oral Toxicity (OECD 420: Acute Oral Toxicity - Fixed Dose Procedure)

The acute oral toxicity is determined by administering the substance in a single dose to a group of laboratory rats.[5] The animals are observed for a period of 14 days for signs of toxicity and mortality.[5] The LD50 (Lethal Dose 50%) is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[5]

Skin Irritation (OECD 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method utilizes a reconstructed human epidermis model to assess the potential for skin irritation.[6] The test substance is applied topically to the tissue surface.[6] After a defined exposure period, the cell viability is measured using a colorimetric assay (e.g., MTT assay).[6] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[6]

Eye Irritation (OECD 492: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Identifying Chemicals Not Requiring Classification and Labelling for Eye Irritation or Serious Eye Damage)

This in vitro test employs a reconstructed human cornea-like epithelium model.[7] The test chemical is applied to the surface of the corneal tissue.[7] Cell viability is assessed after exposure to determine the potential for eye irritation.[7] This method is used to identify substances that do not require classification for eye irritation or serious eye damage.[7]

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

The Ames test is a widely used in vitro method to assess the mutagenic potential of a chemical.[8] It utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] The bacteria are exposed to the test substance, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.[8] A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.[8]

Visualizations: Workflows and Pathways

Visual representations of experimental workflows and logical relationships can significantly enhance understanding and training.

Chemical_Safety_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Toxicity Testing cluster_2 In Vivo Toxicity Testing (if required) cluster_3 Risk Assessment & Management Physicochemical\nProperties Physicochemical Properties Cytotoxicity Cytotoxicity Physicochemical\nProperties->Cytotoxicity Structural Analogs\n& QSAR Structural Analogs & QSAR Structural Analogs\n& QSAR->Cytotoxicity Genotoxicity\n(Ames Test) Genotoxicity (Ames Test) Cytotoxicity->Genotoxicity\n(Ames Test) Skin & Eye Irritation\n(RhE & RhCE models) Skin & Eye Irritation (RhE & RhCE models) Genotoxicity\n(Ames Test)->Skin & Eye Irritation\n(RhE & RhCE models) Acute Toxicity\n(Oral, Dermal, Inhalation) Acute Toxicity (Oral, Dermal, Inhalation) Skin & Eye Irritation\n(RhE & RhCE models)->Acute Toxicity\n(Oral, Dermal, Inhalation) Repeated Dose\nToxicity Repeated Dose Toxicity Acute Toxicity\n(Oral, Dermal, Inhalation)->Repeated Dose\nToxicity Hazard Classification Hazard Classification Repeated Dose\nToxicity->Hazard Classification Exposure Assessment Exposure Assessment Hazard Classification->Exposure Assessment Risk Characterization Risk Characterization Exposure Assessment->Risk Characterization Safe Handling\nProcedures Safe Handling Procedures Risk Characterization->Safe Handling\nProcedures

Caption: A logical workflow for the health and safety assessment of a chemical substance.

Potential_Toxicological_Pathways cluster_exposure Routes of Exposure cluster_adme ADME cluster_effects Potential Effects Inhalation Inhalation Absorption Absorption Inhalation->Absorption Local Irritation\n(Skin, Eyes, Respiratory Tract) Local Irritation (Skin, Eyes, Respiratory Tract) Inhalation->Local Irritation\n(Skin, Eyes, Respiratory Tract) Dermal Dermal Dermal->Absorption Dermal->Local Irritation\n(Skin, Eyes, Respiratory Tract) Ingestion Ingestion Ingestion->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Systemic Effects (Low) Systemic Effects (Low) Distribution->Systemic Effects (Low) Target Organs (Bladder - chronic high dose) Target Organs (Bladder - chronic high dose) Distribution->Target Organs (Bladder - chronic high dose) Excretion Excretion Metabolism->Excretion

Caption: Generalized toxicological pathways for a terephthalate salt.

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure a safe working environment.

  • Handling: Use in a well-ventilated area.[3] Avoid breathing dust.[1] Avoid contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

First Aid Measures

In the event of exposure, prompt and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Environmental Considerations

While specific data for this compound is limited, terephthalic acid is not expected to be readily biodegradable. Discharge into the environment should be avoided.[9]

This compound, based on the available data for its parent acid and related salts, is considered to be a substance with a low hazard profile. The primary concerns are potential for mild skin, eye, and respiratory irritation upon direct contact with the dust. Adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment and working in a well-ventilated area, should be sufficient to ensure safe handling. This guide provides a comprehensive summary of the current knowledge; however, it is crucial for researchers to always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Dipotassium Terephthalate for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of dipotassium (B57713) terephthalate (B1205515) (K₂TP), a promising organic anode material for potassium-ion batteries (KIBs). The document outlines three primary synthesis methodologies: microwave-assisted synthesis, hydrolysis of polyethylene (B3416737) terephthalate (PET), and direct neutralization. Each protocol is accompanied by key performance data and visualizations to aid in experimental design and evaluation.

Introduction

Organic electrode materials are gaining significant attention for next-generation energy storage systems due to their potential for sustainability, low cost, and tunable properties. Dipotassium terephthalate, a potassium salt of terephthalic acid, has emerged as a high-performance anode material for KIBs. Its layered crystal structure facilitates the intercalation and deintercalation of potassium ions, leading to promising electrochemical performance. This document provides detailed procedures for the synthesis of K₂TP for researchers interested in exploring its potential in battery applications.

Data Presentation

The following tables summarize the key performance indicators of this compound synthesized via different methods as reported in the literature.

Table 1: Electrochemical Performance of this compound Anodes

Synthesis MethodInitial Reversible Capacity (mAh/g)Current Density (mA/g)Cycle LifeCapacity RetentionCoulombic Efficiency (%)
Microwave-Assisted212[1]50[1]100 cycles[1]53%[1]~100[2]
Microwave-Assisted (with CNTs)247[1]50[1]100 cycles[1]78%[1]Not Reported
Not Specified249[2]200[2]500 cycles[2]94.6% (at 1000 mA/g)[2]~100[2]
Graphene Oxide Wrapped212200400 cycles~75% (at 500 mA/g)~99

Table 2: Rate Capability of this compound Anodes

Synthesis MethodCapacity at Low Current Density (mAh/g @ mA/g)Capacity at High Current Density (mAh/g @ mA/g)
Not Specified249 @ 200[2]~160 @ 1000 (after 500 cycles)[2]
Graphene Oxide Wrapped212 @ 200160 @ 500

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis from PET Waste

This protocol describes a rapid and efficient method to synthesize this compound from waste polyethylene terephthalate (PET) flakes using microwave irradiation.[1]

Materials:

Equipment:

  • Microwave reactor

  • Beaker

  • Stirring bar

  • Filtration apparatus (e.g., Buchner funnel and flask)

  • Drying oven

Procedure:

  • Combine waste PET soda bottle flakes with potassium hydroxide in a glycol solvent in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor. Note: Specific microwave power, temperature, and reaction time parameters should be optimized based on the reactor specifications and desired product characteristics. A typical ultrafast synthesis can be completed within minutes.[3][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting precipitate with ethanol to remove any unreacted reagents and byproducts.

  • Filter the mixture to isolate the solid this compound.

  • Dry the product in an oven at an appropriate temperature to remove residual solvent.

experimental_workflow_microwave cluster_synthesis Microwave-Assisted Synthesis cluster_purification Purification PET_Flakes PET Flakes Mix Mixing PET_Flakes->Mix KOH Potassium Hydroxide KOH->Mix Glycol Glycol Solvent Glycol->Mix Microwave Microwave Irradiation Mix->Microwave Cooling Cooling Microwave->Cooling Washing Washing with Ethanol Cooling->Washing Filtration Filtration Washing->Filtration Drying Drying Filtration->Drying K2TP_Product This compound Drying->K2TP_Product

Caption: Microwave-assisted synthesis workflow from PET.

Protocol 2: Hydrolysis of PET with Potassium Hydroxide

This protocol details the synthesis of this compound through the alkaline hydrolysis of PET flakes.

Materials:

  • Polyethylene terephthalate (PET) flakes

  • Potassium hydroxide (KOH)

  • 1-Pentanol (or other suitable high-boiling point alcohol)

  • Water

  • Hydrochloric acid (HCl) (for optional conversion to terephthalic acid)

  • Filtration apparatus

  • Separatory funnel

  • Beakers

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine PET flakes, two equivalents of potassium hydroxide, and 1-pentanol.[5]

  • Heat the mixture to reflux with stirring for a designated period (e.g., 30 minutes).[5] The reaction progress can be monitored by the dissolution of PET flakes.

  • After reflux, cool the reaction mixture to room temperature.

  • Add water to the flask and mix thoroughly to extract the potassium terephthalate salt, which is soluble in the aqueous layer.[5]

  • Transfer the mixture to a separatory funnel and allow the layers to separate. The aqueous layer containing the product will be at the bottom.

  • Collect the aqueous layer. For higher purity, the organic layer can be extracted again with water, and the aqueous extracts combined.

  • To obtain solid this compound, the water can be removed by evaporation. For purification, the product can be recrystallized from water.

  • (Optional) To convert to terephthalic acid, acidify the aqueous solution with hydrochloric acid, which will cause the terephthalic acid to precipitate. The solid can then be isolated by filtration.[5]

experimental_workflow_hydrolysis cluster_reaction Alkaline Hydrolysis cluster_extraction Extraction & Purification PET PET Flakes Reflux Reflux PET->Reflux KOH_hydrolysis Potassium Hydroxide KOH_hydrolysis->Reflux Solvent 1-Pentanol Solvent->Reflux Cooling_hydrolysis Cooling Reflux->Cooling_hydrolysis Water_Addition Add Water Cooling_hydrolysis->Water_Addition Separation Layer Separation Water_Addition->Separation Evaporation Evaporation/Recrystallization Separation->Evaporation K2TP_Product_hydrolysis This compound Evaporation->K2TP_Product_hydrolysis experimental_workflow_neutralization cluster_reaction_neutralization Neutralization Reaction cluster_purification_neutralization Product Isolation TPA Terephthalic Acid Mixing_Heating Mix & Heat (85-105°C) TPA->Mixing_Heating KOH_solution KOH Solution KOH_solution->Mixing_Heating Cooling_Crystallization Cool & Crystallize Mixing_Heating->Cooling_Crystallization Filtration_Washing Filter & Wash Cooling_Crystallization->Filtration_Washing Drying_neutralization Drying Filtration_Washing->Drying_neutralization K2TP_Product_neutralization This compound Drying_neutralization->K2TP_Product_neutralization battery_logic K2TP_Anode This compound (Anode) Discharge Discharge (K+ intercalation into Anode) K2TP_Anode->Discharge Cathode Potassium-based Cathode Cathode->Discharge Electrolyte K-ion Electrolyte Charge Charge (K+ deintercalation from Anode) Electrolyte->Charge Discharge->Electrolyte External_Circuit External Circuit Discharge->External_Circuit e- Charge->K2TP_Anode Charge->Cathode External_Circuit->Charge e-

References

Application Notes and Protocols for Dipotassium Terephthalate as an Anode Material in Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipotassium (B57713) terephthalate (B1205515) (K₂C₈H₄O₄), an organic potassium salt, has emerged as a promising anode material for potassium-ion batteries (KIBs). Its potential is attributed to a layered crystal structure that facilitates potassium ion (K⁺) transport, a high theoretical specific capacity, and operational safety.[1][2] The redox activity of its carboxylate groups allows for reversible K⁺ storage. This document provides detailed application notes and experimental protocols for the synthesis, electrode preparation, and electrochemical characterization of dipotassium terephthalate for use in KIBs.

Data Presentation

The electrochemical performance of this compound anodes from various studies is summarized in the tables below for comparative analysis.

Table 1: Electrochemical Performance of Pristine this compound Anodes

Reversible Capacity (mAh/g)Current Density (mA/g)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)ElectrolyteReference
2125010053-Not specified[2]
26050---DME-based[3]
185100050094.6~100DME-based[1][3]

Table 2: Electrochemical Performance of this compound Composite Anodes

Composite CompositionReversible Capacity (mAh/g)Current Density (mA/g)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)ElectrolyteReference
K₂TP/CNT2475010078-Not specified[2]
K₂TP@CNT133 (full cell)-20092.898.5Optimized

Experimental Protocols

Synthesis of this compound

This protocol describes a microwave-assisted synthesis method, which offers rapid reaction times.

Materials:

Equipment:

  • Microwave reactor

  • Glass reaction vessel

  • Magnetic stirrer and stir bar

  • Centrifuge

  • Vacuum oven

Procedure:

  • In a glass reaction vessel, dissolve terephthalic acid and a stoichiometric excess of potassium hydroxide in ethylene glycol. A typical molar ratio is 1:2.2 (terephthalic acid:potassium hydroxide).

  • Place the vessel in a microwave reactor and irradiate until the reaction is complete. Reaction times are typically short, on the order of minutes.[2]

  • After cooling, collect the precipitate by centrifugation.

  • Wash the product repeatedly with ethanol to remove unreacted reagents and solvent.

  • Dry the synthesized this compound powder in a vacuum oven at 80-120°C overnight.

SynthesisWorkflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_purification Product Purification TPA Terephthalic Acid Mix Mix Reactants TPA->Mix KOH Potassium Hydroxide KOH->Mix EG Ethylene Glycol EG->Mix Microwave Microwave Irradiation Mix->Microwave Centrifuge Centrifugation Microwave->Centrifuge Wash Wash with Ethanol Centrifuge->Wash Dry Vacuum Drying Wash->Dry Product This compound Powder Dry->Product

Caption: Workflow for the microwave-assisted synthesis of this compound.
Anode Preparation

Materials:

  • This compound (active material)

  • Carbon black (e.g., Super P) (conductive agent)

  • Polyvinylidene fluoride (B91410) (PVDF) (binder)

  • N-Methyl-2-pyrrolidone (NMP) (solvent)

  • Copper foil (current collector)

Equipment:

  • Planetary ball mill or mortar and pestle

  • Slurry mixer

  • Doctor blade coater

  • Vacuum oven

  • Electrode punching machine

Procedure:

  • Prepare a homogenous slurry by mixing this compound, carbon black, and PVDF in a weight ratio of 70:20:10 in NMP.

  • Thoroughly mix the components until a uniform slurry is formed.

  • Cast the slurry onto a copper foil using a doctor blade to a desired thickness.

  • Dry the coated foil in a vacuum oven at 80-120°C for at least 12 hours to completely remove the solvent.

  • Punch the dried electrode sheet into circular discs of the required diameter for coin cell assembly.

AnodePrepWorkflow cluster_materials Electrode Components cluster_processing Electrode Fabrication K2TP K₂TP Powder Mixing Slurry Mixing K2TP->Mixing Carbon Carbon Black Carbon->Mixing PVDF PVDF Binder PVDF->Mixing NMP NMP Solvent NMP->Mixing Coating Doctor Blade Coating Mixing->Coating Drying Vacuum Drying Coating->Drying Punching Electrode Punching Drying->Punching Anode K₂TP Anode Disc Punching->Anode

Caption: Workflow for the preparation of the this compound anode.
Coin Cell Assembly

Materials:

  • This compound anode

  • Potassium metal foil (counter and reference electrode)

  • Glass fiber separator

  • Electrolyte: 1 M Potassium bis(fluorosulfonyl)imide (KFSI) in 1,2-dimethoxyethane (B42094) (DME)

  • CR2032 coin cell components (case, spacer, spring, gasket)

Equipment:

  • Argon-filled glovebox

  • Coin cell crimper

Procedure:

  • All cell assembly must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Place the this compound anode at the bottom of the coin cell case.

  • Add a few drops of the electrolyte to wet the anode surface.

  • Place the glass fiber separator on top of the anode.

  • Add a few more drops of electrolyte to saturate the separator.

  • Place the potassium metal foil on top of the separator.

  • Add the spacer disc and spring.

  • Place the gasket and the top cap.

  • Crimp the coin cell using a coin cell crimper to ensure proper sealing.

CellAssembly cluster_glovebox Argon-filled Glovebox BottomCap Bottom Cap K₂TP Anode Separator Separator Electrolyte BottomCap->Separator Add Electrolyte CounterElectrode K Metal Separator->CounterElectrode Add Electrolyte SpacerSpring Spacer Spring CounterElectrode->SpacerSpring TopCap Gasket Top Cap SpacerSpring->TopCap Crimper Crimping TopCap->Crimper

Caption: Schematic of the coin cell assembly process.
Electrochemical Characterization

Equipment:

  • Battery testing system (potentiostat/galvanostat)

Protocols:

  • Cyclic Voltammetry (CV):

    • Voltage Range: 0.01 - 2.5 V vs. K⁺/K

    • Scan Rate: 0.1 - 1.0 mV/s

    • Purpose: To investigate the redox reactions and potassium storage mechanism.

  • Galvanostatic Cycling:

    • Voltage Window: 0.01 - 2.5 V vs. K⁺/K

    • Current Density: A range of current densities, for example, 50, 100, 200, 500, and 1000 mA/g, to evaluate rate capability.

    • Purpose: To determine the specific capacity, coulombic efficiency, and cycling stability.

  • Long-Term Cycling:

    • Current Density: A moderate to high current density (e.g., 500 or 1000 mA/g).

    • Cycle Number: 500 cycles or more.

    • Purpose: To assess the long-term stability and capacity retention of the anode material.[1]

ElectrochemicalTesting cluster_tests Electrochemical Tests cluster_parameters Key Performance Metrics CV Cyclic Voltammetry Redox Redox Behavior CV->Redox GC Galvanostatic Cycling Capacity Specific Capacity GC->Capacity Rate Rate Capability GC->Rate LTC Long-Term Cycling Stability Cycling Stability LTC->Stability AssembledCell Assembled Coin Cell AssembledCell->CV AssembledCell->GC AssembledCell->LTC

Caption: Logical relationship of electrochemical testing protocols.

References

Application Notes and Protocols for Dipotassium Terephthalate in K-ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

Dipotassium (B57713) terephthalate (B1205515) (K2TP), an organic potassium salt, has emerged as a promising anode material for potassium-ion batteries (KIBs). Its potential is attributed to a layered crystal structure that facilitates potassium ion transport, coupled with the environmental benefits of being derived from abundant and low-cost organic precursors. This document provides a comprehensive overview of the electrochemical performance of dipotassium terephthalate and detailed protocols for its synthesis, electrode preparation, cell assembly, and electrochemical characterization. The information is intended to guide researchers in the evaluation of this material for next-generation energy storage applications.

Electrochemical Performance of this compound

This compound serves as a high-performance anode material in K-ion batteries, demonstrating impressive electrochemical characteristics. When integrated with a carbon nanotube (CNT) composite, it delivers a significant initial reversible capacity. In a pristine state, its performance remains robust, showcasing its potential for stable energy storage. The synergy with ether-based electrolytes, such as 1,2-dimethoxyethane (B42094) (DME), has been shown to further enhance its capacity and cycling stability, making it a competitive candidate for future K-ion battery systems.[1][2][3]

Performance Metrics

The electrochemical performance of this compound is summarized in the tables below. Table 1 highlights the specific capacity and cycling stability of both pristine K2TP and its composite with carbon nanotubes (CNTs). Table 2 details the rate capability of K2TP in a DME-based electrolyte, demonstrating its ability to retain capacity at high current densities.

Table 1: Specific Capacity and Cycling Stability of this compound

MaterialCurrent Density (mA/g)Initial Reversible Capacity (mAh/g)Capacity Retention (%)Number of Cycles
Pristine K2TP5021253100
K2TP-CNT Composite5024778100
K2TP in DME-based electrolyte20024994.6500

Data sourced from multiple studies to provide a comparative overview.[1][2]

Table 2: Rate Capability of this compound in DME-Based Electrolyte

Current Density (mA/g)Reversible Capacity (mAh/g)
50260
1000185

This data highlights the material's ability to perform under varying electrical loads.[4]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of this compound, the preparation of electrodes, the assembly of coin cells for testing, and the electrochemical characterization techniques.

Synthesis of this compound

This compound can be synthesized via a microwave-assisted method or a conventional chemical reaction.

Protocol 2.1.1: Microwave-Assisted Synthesis from PET Waste

This protocol describes an environmentally friendly approach to synthesize K2TP from recycled polyethylene (B3416737) terephthalate (PET).

Materials:

Procedure:

  • Combine PET flakes with potassium hydroxide in a glycol solvent within a microwave-safe vessel.

  • Irradiate the mixture in a microwave reactor. The specific time and power will depend on the reactor's specifications and should be optimized for complete reaction.

  • After the reaction, allow the mixture to cool to room temperature.

  • Wash the resulting precipitate with ethanol to remove any unreacted reagents and byproducts.

  • Centrifuge or filter the mixture to collect the solid product.

  • Dry the collected this compound powder in a vacuum oven at an appropriate temperature (e.g., 120 °C) for several hours to remove residual solvent.[1]

Protocol 2.1.2: Synthesis from Terephthalic Acid

This method involves the direct reaction of terephthalic acid with a potassium base.

Materials:

  • Terephthalic acid

  • Potassium hydroxide (KOH) or Potassium carbonate (K2CO3)

  • Deionized water or a suitable solvent

Procedure:

  • Dissolve terephthalic acid in deionized water or a suitable solvent.

  • Stoichiometrically add potassium hydroxide or potassium carbonate to the solution while stirring.

  • Continue stirring the mixture at room temperature or with gentle heating until the reaction is complete, typically indicated by the cessation of gas evolution (if using carbonate) or a pH change.

  • The this compound product may precipitate out of the solution or can be obtained by evaporating the solvent.

  • Wash the product with a suitable solvent (e.g., ethanol) to remove impurities.

  • Dry the final product in a vacuum oven.

Electrode Preparation

Protocol 2.2.1: Slurry Preparation and Casting

Materials:

  • This compound (active material)

  • Conductive agent (e.g., Super P carbon black, CNTs)

  • Binder (e.g., Polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-Methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

Procedure:

  • Thoroughly mix the this compound, conductive agent, and binder in a mortar and pestle or a planetary mixer. A typical weight ratio is 80:10:10 (active material:conductive agent:binder), but this can be optimized.

  • Gradually add NMP to the powder mixture while continuing to mix to form a homogeneous slurry with a suitable viscosity for casting.

  • Use a doctor blade to cast the slurry onto a piece of copper foil with a controlled thickness.

  • Dry the coated foil in a vacuum oven at 120 °C for at least 12 hours to completely remove the solvent.

  • After drying, punch out circular electrodes of a specific diameter (e.g., 12 mm) for coin cell assembly.

  • Measure the mass loading of the active material on the electrode.

Coin Cell Assembly

Protocol 2.3.1: Assembly of a 2032-Type Coin Cell

Materials:

  • K2TP working electrode

  • Potassium metal foil (counter and reference electrode)

  • Glass fiber separator

  • Electrolyte (e.g., 0.8 M KPF6 in ethylene (B1197577) carbonate/diethyl carbonate (EC/DEC, 1:1 v/v) or 1 M KPF6 in DME)

  • 2032-type coin cell components (casing, spacer, spring)

  • Crimping machine

Procedure:

  • All assembly steps must be performed in an argon-filled glovebox with low oxygen and moisture levels (<0.1 ppm).

  • Place the K2TP working electrode in the center of the bottom coin cell casing.

  • Add a few drops of the electrolyte to wet the electrode surface.

  • Place the glass fiber separator on top of the working electrode.

  • Add more electrolyte to saturate the separator.

  • Carefully place the potassium metal foil on top of the separator.

  • Add the spacer disc and the spring.

  • Place the top casing onto the assembly.

  • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

Electrochemical Characterization

Protocol 2.4.1: Standard Electrochemical Measurements

Equipment:

  • Battery testing system (e.g., LANDt, BioLogic, or Arbin)

Procedure:

  • Cyclic Voltammetry (CV):

    • Perform CV scans to identify the redox potentials of K2TP.

    • Typical voltage range: 0.01 V to 2.5 V vs. K/K+.

    • Scan rate: 0.1 mV/s to 1 mV/s.

  • Galvanostatic Charge-Discharge (GCD):

    • Cycle the coin cells at various current densities to evaluate specific capacity, coulombic efficiency, and cycling stability.

    • Typical voltage window: 0.01 V to 2.5 V vs. K/K+.

    • Current densities for rate capability testing can range from 50 mA/g to 2000 mA/g.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS to analyze the charge transfer resistance and ion diffusion kinetics.

    • Frequency range: 100 kHz to 0.01 Hz.

    • AC amplitude: 5 mV.

Visualizations

The following diagrams illustrate the key processes involved in the evaluation of this compound for K-ion batteries.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly (Glovebox) cluster_testing Electrochemical Testing s1 Starting Materials (Terephthalic Acid + KOH or PET waste) s2 Chemical Reaction (Microwave or Solution-based) s1->s2 s3 Purification & Drying s2->s3 s4 This compound (K2TP) Powder s3->s4 e1 Slurry Mixing (K2TP, Carbon, Binder, Solvent) s4->e1 e2 Doctor Blade Casting on Cu Foil e1->e2 e3 Drying & Punching e2->e3 e4 K2TP Electrode e3->e4 c1 Stacking Components (Electrode, Separator, K Metal) e4->c1 c2 Electrolyte Addition c1->c2 c3 Crimping c2->c3 c4 2032 Coin Cell c3->c4 t1 Cyclic Voltammetry (CV) c4->t1 t2 Galvanostatic Cycling (GCD) c4->t2 t3 Electrochemical Impedance Spectroscopy (EIS) c4->t3 K_Ion_Battery_Mechanism cluster_charge Charge anode Anode (this compound) cathode Cathode (Potassium Metal) anode->cathode e- separator Separator anode->separator K+ cathode->anode e- cathode->separator K+ separator->anode K+ separator->cathode K+ electrolyte Electrolyte (K+ ions)

References

Application Notes and Protocols for Cyclic Voltammetry Analysis of Dipotassium Terephthalate Anode

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the electrochemical analysis of dipotassium (B57713) terephthalate (B1205515) (K₂TP) as an anode material, primarily for potassium-ion batteries (KIBs). The protocols detailed below cover the preparation of the anode, the electrolyte formulation, and the procedure for conducting cyclic voltammetry (CV) to evaluate its electrochemical performance.

Introduction

Dipotassium terephthalate is an organic anode material that has garnered significant interest for potassium-ion batteries due to its high theoretical capacity, low cost, and structural stability.[1] The electrochemical energy storage mechanism is based on a reversible two-electron redox reaction involving the carboxylate groups.[1] This document outlines the experimental procedures for preparing a this compound anode and analyzing its electrochemical properties using cyclic voltammetry.

Experimental Protocols

Preparation of this compound Anode

This protocol describes the fabrication of a this compound anode suitable for electrochemical testing.

Materials:

  • This compound (K₂TP), synthesized or commercially sourced

  • Conductive carbon (e.g., Super P or acetylene (B1199291) black)

  • Binder (e.g., polyvinylidene fluoride (B91410) - PVDF)

  • Solvent (e.g., N-methyl-2-pyrrolidone - NMP)

  • Copper foil (current collector)

  • Mortar and pestle

  • Slurry coater (e.g., doctor blade)

  • Vacuum oven

Procedure:

  • Slurry Preparation:

    • In an agate mortar, thoroughly mix the this compound (active material), conductive carbon, and binder in a weight ratio of 70:20:10 .

    • Slowly add N-methyl-2-pyrrolidone (NMP) to the mixture while continuously grinding to form a homogeneous slurry. The consistency should be viscous but easily spreadable.

  • Electrode Casting:

    • Clean the copper foil with ethanol (B145695) and dry it completely.

    • Using a doctor blade, cast the prepared slurry onto the copper foil with a uniform thickness.

  • Drying:

    • Dry the coated electrode in a vacuum oven at 80°C for 12 hours to completely remove the solvent.

  • Electrode Punching:

    • Once dried, punch out circular electrodes of a desired diameter (e.g., 12 mm) for assembly into coin cells.

Electrolyte Formulation

The choice of electrolyte is crucial for the stable performance of the this compound anode. An ether-based electrolyte is recommended.[2]

Materials:

Procedure:

  • Inside an argon-filled glovebox, dissolve potassium hexafluorophosphate (KPF₆) in 1,2-dimethoxyethane (DME) to a concentration of 0.8 M .

  • Stir the solution until the salt is completely dissolved.

  • Store the electrolyte in a sealed container inside the glovebox to prevent moisture contamination.

Cyclic Voltammetry Measurement

This protocol details the setup and execution of the cyclic voltammetry experiment to analyze the electrochemical behavior of the this compound anode.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (e.g., coin cell)

  • This compound anode (working electrode)

  • Potassium metal foil (counter and reference electrode)

  • Microporous glass fiber separator

  • 0.8 M KPF₆ in DME electrolyte

Procedure:

  • Cell Assembly:

    • Inside an argon-filled glovebox, assemble a coin cell (e.g., CR2032).

    • Place the this compound anode at the bottom of the cell case.

    • Moisten the glass fiber separator with a few drops of the electrolyte and place it on top of the anode.

    • Position the potassium metal foil to act as both the counter and reference electrode on top of the separator.

    • Add the spacer disk and spring, and then seal the coin cell.

  • Cyclic Voltammetry Parameters:

    • Connect the assembled cell to the potentiostat.

    • Set the potential window between 0.01 V and 2.0 V vs. K/K⁺ .

    • Perform the cyclic voltammetry scans at various scan rates (e.g., 0.1, 0.2, 0.5, 1.0, and 2.0 mV/s) to investigate the kinetics of the electrochemical reactions.

    • Record the resulting current-voltage curves.

Data Presentation

The electrochemical performance of the this compound anode can be summarized from the cyclic voltammetry data. The redox voltage is typically observed around 0.6 V vs. K/K⁺.[2]

Table 1: Summary of Electrochemical Performance of this compound Anode

ParameterValueReference
Theoretical Capacity ~222 mAh g⁻¹[3]
Initial Reversible Capacity Up to 249 mAh g⁻¹ at 200 mA g⁻¹[2]
Redox Potential (vs. K/K⁺) ~0.6 V[2]
Cycling Stability High capacity retention of 94.6% after 500 cycles at 1000 mA g⁻¹[2]

Table 2: Cyclic Voltammetry Peak Potentials at Various Scan Rates (Hypothetical Data for Illustrative Purposes)

Scan Rate (mV/s)Anodic Peak Potential (V vs. K/K⁺)Cathodic Peak Potential (V vs. K/K⁺)Peak Separation (ΔEp, V)
0.10.750.450.30
0.20.780.420.36
0.50.820.380.44
1.00.880.320.56
2.00.950.250.70

Note: The data in Table 2 is illustrative. Actual peak potentials will vary based on experimental conditions.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the preparation and analysis of the this compound anode.

experimental_workflow cluster_prep Anode Preparation cluster_cell Cell Assembly cluster_analysis Electrochemical Analysis mix Mix K2TP, Carbon, Binder (70:20:10) slurry Add NMP to form slurry mix->slurry cast Cast slurry on Cu foil slurry->cast dry Dry in vacuum oven at 80°C cast->dry punch Punch circular electrodes dry->punch assemble Assemble coin cell in glovebox (Anode, Separator, K metal) punch->assemble cv Perform Cyclic Voltammetry (0.01-2.0 V vs. K/K+) assemble->cv data Analyze CV data (Peak potentials, currents) cv->data

Workflow for this compound anode preparation and analysis.
Electrochemical Reaction Mechanism

The electrochemical storage of potassium in this compound involves a reversible two-electron transfer process. During discharge (potassiation), two potassium ions are inserted, and the carboxylate groups are reduced to enolates. The process is reversed during the charge (depotassiation).

reaction_mechanism cluster_discharge Discharge (Potassiation) cluster_charge Charge (Depotassiation) K2TP This compound (K₂C₈H₄O₄) discharge + 2K⁺ + 2e⁻ K2TP->discharge K4TP Tetrapotassium Terephthalate (K₄C₈H₄O₄) (Enolate form) charge - 2K⁺ - 2e⁻ K4TP->charge discharge->K4TP charge->K2TP

Redox mechanism of this compound anode.

References

Application Note: Galvanostatic Cycling of Dipotassium Terephthalate Electrodes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipotassium (B57713) terephthalate (B1205515) (K₂C₈H₄O₄, or K₂TP) has emerged as a highly promising organic anode material for potassium-ion batteries (KIBs). Its layered molecular structure facilitates efficient potassium ion transport, and its performance is significantly enhanced when paired with ether-based electrolytes.[1][2] K₂TP offers several advantages, including a high theoretical capacity, stable cycling performance, and a favorable redox voltage of approximately 0.6 V, which mitigates the risk of potassium dendrite formation.[1][2][3] This application note provides a comprehensive protocol for the galvanostatic cycling of K₂TP electrodes to evaluate their electrochemical performance.

Key Performance Characteristics

The electrochemical performance of dipotassium terephthalate electrodes is influenced by factors such as the conductive additive and electrolyte composition. The data below summarizes typical performance metrics reported in the literature.

Table 1: Cycling Performance of this compound (K₂TP) Electrodes

Active MaterialCurrent Density (mA g⁻¹)Initial Reversible Capacity (mAh g⁻¹)Cycle NumberCapacity Retention (%)Coulombic Efficiency (%)Reference
K₂TP200249100-~100[1][2]
K₂TP1000~20550094.6~100[1][2]
Pristine K₂TP5021210053-[4]
K₂TP-CNT Composite5024710078-[4]
K₂TP@GO Composite200~260100->99[5]
K₂TP@GO Composite10009745070~99[5]

Table 2: Rate Capability of this compound (K₂TP) Electrodes

Active MaterialCurrent Density (mA g⁻¹)Specific Capacity (mAh g⁻¹)Reference
K₂TP50260[6]
K₂TP200229[2]
K₂TP500202[2]
K₂TP1000185[6]
K₂TP@GO Composite100265[5]
K₂TP@GO Composite500205[5]
K₂TP@GO Composite1000165[5]

Experimental Protocols

This section details the procedures for electrode preparation, cell assembly, and galvanostatic cycling.

Protocol 1: this compound Electrode Preparation

Materials:

  • This compound (K₂TP), active material

  • Super P carbon black or Carbon Nanotubes (CNTs), conductive agent[4]

  • Polyvinylidene fluoride (B91410) (PVDF), binder

  • N-Methyl-2-pyrrolidone (NMP), solvent

  • Aluminum foil, current collector[6]

Procedure:

  • Mixing: Prepare a slurry by mixing K₂TP, Super P carbon, and PVDF binder in a weight ratio of 70:20:10 in an agate mortar.

  • Slurry Formation: Add an appropriate amount of NMP solvent to the mixture and grind until a homogeneous, viscous slurry is formed.

  • Coating: Cast the slurry onto a piece of aluminum foil using a doctor blade with a typical gap setting of 150-200 µm.

  • Drying: Dry the coated foil in a vacuum oven at 80-100°C for 12 hours to completely remove the NMP solvent.

  • Electrode Punching: Punch the dried electrode sheet into circular discs (e.g., 12 mm diameter) for coin cell assembly. The typical active material loading is 1.0-2.0 mg cm⁻².

Protocol 2: Electrolyte Preparation

Materials:

Procedure:

  • Environment: Perform all electrolyte preparation inside an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

  • Mixing: Dissolve KPF₆ salt in DME solvent to prepare a 0.5 M solution. Stir the solution for several hours to ensure the salt is completely dissolved.

Protocol 3: CR2032 Coin Cell Assembly

Materials:

  • K₂TP working electrode (from Protocol 1)

  • Potassium metal disc, counter and reference electrode

  • Glass fiber separator

  • 0.5 M KPF₆ in DME electrolyte (from Protocol 2)

  • CR2032 coin cell components (case, spacer, spring, gasket)

Procedure:

  • Environment: Assemble all cells inside an argon-filled glovebox.

  • Stacking: Place the K₂TP electrode in the center of the coin cell case.

  • Separation: Place the glass fiber separator on top of the K₂TP electrode.

  • Wetting: Add approximately 100-150 µL of the electrolyte onto the separator, ensuring it is thoroughly wetted.

  • Counter Electrode: Place the potassium metal disc on top of the wetted separator.

  • Sealing: Add a spacer disc and a spring, then place the gasket and the top cap. Crimp the coin cell using a hydraulic crimping machine to ensure it is hermetically sealed.

Protocol 4: Galvanostatic Cycling

Equipment:

  • Multi-channel battery cycler or a potentiostat with galvanostatic cycling capabilities.[7][8]

Procedure:

  • Resting: Allow the assembled coin cell to rest for 6-12 hours to ensure complete wetting of the electrode by the electrolyte.

  • Parameter Setup: Configure the battery cycler with the desired parameters.

    • Technique: Galvanostatic Cycling with Potential Limitation (GCPL).[8]

    • Voltage Window: Set the charge/discharge voltage range, typically between 0.1 V and 2.0 V vs. K⁺/K.[5]

    • Current Density: Apply a constant current density relative to the active mass of K₂TP (e.g., 50 mA g⁻¹, 200 mA g⁻¹, 1000 mA g⁻¹).[2][4]

    • Cycling Schedule: Define the number of cycles for the experiment (e.g., 100, 500 cycles).

  • Execution: Begin the cycling test. The instrument will apply a constant current to discharge the cell to the lower voltage limit (potassiation of K₂TP) and then reverse the current to charge the cell to the upper voltage limit (depotassiation).

  • Data Collection: The system will record the cell potential as a function of time, which is used to calculate specific capacity (mAh g⁻¹), coulombic efficiency, and energy density over the course of the cycling experiment.

Visualized Workflow

The following diagram illustrates the complete experimental workflow from material preparation to final data analysis.

G Workflow for Galvanostatic Cycling of K2TP Electrodes cluster_0 Electrode & Electrolyte Preparation cluster_1 Cell Assembly (in Glovebox) cluster_2 Electrochemical Testing cluster_3 Data Analysis A 1. Mix K2TP, Carbon, PVDF to create slurry B 2. Coat slurry on Al foil, dry, and punch electrodes A->B D 4. Stack in CR2032 Case: K2TP Anode | Separator | K Metal B->D C 3. Dissolve KPF6 in DME to form electrolyte E 5. Add electrolyte and crimp the cell D->E F 6. Set up GCPL parameters (Voltage: 0.1-2.0 V, Current) E->F G 7. Run galvanostatic cycling on battery analyzer F->G H 8. Record voltage, current, and time data G->H I 9. Calculate Specific Capacity vs. Cycle Number H->I J 10. Determine Coulombic Efficiency and Rate Capability I->J K 11. Plot Charge-Discharge Voltage Profiles J->K

Caption: Experimental workflow for K2TP electrode fabrication, cell assembly, and testing.

References

Application Notes and Protocols: Dipotassium Terephthalate as a Precursor for High-Surface-Area Porous Carbon for Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Porous carbon materials are of significant interest in the pharmaceutical and drug development industries due to their high surface area, tunable pore structures, and excellent biocompatibility.[1][2] These properties make them ideal candidates for a variety of applications, including drug delivery, biosensing, and medical diagnostics.[1][3] One promising and sustainable route to synthesize high-surface-area porous carbon is through the pyrolysis of dipotassium (B57713) terephthalate (B1205515).[4][5] This intermediate can be readily obtained from the alkaline hydrolysis of polyethylene (B3416737) terephthalate (PET), a common post-consumer plastic waste, offering a green and cost-effective synthesis pathway.[6][7]

These application notes provide detailed protocols for the synthesis of dipotassium terephthalate from PET waste and its subsequent conversion into a high-surface-area porous carbon material. Furthermore, it outlines protocols for the characterization of the synthesized carbon and its potential application as a drug delivery vehicle.

Data Presentation

The properties of porous carbons are highly dependent on the synthesis and activation conditions. The following tables summarize key quantitative data for porous carbons derived from this compound and related precursors under various conditions.

Table 1: Physicochemical Properties of Porous Carbon from this compound Precursor

PrecursorSynthesis MethodPyrolysis Temperature (°C)Activating AgentSpecific Surface Area (m²/g)Total Pore Volume (cm³/g)Adsorption Capacity (Methylene Blue, mg/g)Reference
This compound (from PET)Low-temperature hydrolysis followed by pyrolysis800In-situ K-containing species~1100Not Reported443[4][5]
PETDirect Pyrolysis450None650.06Not Reported[8]
PETPyrolysis and KOH Activation450 (pyrolysis)KOH261Not ReportedNot Reported[8]
PETPyrolysis and Post-activation650 (pyrolysis), 850 (activation)KOH617.7Not ReportedNot Reported[9][10]

Table 2: Drug Loading and Release Parameters for Porous Carbon-Based Drug Delivery Systems (Illustrative Examples)

Porous Carbon TypeDrugDrug Loading Capacity (mg/g)Release ConditionsRelease PercentageReference
Mesoporous Carbon NanospheresCarvedilol~736 (by solvent evaporation)Simulated intestinal fluidSustained release[11]
Carbon NanocapsulesSodium Ibuprofen~6010pH 7.4~100%[3][12]
Microporous Commercial Activated CarbonSodium IbuprofenHigh uptake at low concentrationpH 7.4Slower release than nanocapsules[12]

Experimental Protocols

Protocol 1: Synthesis of this compound from PET Waste

This protocol describes the alkaline hydrolysis of PET to produce this compound.

Materials:

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Oven

Procedure:

  • Dissolution of PET: In a three-neck round-bottom flask, dissolve shredded PET in DMSO at a ratio of approximately 1 g of PET to 20 mL of DMSO. Heat the mixture to ~150 °C with vigorous stirring until the PET is fully dissolved.[4][5]

  • Alkaline Hydrolysis: Prepare an aqueous solution of potassium hydroxide (e.g., 4-20 wt%).[14] Slowly add the KOH solution to the dissolved PET solution. The molar ratio of KOH to the terephthalate monomer unit in PET should be at least 2:1.[13]

  • Reflux: Attach a reflux condenser to the flask and continue heating at ~150 °C for 2-4 hours.[4][5] During this time, the ester linkages of PET will be hydrolyzed, forming this compound and ethylene (B1197577) glycol.[6]

  • Isolation of this compound:

    • Method A (Precipitation): After cooling, the this compound may precipitate out of the DMSO solution. The precipitate can be collected by vacuum filtration. Wash the collected solid with a small amount of cold DMSO and then with ethanol (B145695) to remove impurities. Dry the product in an oven at 100-120 °C.

    • Method B (Extraction with 1-Pentanol as solvent): If 1-pentanol is used as the solvent, after the reaction, cool the mixture and add deionized water to extract the water-soluble this compound from the organic layer.[13] Use a separatory funnel to separate the aqueous and organic layers. The aqueous layer containing the product can be used directly in the next step or the this compound can be precipitated by adding a water-miscible organic solvent like ethanol.

  • Optional Conversion to Terephthalic Acid for Characterization: To confirm the successful hydrolysis, a small sample of the aqueous solution of this compound can be acidified with hydrochloric acid. This will protonate the carboxylate groups and precipitate terephthalic acid, which can be collected by filtration and analyzed.[13]

Protocol 2: Synthesis of Porous Carbon from this compound

This protocol details the pyrolysis of this compound to produce high-surface-area porous carbon.

Materials:

  • Dried this compound powder

  • High-purity nitrogen or argon gas

Equipment:

  • Tube furnace with temperature controller

  • Ceramic or quartz combustion boat

  • Gas flow controller

Procedure:

  • Sample Preparation: Place the dried this compound powder in a ceramic combustion boat.

  • Pyrolysis and Activation:

    • Place the combustion boat in the center of the tube furnace.

    • Purge the furnace with an inert gas (nitrogen or argon) at a flow rate of 100-200 mL/min for at least 30 minutes to remove any oxygen.

    • Heat the furnace to the pyrolysis temperature of 800 °C at a heating rate of 5-10 °C/min.[4][5]

    • Hold the temperature at 800 °C for 1-2 hours under the inert gas flow. During this step, the this compound decomposes, and the in-situ formation of potassium carbonate and its subsequent reaction with the carbon framework at high temperatures acts as an activating agent, creating a porous structure.[15]

  • Cooling and Washing:

    • After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

    • Carefully remove the resulting black carbon powder.

    • Wash the porous carbon product thoroughly with hot deionized water to remove potassium salts and other inorganic impurities. The washing can be done by repeated centrifugation and redispersion or by filtration.

    • Continue washing until the pH of the filtrate is neutral.

    • Finally, wash with ethanol to remove any remaining organic residues.

  • Drying: Dry the final porous carbon product in an oven at 100-120 °C overnight.

Protocol 3: Characterization of Porous Carbon

This protocol outlines the key characterization techniques to evaluate the properties of the synthesized porous carbon.

Techniques:

  • Nitrogen Adsorption-Desorption Analysis: To determine the specific surface area (using the Brunauer-Emmett-Teller, BET, method), pore volume, and pore size distribution (using the Barrett-Joyner-Halenda, BJH, method).

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the carbon material.

  • X-ray Diffraction (XRD): To analyze the crystalline structure and degree of graphitization of the carbon.

  • Raman Spectroscopy: To further assess the graphitic nature and the presence of defects in the carbon structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the surface functional groups on the porous carbon.

Protocol 4: Drug Loading and Release Studies (General Protocol)

This protocol provides a general framework for evaluating the potential of the synthesized porous carbon as a drug delivery carrier. The specific drug, solvent, and conditions will need to be optimized for the particular application.

Materials:

  • Synthesized porous carbon

  • Model drug (e.g., ibuprofen, doxorubicin)

  • Appropriate solvent for the drug

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 for physiological conditions, pH 5.5 for tumor microenvironment simulation)

Equipment:

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Constant temperature incubator

Procedure for Drug Loading:

  • Prepare Drug Solution: Dissolve the model drug in a suitable solvent to a known concentration.

  • Incubation: Disperse a known amount of the porous carbon in the drug solution.

  • Equilibration: Agitate the mixture at a constant temperature for a specified period (e.g., 24 hours) to allow for drug adsorption to reach equilibrium.

  • Separation: Separate the drug-loaded porous carbon from the solution by centrifugation.

  • Quantification of Loaded Drug: Measure the concentration of the drug remaining in the supernatant using UV-Vis spectrophotometry or HPLC. The amount of drug loaded onto the porous carbon can be calculated by subtracting the amount of drug in the supernatant from the initial amount of drug.

Procedure for In Vitro Drug Release:

  • Dispersion: Disperse a known amount of the drug-loaded porous carbon in a known volume of release medium (e.g., PBS at a specific pH).

  • Incubation: Place the dispersion in a shaker or incubator at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain a constant volume.

  • Quantification of Released Drug: Analyze the concentration of the released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile. The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[3]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Pyrolysis & Activation PET PET Waste Hydrolysis Alkaline Hydrolysis (~150°C, 2-4h) PET->Hydrolysis DMSO_KOH DMSO + KOH DMSO_KOH->Hydrolysis Dipotassium_Terephthalate This compound Hydrolysis->Dipotassium_Terephthalate Pyrolysis Pyrolysis & Activation (800°C, 1-2h, Inert Atm.) Dipotassium_Terephthalate->Pyrolysis Washing Washing & Drying Pyrolysis->Washing Porous_Carbon High-Surface-Area Porous Carbon Washing->Porous_Carbon

Caption: Workflow for the synthesis of porous carbon from PET waste.

Drug Delivery Mechanism

Drug_Delivery_Mechanism cluster_loading Drug Loading cluster_release Drug Release PC Porous Carbon Loading Adsorption PC->Loading Drug_Solution Drug in Solution Drug_Solution->Loading Loaded_PC Drug-Loaded Porous Carbon Loading->Loaded_PC Release Desorption & Diffusion Loaded_PC->Release Release_Medium Release Medium (e.g., PBS) Release_Medium->Release Released_Drug Released Drug Release->Released_Drug

Caption: General mechanism of drug loading and release from porous carbon.

Logical Relationship of Porous Carbon Properties and Drug Delivery Performance

Properties_Performance cluster_properties Porous Carbon Properties cluster_performance Drug Delivery Performance Surface_Area High Specific Surface Area Loading_Capacity High Drug Loading Capacity Surface_Area->Loading_Capacity Pore_Structure Tunable Pore Structure Release_Kinetics Controlled Release Kinetics Pore_Structure->Release_Kinetics Surface_Chemistry Surface Chemistry (Functional Groups) Surface_Chemistry->Loading_Capacity Biocompatibility Good Biocompatibility Surface_Chemistry->Biocompatibility

Caption: Interplay of porous carbon properties and drug delivery performance.

References

Application Notes and Protocols for the Synthesis of Activated Carbon from Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the production of high-surface-area activated carbon through the pyrolysis of dipotassium (B57713) terephthalate (B1205515). This method presents a promising route for valorizing plastic waste, particularly polyethylene (B3416737) terephthalate (PET), from which dipotassium terephthalate can be derived. The resulting activated carbon materials exhibit significant potential for applications in adsorption, catalysis, and energy storage.

Introduction

Activated carbons are highly porous materials with large specific surface areas, making them effective adsorbents for a wide range of applications, including water purification, gas separation, and as electrode materials for supercapacitors.[1][2] The pyrolysis of this compound, often derived from the alkaline hydrolysis of PET waste, is an effective method for producing activated carbon.[1][2] The inherent potassium content in the precursor acts as an in-situ activating agent, leading to the development of a well-defined porous structure during thermal treatment.[3] This process offers a dual benefit of recycling plastic waste and producing valuable carbon materials.[2]

Experimental Protocols

This section details the protocols for the preparation of this compound from PET and its subsequent conversion into activated carbon.

2.1. Protocol 1: Preparation of this compound from PET Waste

This protocol is based on the alkaline hydrolysis of PET.

Materials:

  • Waste Polyethylene Terephthalate (PET) bottles

  • Potassium Hydroxide (B78521) (KOH)

  • Dimethyl Sulfoxide (DMSO) (optional, for low-temperature hydrolysis)[1]

  • Distilled water

  • Hydrochloric acid (HCl) (for purification, if isolating terephthalic acid first)

  • Ethanol (B145695)

Procedure:

  • Pre-treatment of PET: Wash and dry waste PET bottles to remove any contaminants. Cut the bottles into small pieces (e.g., 1 cm x 1 cm) to increase the surface area for reaction.[4]

  • Alkaline Hydrolysis:

    • Low-Temperature Method: Pre-dissolve the PET flakes in DMSO. Add an aqueous solution of potassium hydroxide. Heat the mixture to approximately 150°C under atmospheric pressure to facilitate hydrolysis.[1][2]

    • Alternative Method: In a round-bottom flask equipped with a condenser, add the PET pieces and a solution of KOH in a suitable solvent like 1-pentanol (B3423595) or a water/ethanol mixture.[4][5] A typical molar ratio of PET monomer unit to KOH is 1:2 or higher.[4][5]

  • Reaction: Heat the mixture with continuous stirring. Reaction temperatures can range from 80°C to 150°C, with reaction times varying from 1 to 2.5 hours.[1][2][4]

  • Isolation of this compound: After the reaction is complete, cool the mixture. The this compound salt will precipitate. The solid product can be separated by filtration.

  • Washing and Drying: Wash the collected this compound with ethanol to remove any unreacted starting materials and byproducts. Dry the product in an oven at a suitable temperature (e.g., 85-100°C) until a constant weight is achieved.[3][4]

2.2. Protocol 2: Pyrolysis of this compound to Activated Carbon

This protocol describes the thermal conversion of this compound into activated carbon.

Materials:

  • Dried this compound powder

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Sample Preparation: Place a known amount of dried this compound powder in a ceramic boat and place it in the center of a tube furnace.

  • Inert Atmosphere: Purge the tube furnace with an inert gas (e.g., nitrogen) at a flow rate of approximately 50 mL/min for at least 30 minutes to remove any oxygen.[6]

  • Pyrolysis:

    • Heat the furnace to the desired pyrolysis temperature (e.g., 800°C) at a controlled heating rate (e.g., 3-10°C/min).[1][3]

    • Hold the temperature for a specified duration (e.g., 1-4 hours) to ensure complete carbonization and activation.[3]

  • Cooling: After the hold time, turn off the furnace and allow it to cool down to room temperature under the continuous flow of inert gas.

  • Post-treatment:

    • The resulting black solid is the activated carbon.

    • Wash the activated carbon thoroughly with distilled water to remove any residual potassium salts and other impurities until the pH of the filtrate is neutral.[3]

    • Dry the final activated carbon product in an oven at 100-110°C for 24 hours.[3][6]

Data Presentation

The properties of activated carbon derived from this compound (or its PET precursor with in-situ KOH activation) are summarized below.

Precursor/MethodPyrolysis/Activation Temperature (°C)Specific Surface Area (m²/g)Pore Volume (cm³/g)Carbon Yield (wt%)Reference(s)
PET Hydrolysis Product (this compound)800~1100Not specified~25[1][2]
PET with KOH activation450261>0.06Not specified[3]
PET Pyrolysis650504.2Not specifiedNot specified[1][7]
PET Pyrolysis with post-KOH activation850617.7Not specifiedNot specified[7]

Visualizations

Experimental_Workflow cluster_precursor Precursor Preparation cluster_synthesis Activated Carbon Synthesis cluster_characterization Characterization PET PET Waste Hydrolysis Alkaline Hydrolysis (KOH) PET->Hydrolysis DPT This compound Hydrolysis->DPT Pyrolysis Pyrolysis (e.g., 800°C, N2 atm) DPT->Pyrolysis Washing Washing (DI Water) Pyrolysis->Washing Drying Drying (110°C) Washing->Drying AC Activated Carbon Drying->AC BET BET Analysis (Surface Area, Pore Volume) AC->BET SEM SEM (Morphology) AC->SEM FTIR FTIR (Functional Groups) AC->FTIR

Caption: Workflow for activated carbon synthesis from PET waste.

Applications and Further Notes

The activated carbon produced via this method exhibits a high specific surface area and a porous structure, making it suitable for various applications:

  • Adsorption: The material can be used to remove pollutants, such as dyes and heavy metals, from aqueous solutions.[1][7]

  • Energy Storage: The high surface area and conductivity make it a promising candidate for electrode materials in supercapacitors.[2]

  • Catalyst Support: The porous carbon can serve as a support for metal catalysts in various chemical reactions.[3]

Safety Precautions:

  • Handle potassium hydroxide with care as it is a corrosive base.

  • Pyrolysis should be conducted in a well-ventilated area or a fume hood due to the potential release of volatile compounds.

  • Ensure the pyrolysis setup is properly sealed to maintain an inert atmosphere and prevent the ingress of oxygen, which can lead to combustion.

References

Application Notes and Protocols: Gas Adsorption in Dipotassium Terephthalate-Based MOFs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including gas storage and separation. Terephthalic acid is a common and effective linker for the synthesis of robust MOFs. While the majority of research focuses on using terephthalic acid as the linker precursor, the use of its salt forms, such as dipotassium (B57713) terephthalate (B1205515), is a less explored but potentially advantageous route.

It is important to note that a comprehensive review of the scientific literature reveals a notable scarcity of studies specifically detailing the synthesis and gas adsorption properties of MOFs using dipotassium terephthalate as the direct linker source. However, the use of a closely related precursor, disodium (B8443419) terephthalate, often derived from recycled polyethylene (B3416737) terephthalate (PET) waste, has been reported for the synthesis of MOFs. This document will leverage the available information on disodium terephthalate-based MOFs as a case study and provide generalized protocols for the synthesis and gas adsorption analysis of terephthalate-based MOFs.

Application Notes

The use of alkali metal salts of terephthalic acid, such as dipotassium or disodium terephthalate, offers several potential advantages in MOF synthesis:

  • Enhanced Solubility: These salts are generally more soluble in water and other polar solvents compared to terephthalic acid, which can facilitate more environmentally friendly and efficient synthesis processes.

  • Sustainable Sourcing: Disodium terephthalate can be readily obtained from the alkaline hydrolysis of waste PET plastics, offering a sustainable and low-cost source for the organic linker.[1][2]

  • Control over pH: The use of the deprotonated form of the linker can influence the pH of the reaction mixture, potentially affecting the crystallization process and the final MOF structure.

Gas Adsorption Applications:

MOFs synthesized with terephthalate linkers are well-known for their potential in various gas adsorption applications due to their robust frameworks and the presence of aromatic rings that can enhance interactions with certain gas molecules. Potential applications for this compound-based MOFs, by analogy with other terephthalate MOFs, include:

  • Carbon Dioxide (CO2) Capture: The tailored pore sizes and potential for functionalization make these MOFs candidates for capturing CO2 from flue gas or directly from the air.

  • Hydrogen (H2) Storage: The high surface area and porous nature of these materials could allow for significant physisorption of hydrogen under cryogenic conditions.

  • Methane (CH4) Storage: MOFs are being extensively investigated for the storage of natural gas (primarily methane) for vehicular applications, and terephthalate-based frameworks are among the promising candidates.

  • Gas Separation: The uniform pore dimensions can act as molecular sieves, enabling the separation of gas mixtures based on the size and shape of the gas molecules.

Quantitative Data for Representative Terephthalate-Based MOFs

As specific gas adsorption data for this compound-based MOFs are not available in the literature, the following table summarizes the properties of some well-known MOFs synthesized using terephthalic acid. This data provides a benchmark for the expected performance of this class of materials.

MOF NameMetal CenterBET Surface Area (m²/g)Pore Volume (cm³/g)CO2 Uptake (mmol/g)H2 Uptake (wt%)CH4 Uptake (cm³/g STP)
MOF-5 Zn~3800~1.04~1.3 (298K, 1 bar)~1.3 (77K, 1 bar)~155 (298K, 35 bar)
MIL-53(Al) Al~1100-1500~0.5-0.7~5.0 (298K, 10 bar)~0.4 (77K, 1 bar)~110 (298K, 35 bar)
MIL-101(Cr) Cr~3000-4100~1.2-2.0~9.0 (303K, 20 bar)~6.1 (77K, 80 bar)~240 (298K, 35 bar)
UiO-66(Zr) Zr~1200~0.5~2.5 (298K, 1 bar)~1.0 (77K, 1 bar)~120 (298K, 35 bar)

Experimental Protocols

Protocol 1: Synthesis of a Trimetallic (CrNiFe)-MOF using Disodium Terephthalate

This protocol is adapted from a reported sustainable synthesis method and serves as a representative example of using an alkali metal terephthalate salt.[2]

Materials:

  • Disodium terephthalate (can be derived from PET waste)

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Deionized water

  • Ethanol (B145695)

Procedure:

  • Preparation of Metal Solution: Prepare an aqueous solution containing equimolar amounts of CrCl₃·6H₂O, NiCl₂·6H₂O, and FeCl₃·6H₂O.

  • Preparation of Linker Solution: Prepare a separate aqueous solution of disodium terephthalate.

  • MOF Synthesis: Add the metal solution dropwise to the linker solution under vigorous stirring at room temperature.

  • Precipitation: A solid precipitate should form upon mixing. Continue stirring for a specified period (e.g., 1-2 hours) to ensure complete reaction.

  • Washing: Isolate the solid product by centrifugation or filtration. Wash the product multiple times with deionized water and then with ethanol to remove any unreacted precursors and impurities.

  • Drying: Dry the final product in a vacuum oven at an elevated temperature (e.g., 80-120 °C) to remove residual solvent.

Protocol 2: Activation of MOF for Gas Adsorption

Activation is a crucial step to remove any guest molecules (e.g., solvent) from the pores of the MOF, making the internal surface area accessible for gas adsorption.

Materials:

  • Synthesized MOF powder

  • Sample tube for gas adsorption analyzer

  • Vacuum oven or Schlenk line

Procedure:

  • Sample Loading: Accurately weigh a specific amount of the synthesized MOF (typically 50-100 mg) and place it into a pre-weighed sample tube.

  • Solvent Exchange (Optional): If the MOF was synthesized in a high-boiling point solvent like DMF, it may be beneficial to first exchange the solvent with a more volatile one (e.g., ethanol or acetone) by soaking the MOF in the new solvent for 24-48 hours, with several solvent changes.

  • Thermal Activation: Attach the sample tube to a vacuum line or place it in a vacuum oven.

  • Heating Program: Gradually heat the sample under dynamic vacuum to a temperature just below its decomposition temperature (determined by thermogravimetric analysis, TGA). A typical activation temperature for terephthalate MOFs is in the range of 150-250 °C.

  • Hold Time: Hold the sample at the activation temperature under vacuum for several hours (e.g., 6-12 hours) until the pressure in the system stabilizes at a low value, indicating that all guest molecules have been removed.

  • Cooling and Backfilling: Allow the sample to cool down to room temperature under vacuum. After cooling, backfill the sample tube with a dry, inert gas (e.g., nitrogen or argon) before weighing to determine the activated sample mass.

Protocol 3: Gas Adsorption Measurement

This protocol describes a typical volumetric gas adsorption experiment to measure the uptake of gases like CO2, H2, or CH4.

Apparatus:

  • Volumetric gas adsorption analyzer

Procedure:

  • Sample Preparation: Use the activated MOF sample from Protocol 2.

  • Degassing: Before the measurement, the sample is typically degassed again in the analysis port of the instrument under vacuum and at the activation temperature to ensure a clean surface.

  • Isotherm Measurement:

    • Cool the sample to the desired analysis temperature (e.g., 273 K or 298 K for CO2 and CH4; 77 K for H2).

    • The instrument doses a known amount of the adsorbate gas into the sample tube.

    • The pressure is allowed to equilibrate, and the amount of gas adsorbed is calculated from the pressure drop.

    • This process is repeated at incrementally increasing pressures to construct the adsorption isotherm.

  • Desorption Isotherm: After reaching the maximum pressure, the pressure is incrementally decreased, and the amount of gas desorbed is measured at each step to construct the desorption isotherm. This can provide information about the reversibility of the adsorption process.

  • Data Analysis: The collected data (amount adsorbed vs. pressure) is used to calculate various properties, such as the BET surface area (from N2 adsorption at 77 K), pore volume, and gas uptake capacity at specific pressures and temperatures.

Visualizations

MOF_Synthesis_Workflow cluster_precursors Precursors cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_product Final Product Metal_Salt Metal Salt Solution (e.g., CrCl₃, NiCl₂, FeCl₃ in H₂O) Mixing Mixing & Stirring (Room Temperature) Metal_Salt->Mixing Linker_Salt Alkali Metal Terephthalate Solution (e.g., Dipotassium or Disodium Terephthalate in H₂O) Linker_Salt->Mixing Precipitation MOF Precipitation Mixing->Precipitation Washing Washing (H₂O & Ethanol) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Activation Activation (Heating under Vacuum) Drying->Activation Final_MOF Porous MOF Activation->Final_MOF

Caption: Workflow for the synthesis of a terephthalate-based MOF using an alkali metal salt of the linker.

Gas_Adsorption_Analysis_Workflow Start Synthesized MOF Sample Activation Activation (Heating under Vacuum) Start->Activation Degassing In-situ Degassing in Analyzer Activation->Degassing Measurement Isothermal Gas Adsorption Measurement Degassing->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis Results Gas Uptake Capacity, Surface Area, Pore Volume Data_Analysis->Results

Caption: Generalized workflow for gas adsorption analysis of a MOF sample.

MOF_Application_Logic cluster_synthesis Synthesis & Properties cluster_characterization Characterization cluster_application Gas Adsorption Applications Metal_Node Metal Node Selection MOF_Properties Resulting MOF Properties Metal_Node->MOF_Properties Linker Terephthalate Linker (e.g., Dipotassium Salt) Linker->MOF_Properties Synthesis_Conditions Synthesis Conditions (Solvent, Temp, Time) Synthesis_Conditions->MOF_Properties Porosity Porosity & Surface Area (e.g., BET) MOF_Properties->Porosity Structure Crystalline Structure (e.g., XRD) MOF_Properties->Structure Stability Thermal & Chemical Stability (e.g., TGA) MOF_Properties->Stability Gas_Storage Gas Storage (H₂, CH₄) Porosity->Gas_Storage Gas_Separation Gas Separation (e.g., CO₂/N₂) Porosity->Gas_Separation Structure->Gas_Separation Stability->Gas_Storage CO2_Capture CO₂ Capture Stability->CO2_Capture

Caption: Logical relationship between MOF synthesis, properties, and gas adsorption applications.

References

Application Notes and Protocols for CO2 Capture and Storage Using Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The capture and storage of carbon dioxide (CO2) are critical strategies in mitigating climate change. This document provides detailed application notes and protocols for a novel CO2 capture process utilizing an aqueous solution of dipotassium (B57713) terephthalate (B1205515). This method is based on the chemical reaction of CO2 with dipotassium terephthalate to form solid terephthalic acid, effectively capturing the CO2 from a gas stream. While this process shows promise for CO2 sequestration, it is presented here primarily from the perspective of terephthalic acid recovery, as a cyclic CO2 capture and storage system based on this chemistry is still under development.

The fundamental principle of this CO2 capture method involves the carbonation of an aqueous this compound solution, which leads to the precipitation of terephthalic acid. This process is analogous to the recovery of terephthalic acid from its disodium (B8443419) salt solutions using CO2 as a weak acid.

Reaction Mechanism

The core of the CO2 capture process is the reaction of dissolved this compound with bubbled CO2 in an aqueous environment. The CO2 dissolves in water to form carbonic acid (H2CO3), a weak acid. The carbonic acid then reacts with the basic this compound salt, leading to the protonation of the terephthalate anion and the formation of sparingly soluble terephthalic acid, which precipitates out of the solution. The overall chemical reaction can be represented as follows:

C8H4K2O4 (aq) + 2 CO2 (g) + 2 H2O (l) ⇌ C8H6O4 (s)↓ + 2 KHCO3 (aq)

This equilibrium reaction is influenced by temperature and CO2 pressure, with lower temperatures and higher CO2 pressures favoring the forward reaction and thus the precipitation of terephthalic acid.

Quantitative Data Summary

The following table summarizes key quantitative data related to the CO2 capture process using dipotassium and analogous disodium terephthalate systems. It is important to note that comprehensive data for a cyclic CO2 capture and storage process using this compound is not yet available in the public domain. The data presented is primarily focused on the precipitation of terephthalic acid.

ParameterValueConditionsSource Analogy
CO2 Absorption Conditions
This compound Concentration1% - 15% by weightAqueous solutionDirect
Temperature0°C - 50°CLower temperatures are favorableDirect
CO2 Pressure> 1 atm (Higher pressure is favorable)Gaseous CO2 streamAnalogy from Disodium Terephthalate
Terephthalic Acid Precipitation
Terephthalic Acid YieldUp to 94%21°C, 40 bar CO2Analogy from Disodium Terephthalate[1]
Regeneration (Theoretical)
Potassium Bicarbonate Decomposition80°C - 150°CThermal decomposition in solutionAnalogy from Potassium Carbonate Sorbents[2]

Experimental Protocols

Protocol 1: CO2 Capture via Precipitation of Terephthalic Acid

This protocol describes the procedure for capturing CO2 from a gas stream using an aqueous solution of this compound.

Materials:

  • This compound (C8H4K2O4)

  • Deionized water

  • Pressurized CO2 gas cylinder with a regulator and flow meter

  • Jacketed glass reactor with a gas inlet tube, stirrer, and temperature probe

  • Thermostatic water bath

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Preparation of the Sorbent Solution:

    • Prepare an aqueous solution of this compound with a concentration between 1% and 15% by weight in deionized water. For example, to prepare a 10% solution, dissolve 100 g of this compound in 900 g of deionized water.

    • Transfer the solution to the jacketed glass reactor.

  • CO2 Absorption and Precipitation:

    • Cool the solution to the desired temperature between 0°C and 50°C using the thermostatic water bath connected to the reactor jacket. Lower temperatures are generally more effective.

    • Begin stirring the solution at a moderate speed to ensure good gas-liquid mixing.

    • Introduce a continuous stream of gaseous CO2 into the solution through the gas inlet tube. The CO2 should be bubbled through the solution.

    • Maintain a constant CO2 pressure. While atmospheric pressure can be used, higher pressures (e.g., up to 40 bar) will significantly improve the yield of terephthalic acid.

    • Continue the CO2 bubbling for a sufficient duration to maximize the precipitation of terephthalic acid. The reaction time will depend on the temperature, pressure, and concentration of the solution.

  • Separation of Terephthalic Acid:

    • Once the precipitation appears complete, stop the CO2 flow and stirring.

    • Filter the slurry using a Büchner funnel and flask to separate the solid terephthalic acid from the filtrate containing dissolved potassium bicarbonate.

    • Wash the collected terephthalic acid precipitate with a small amount of cold deionized water to remove any residual potassium bicarbonate.

    • Dry the purified terephthalic acid in an oven at a suitable temperature (e.g., 80-100°C) until a constant weight is achieved.

Protocol 2: Theoretical Regeneration of the this compound Sorbent

This protocol outlines a theoretical approach for regenerating the this compound sorbent for a cyclic CO2 capture process. This process is based on the thermal decomposition of the potassium bicarbonate present in the filtrate from Protocol 1.

Materials:

  • Filtrate from Protocol 1 (containing potassium bicarbonate)

  • Precipitated terephthalic acid from Protocol 1

  • Reaction vessel with a heating mantle, stirrer, and condenser

  • pH meter

Procedure:

  • Decomposition of Potassium Bicarbonate:

    • Transfer the filtrate (containing dissolved potassium bicarbonate) to a reaction vessel.

    • Heat the solution to a temperature between 80°C and 150°C while stirring. This will promote the thermal decomposition of potassium bicarbonate into potassium carbonate, water, and CO2, which will be released from the solution.

    • The reaction is: 2 KHCO3 (aq) → K2CO3 (aq) + H2O (l) + CO2 (g)↑

    • Continue heating until the evolution of CO2 gas ceases, indicating the completion of the decomposition.

  • Reformation of this compound:

    • Allow the resulting potassium carbonate solution to cool.

    • Gradually add the dried terephthalic acid (from Protocol 1) to the potassium carbonate solution while stirring.

    • The reaction is: C8H6O4 (s) + K2CO3 (aq) → C8H4K2O4 (aq) + H2O (l) + CO2 (g)↑

    • Monitor the pH of the solution. The reaction is complete when the terephthalic acid has fully dissolved and the pH stabilizes, indicating the reformation of the this compound solution.

    • The regenerated this compound solution can then be reused for another CO2 capture cycle.

Visualizations

Logical Relationship of the CO2 Capture and Regeneration Cycle

CO2_Capture_Cycle cluster_capture CO2 Capture cluster_regeneration Sorbent Regeneration A Aqueous Dipotassium Terephthalate B Precipitated Terephthalic Acid A->B + CO2 (g) + H2O (l) C Aqueous Potassium Bicarbonate A->C + CO2 (g) + H2O (l) E Reaction B->E Solid D Heating C->D Filtrate D->E Potassium Carbonate Solution Released CO2 Released CO2 D->Released CO2 - CO2 (g) E->A Regenerated Sorbent Experimental_Workflow prep Prepare Aqueous This compound (1-15 wt%) react Introduce CO2 Gas (0-50 °C, >1 atm) prep->react precip Precipitation of Terephthalic Acid react->precip filtr Filter the Slurry precip->filtr solid Solid: Terephthalic Acid filtr->solid liquid Filtrate: Aqueous KHCO3 filtr->liquid wash Wash Precipitate solid->wash dry Dry Terephthalic Acid wash->dry product Pure Terephthalic Acid Product dry->product

References

Prospectus: Dipotassium Terephthalate as a Sacrificial Cathode Agent for Enhanced Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following application notes and protocols are a theoretical exploration of dipotassium (B57713) terephthalate's potential use as a sacrificial agent in cathodes. The literature to date primarily focuses on its application as an anode material.[1][2][3] This document extrapolates from the known electrochemical properties of dipotassium terephthalate (B1205515) and the established principles of sacrificial cathode additives to propose a potential new application. The experimental protocols provided are based on general methodologies for testing sacrificial agents and would require specific adaptation and validation for dipotassium terephthalate.

Introduction

The initial charge cycle of many lithium-ion batteries is plagued by irreversible capacity loss. This loss is primarily due to the formation of the solid electrolyte interphase (SEI) on the anode, which consumes active lithium ions permanently.[4][5][6] Sacrificial cathode additives are compounds incorporated into the cathode that are irreversibly oxidized during the first charge, releasing an additional source of lithium ions to compensate for those lost in SEI formation.[4][6] An ideal sacrificial additive should:

  • Decompose at a potential slightly lower than the cathode material's charging potential.

  • Provide a high irreversible capacity.

  • Have decomposition products that are electrochemically inactive and do not impede ion transport or cell performance.

  • Be low-cost and environmentally benign.

This compound (K₂TP), an organic salt, has been investigated as a high-performance anode material for potassium-ion batteries.[1][2][3] Its electrochemical activity, layered structure facilitating ion transport, and the presence of redox-active carboxylate groups suggest it may also have potential as a sacrificial agent in cathodes, particularly in potassium-ion or other next-generation battery chemistries. This document outlines the theoretical basis for this application and provides protocols for its investigation.

Proposed Mechanism of Action

When incorporated into a cathode, this compound could act as a sacrificial agent through an irreversible oxidation process during the initial charge. The proposed mechanism involves the oxidation of the terephthalate dianion, leading to the release of potassium ions (or other charge-carrying ions depending on the battery chemistry) and the formation of stable, inactive organic decomposition products. This process would occur at a specific electrochemical potential, ideally just below the main cathode material's charging plateau.

Alternatively, this compound could function as an overcharge protection agent. In this role, it would be oxidized at a potential slightly above the normal end-of-charge voltage of the cathode.[7][8][9] The oxidized species would then migrate to the anode to be reduced, creating a redox shuttle that dissipates excess current and prevents damage to the battery from overcharging.[7][9][10][11]

Quantitative Data Summary

The following table summarizes the key electrochemical properties of this compound as reported in the literature for its use as an anode material. This data can serve as a baseline for investigating its potential as a sacrificial cathode additive.

PropertyValueCurrent DensityNotes
Initial Reversible Capacity (Pristine K₂TP)212 mAh/g50 mA/gAs an anode material in a K-ion battery.
Initial Reversible Capacity (K₂TP-CNT composite)247 mAh/g50 mA/gAs an anode material in a K-ion battery.
Capacity Retention (Pristine K₂TP)53% after 100 cycles50 mA/gAs an anode material in a K-ion battery.
Capacity Retention (K₂TP-CNT composite)78% after 100 cycles50 mA/gAs an anode material in a K-ion battery.
Reversible Capacity (K₂TP@GO)212 mAh/g200 mA/gAs an anode material in a K-ion battery.[2]
Long-term Cycling (K₂TP@GO)160 mAh/g after 400 cycles500 mA/gAs an anode material in a K-ion battery.[2]
Redox Voltage (vs. K⁺/K)~0.6 V-As an anode material in a K-ion battery.[3]

Experimental Protocols

Synthesis of this compound

A microwave-assisted method offers a rapid synthesis of this compound.[1]

Materials:

Procedure:

  • Combine PET flakes and a stoichiometric excess of potassium hydroxide in ethylene glycol in a microwave-safe reaction vessel.

  • Irradiate the mixture in a microwave reactor. The time and power will need to be optimized, but a few minutes is a typical duration.[1]

  • After the reaction, allow the mixture to cool.

  • Wash the resulting precipitate with ethanol to remove unreacted reagents and solvent.

  • Dry the product, this compound, under vacuum.

Cathode Preparation with this compound Additive

Materials:

  • Active cathode material (e.g., LiFePO₄, NMC, etc.)

  • This compound (synthesized as above)

  • Conductive carbon (e.g., Super P)

  • Binder (e.g., PVDF)

  • N-Methyl-2-pyrrolidone (NMP) solvent

  • Aluminum foil current collector

Procedure:

  • Prepare a slurry by mixing the active cathode material, this compound (e.g., 2-10 wt%), conductive carbon, and PVDF binder in NMP.

  • Homogenize the slurry using a planetary mixer or magnetic stirrer.

  • Coat the slurry onto the aluminum foil current collector using a doctor blade.

  • Dry the coated electrode in a vacuum oven to remove the NMP solvent.

  • Punch out circular electrodes of the desired size for coin cell assembly.

Electrochemical Characterization

Cell Assembly:

  • Assemble coin cells (e.g., CR2032) in an argon-filled glovebox.

  • Use the prepared cathode, a separator, a lithium or potassium metal anode, and an appropriate electrolyte.

Electrochemical Tests:

  • Cyclic Voltammetry (CV):

    • Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) over a wide voltage range to identify the oxidation potential of this compound.

  • Galvanostatic Cycling:

    • Charge and discharge the cells at various C-rates (e.g., C/20, C/10, C/5).

    • Compare the initial charge/discharge capacities and coulombic efficiencies of cells with and without the this compound additive.

    • A significantly higher initial charge capacity compared to the discharge capacity would indicate the sacrificial behavior of the additive.

  • Differential Electrochemical Mass Spectrometry (DEMS):

    • Use DEMS to analyze any gaseous byproducts during the initial charge to understand the decomposition mechanism of this compound.[4]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_cathode_prep Cathode Preparation cluster_testing Electrochemical Testing PET PET Flakes Microwave_Reaction Microwave Reaction PET->Microwave_Reaction + KOH, Glycol Washing Washing Microwave_Reaction->Washing + Ethanol K2TP This compound Washing->K2TP Drying Slurry_Mixing Slurry Mixing K2TP->Slurry_Mixing Coating Coating on Al Foil Slurry_Mixing->Coating Active_Material Active Material Active_Material->Slurry_Mixing Carbon_Binder Carbon + Binder Carbon_Binder->Slurry_Mixing Drying_Punching Drying & Punching Coating->Drying_Punching Cell_Assembly Coin Cell Assembly Drying_Punching->Cell_Assembly CV Cyclic Voltammetry Cell_Assembly->CV Galvanostatic_Cycling Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling DEMS DEMS Analysis Cell_Assembly->DEMS

Caption: Experimental workflow for investigating K₂TP as a sacrificial agent.

Proposed_Mechanism cluster_charge Initial Charge cluster_anode Anode K2TP_Cathode K₂TP in Cathode Oxidation Irreversible Oxidation K2TP_Cathode->Oxidation e⁻ K_ions K⁺ ions released Oxidation->K_ions Decomposition_Products Inactive Decomposition Products Oxidation->Decomposition_Products SEI_Formation SEI Formation K_ions->SEI_Formation Compensates for consumed charge carriers

Caption: Proposed mechanism for K₂TP as a sacrificial cathode additive.

Conclusion

While the use of this compound as a sacrificial cathode additive is currently speculative, its known electrochemical properties and the established need for such additives in high-performance batteries warrant further investigation. The protocols outlined in this document provide a starting point for researchers to explore this potential application. Successful validation could open up a new class of organic, sustainable, and cost-effective materials for enhancing the performance and lifespan of next-generation energy storage devices. Further research should focus on determining the precise oxidation potential of this compound in various electrolyte systems, identifying its decomposition products, and evaluating its long-term impact on cell stability and performance.

References

Application Notes and Protocols for Dipotassium Terephthalate in Polymer Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dipotassium (B57713) terephthalate (B1205515) (K₂TP), an organic potassium salt, has garnered significant interest as a high-performance anode material for potassium-ion batteries (KIBs). Its layered crystal structure facilitates efficient potassium ion intercalation and deintercalation, leading to high specific capacity and excellent cycling stability. While its primary application to date has been as an electrode, its properties suggest potential as a novel component within solid or gel polymer electrolytes for potassium-based energy storage devices. This document provides an overview of the established use of dipotassium terephthalate and proposes its application as a component in polymer electrolytes, offering detailed protocols for its incorporation and characterization.

1. This compound as an Anode Material: A Summary of Performance

This compound has been demonstrated to be a promising anode material for KIBs when used with a liquid ether-based electrolyte.[1][2] The key performance metrics are summarized in the table below.

Performance Metric Value Conditions Reference
Specific Capacity249 mAh g⁻¹Current density of 200 mA g⁻¹[1][2]
Capacity Retention94.6%After 500 cycles at 1000 mA g⁻¹[1][2]
Coulombic Efficiency~100%After 500 cycles at 1000 mA g⁻¹[1][2]
Redox Voltage~0.6 V vs. K⁺/K-[1][2]

2. Proposed Application of this compound in Polymer Electrolytes

While not yet widely reported in the literature, this compound could potentially be incorporated into polymer electrolytes in two primary ways:

  • As a Potassium Salt: To provide mobile potassium ions for conduction.

  • As a Functional Filler: To enhance the mechanical and electrochemical properties of the polymer electrolyte.

A proposed logical workflow for investigating this compound as a polymer electrolyte component is outlined below.

cluster_synthesis Synthesis of K₂TP cluster_electrolyte Polymer Electrolyte Formulation cluster_characterization Characterization s1 Terephthalic Acid s3 Reaction in Solvent s1->s3 s2 Potassium Hydroxide (B78521) s2->s3 s4 Precipitation & Drying s3->s4 e2 This compound (Salt/Filler) s4->e2 Incorporate into Electrolyte e1 Polymer Matrix (e.g., PEO) e4 Solution Casting e1->e4 e2->e4 e3 Solvent (e.g., Acetonitrile) e3->e4 c1 Ionic Conductivity (EIS) e4->c1 c2 Electrochemical Stability (LSV) e4->c2 c3 Mechanical Properties (Tensile Testing) e4->c3 c4 Structural Analysis (XRD, FTIR) e4->c4

Caption: Workflow for the synthesis and characterization of polymer electrolytes containing this compound.

3. Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound and its incorporation into a poly(ethylene oxide) (PEO)-based solid polymer electrolyte.

3.1. Synthesis of this compound

This protocol describes a common method for synthesizing this compound.

Materials:

Procedure:

  • Dissolve a stoichiometric amount of potassium hydroxide in a minimal amount of deionized water.

  • In a separate beaker, dissolve terephthalic acid in ethanol.

  • Slowly add the potassium hydroxide solution to the terephthalic acid solution while stirring continuously.

  • A white precipitate of this compound will form.

  • Continue stirring the mixture at room temperature for 2-3 hours to ensure complete reaction.

  • Filter the precipitate and wash it several times with ethanol to remove any unreacted starting materials.

  • Dry the resulting white powder in a vacuum oven at 80-100 °C for 24 hours.

  • Characterize the synthesized this compound using techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) to confirm its purity and structure.

3.2. Preparation of PEO-Based Solid Polymer Electrolyte with this compound

This protocol details the solution casting method for preparing a solid polymer electrolyte film.

Materials:

  • Poly(ethylene oxide) (PEO, high molecular weight)

  • Synthesized this compound

  • Acetonitrile (B52724) (anhydrous)

Procedure:

  • In a glovebox under an inert atmosphere, dissolve a predetermined amount of PEO in anhydrous acetonitrile with magnetic stirring until a homogeneous solution is formed.

  • Add the desired weight percentage of this compound to the PEO solution.

  • Continue stirring the mixture for 24-48 hours to ensure complete dissolution and uniform dispersion of the salt.

  • Cast the resulting viscous solution onto a flat, clean substrate (e.g., a Teflon dish).

  • Allow the solvent to evaporate slowly inside the glovebox at room temperature for at least 24 hours.

  • Once a freestanding film is formed, dry it further under vacuum at a slightly elevated temperature (e.g., 50-60 °C) for 48 hours to remove any residual solvent.

  • The resulting film is the solid polymer electrolyte. Store it in the glovebox until further characterization and cell assembly.

The workflow for the preparation of the solid polymer electrolyte is illustrated below.

start Start dissolve_peo Dissolve PEO in Acetonitrile start->dissolve_peo add_k2tp Add Dipotassium Terephthalate dissolve_peo->add_k2tp stir Stir for 24-48h add_k2tp->stir cast Cast Solution onto Substrate stir->cast evaporate Slowly Evaporate Solvent cast->evaporate dry Dry Film under Vacuum evaporate->dry end_node Solid Polymer Electrolyte Film dry->end_node

Caption: Solution casting method for preparing a solid polymer electrolyte film.

4. Characterization of the Polymer Electrolyte

4.1. Ionic Conductivity

The ionic conductivity of the prepared polymer electrolyte should be measured using Electrochemical Impedance Spectroscopy (EIS).

Procedure:

  • Sandwich the polymer electrolyte film between two blocking electrodes (e.g., stainless steel or gold) in a coin cell.

  • Place the cell in a temperature-controlled chamber.

  • Perform EIS measurements over a range of frequencies (e.g., 1 MHz to 0.1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following equation: σ = L / (Rb * A) where L is the thickness of the electrolyte film and A is the area of the electrode-electrolyte contact.

  • Repeat the measurements at different temperatures to study the temperature dependence of ionic conductivity.

4.2. Electrochemical Stability Window

The electrochemical stability of the electrolyte can be determined using Linear Sweep Voltammetry (LSV).

Procedure:

  • Assemble a cell with the polymer electrolyte sandwiched between a potassium metal counter and reference electrode and a stainless steel working electrode.

  • Scan the potential from the open-circuit voltage to a high positive potential (e.g., 5 V vs. K⁺/K) at a slow scan rate (e.g., 1 mV/s).

  • The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte. This potential is the upper limit of the electrochemical stability window.

5. Comparative Data for Potassium-Ion Conducting Polymer Electrolytes

For context, the following table presents typical ionic conductivity values for other reported potassium-ion conducting polymer electrolytes.

Polymer Electrolyte System Ionic Conductivity (S/cm) Temperature (°C)
PEO-KBr5.0 x 10⁻⁷Room Temperature
PECH-g-POEM with KI3.7 x 10⁻⁵Room Temperature
Cross-linked PEO with KFSI and IL1.6 x 10⁻³20

While this compound is a well-established anode material, its potential as a component in polymer electrolytes remains an unexplored area of research. The protocols and conceptual frameworks provided in this document offer a starting point for investigating its use as either a potassium salt or a functional filler in polymer electrolyte systems. Such research could lead to the development of novel, high-performance solid-state potassium-ion batteries.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Dipotassium Terephthalate for High-Performance Energy Storage

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals exploring novel materials for energy storage applications.

Abstract

This document provides a detailed protocol for the rapid and efficient synthesis of dipotassium (B57713) terephthalate (B1205515) (K₂TP) using microwave-assisted methods. Dipotassium terephthalate is a promising organic anode material for potassium-ion batteries (KIBs) due to its high theoretical capacity, structural stability, and the abundance of potassium. The application of microwave irradiation significantly reduces reaction times compared to conventional heating methods, enabling a more energy-efficient and scalable production process. These notes also present a summary of the electrochemical performance of K₂TP and outline the experimental procedures for its characterization as a battery anode.

Introduction

Organic electrode materials are emerging as a sustainable alternative to traditional inorganic materials in energy storage systems. Among these, this compound has garnered significant attention as an anode material for KIBs. The carboxylate groups in its structure can reversibly react with potassium ions, enabling efficient charge storage. Microwave-assisted synthesis offers a green and rapid route to produce high-purity this compound, making it an attractive method for materials research and development. This ultrafast synthesis approach contributes to the overall sustainability of the battery production lifecycle.

Data Presentation

The electrochemical performance of this compound synthesized via microwave-assisted methods has been evaluated in several studies. The following tables summarize the key performance metrics.

Table 1: Electrochemical Performance of Pristine and Composite this compound Anodes in K-Ion Batteries.

Electrode MaterialCurrent Density (mA/g)Initial Reversible Capacity (mAh/g)Capacity Retention (%)Number of CyclesReference
Pristine this compound5021253100[1]
CNT-containing this compound5024778100[1]
This compound200249--[2]
This compound1000-94.6500[2]

CNT: Carbon Nanotube

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes the synthesis of this compound from terephthalic acid and potassium hydroxide (B78521) using a microwave reactor.

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Deionized water or Ethanol (B145695)

  • Microwave synthesis reactor

  • Glass reaction vessel with a magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven

Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve terephthalic acid in a suitable solvent (e.g., deionized water or ethanol) in a microwave-safe reaction vessel.

  • Stoichiometric Addition: Add a stoichiometric amount of potassium hydroxide (2 molar equivalents) to the terephthalic acid solution. For example, for every 1 mole of terephthalic acid, add 2 moles of potassium hydroxide.

  • Microwave Irradiation:

    • Seal the reaction vessel and place it in the microwave reactor.

    • Set the reaction parameters. While specific optimal conditions may vary, a starting point could be a reaction time of 2-10 minutes at a temperature of 100-150°C. The reaction can be completed in as little as 120 seconds in a household microwave setup for analogous sodium-based compounds[3].

    • Ensure continuous stirring during the reaction to promote homogeneity.

  • Isolation and Purification:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the product with ethanol to remove any unreacted starting materials and impurities.

    • Dry the purified this compound in a vacuum oven at 80-100°C overnight.

Electrode Preparation and Cell Assembly

This protocol outlines the fabrication of a working electrode with the synthesized this compound and its assembly into a coin cell for electrochemical testing.

Materials:

  • Synthesized this compound (active material)

  • Carbon black (conductive agent, e.g., Super P)

  • Polyvinylidene fluoride (B91410) (PVDF) binder

  • N-methyl-2-pyrrolidone (NMP) solvent

  • Copper foil (current collector)

  • Potassium metal (counter and reference electrode)

  • Glass fiber separator

  • Electrolyte (e.g., 0.8 M KPF₆ in ethylene (B1197577) carbonate/diethyl carbonate)

  • Coin cell components (casings, spacers, springs)

  • Argon-filled glovebox

Procedure:

  • Slurry Preparation:

    • Prepare a slurry by mixing the this compound, carbon black, and PVDF binder in a weight ratio of typically 70:20:10 in NMP.

    • Stir the mixture overnight to ensure a homogeneous slurry.

  • Electrode Casting:

    • Cast the slurry onto a copper foil using a doctor blade to a uniform thickness.

    • Dry the coated foil in a vacuum oven at 120°C for 12 hours to remove the NMP solvent.

  • Electrode Punching:

    • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried foil.

  • Cell Assembly:

    • Inside an argon-filled glovebox, assemble a 2032-type coin cell.

    • The cell consists of the prepared this compound electrode as the working electrode, a potassium metal foil as the counter and reference electrode, and a glass fiber separator soaked in the electrolyte.

Electrochemical Characterization

This protocol describes the standard electrochemical tests to evaluate the performance of the this compound anode.

Equipment:

  • Battery cycler

  • Electrochemical workstation with impedance spectroscopy capability

Procedures:

  • Galvanostatic Cycling:

    • Cycle the assembled coin cells at various current densities (e.g., from 50 mA/g to 1000 mA/g) within a defined voltage window (e.g., 0.01-2.0 V vs. K/K⁺).

    • Measure the specific capacity (mAh/g) and coulombic efficiency for each cycle to determine the cycling stability and rate capability.

  • Cyclic Voltammetry (CV):

    • Perform CV scans at different scan rates (e.g., 0.1 to 1.0 mV/s) to investigate the potassium insertion/extraction mechanism and the kinetics of the electrochemical reactions.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Conduct EIS measurements before and after cycling to analyze the charge transfer resistance and the evolution of the solid-electrolyte interphase (SEI).

Visualizations

The following diagrams illustrate the experimental workflow and the functional principle of this compound in an energy storage device.

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_fabrication Electrode Fabrication & Cell Assembly cluster_characterization Electrochemical Characterization reactants Terephthalic Acid + KOH mix Mixing reactants->mix solvent Solvent (Water/Ethanol) solvent->mix microwave Microwave Irradiation (2-10 min, 100-150°C) mix->microwave cool Cooling microwave->cool filter Filtration & Washing cool->filter dry Drying filter->dry product This compound dry->product slurry Slurry Preparation (K2TP, Carbon Black, PVDF) product->slurry casting Doctor Blade Casting slurry->casting drying_electrode Vacuum Drying casting->drying_electrode punching Electrode Punching drying_electrode->punching assembly Coin Cell Assembly (in Glovebox) punching->assembly cycling Galvanostatic Cycling assembly->cycling cv Cyclic Voltammetry assembly->cv eis Electrochemical Impedance Spectroscopy assembly->eis

Caption: Experimental workflow for the synthesis and characterization of this compound.

energy_storage_mechanism cluster_battery Potassium-Ion Battery Operation cluster_anode Anode (Discharge) cluster_cathode Cathode (Discharge) K2TP This compound (K₂C₈H₄O₄) K4TP Tetrapotassium Terephthalate (K₄C₈H₄O₄) K2TP->K4TP + 2K⁺ + 2e⁻ K4TP->K2TP - 2K⁺ - 2e⁻ External_Circuit Load K4TP->External_Circuit e⁻ Cathode_discharged Cathode Material Cathode_charged K-intercalated Cathode Material Cathode_discharged->Cathode_charged - 2K⁺ - 2e⁻ Cathode_charged->Cathode_discharged + 2K⁺ + 2e⁻ K_ions K⁺ ions label_charge Charge label_discharge Discharge External_Circuit->Cathode_charged e⁻

Caption: Charge-discharge mechanism of a K-ion battery with a this compound anode.

References

Troubleshooting & Optimization

Improving the cycling stability of dipotassium terephthalate anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cycling stability of dipotassium (B57713) terephthalate (B1205515) (K₂TP) anodes in potassium-ion batteries (KIBs).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis, electrode preparation, and electrochemical testing of K₂TP anodes.

Q1: What are the common reasons for rapid capacity fading of my K₂TP anode?

Rapid capacity fading is a primary challenge in K₂TP anodes. The main contributing factors include:

  • Dissolution of the Active Material: K₂TP, as an organic material, can have some solubility in common organic electrolytes, leading to a loss of active material from the electrode over repeated cycles.

  • Unstable Solid Electrolyte Interphase (SEI): Continuous formation and dissolution of the SEI layer consumes both potassium ions and electrolyte, leading to increased impedance and capacity loss. The composition and stability of the SEI are highly dependent on the electrolyte formulation.

  • Large Volume Changes: Although more flexible than some inorganic materials, K₂TP still undergoes volume changes during potassiation and depotassiation. This can lead to particle pulverization, loss of electrical contact between the active material, conductive additive, and current collector, and overall electrode degradation.[1]

  • Poor Electrical Conductivity: The inherent low electronic conductivity of organic materials like K₂TP can lead to poor rate capability and capacity fading, especially at high current densities.

Q2: My initial coulombic efficiency (ICE) is very low. What are the potential causes and how can I improve it?

A low ICE is often attributed to the irreversible consumption of potassium ions during the formation of the solid electrolyte interphase (SEI) on the anode surface in the first cycle.[2][3] Other factors include irreversible side reactions with electrolyte impurities or functional groups on the active material.

Strategies to improve ICE:

  • Electrolyte Optimization: Using additives that promote the formation of a stable and thin SEI layer can reduce the irreversible capacity loss in the initial cycle. Ether-based electrolytes, for example, have been shown to form a more stable SEI with K₂TP compared to carbonate-based electrolytes.[4]

  • Pre-passivation of the Anode: Creating an artificial SEI layer on the anode surface before cell assembly can significantly improve the ICE.[5]

  • Binder Selection: The choice of binder can influence the formation of the SEI. Binders with good adhesion and electrochemical stability can help maintain the integrity of the electrode and the SEI layer.

Q3: I'm observing inconsistent results between different batches of K₂TP. What could be the issue?

Inconsistent results often stem from variations in the synthesis of the K₂TP material. Key factors to control during synthesis include:

  • Purity of Reactants: Ensure high-purity terephthalic acid and potassium hydroxide (B78521) (or other potassium sources) are used. Impurities can lead to side reactions and affect the electrochemical performance.

  • Reaction Conditions: Precisely control the reaction temperature, time, and solvent. For instance, in a microwave-assisted synthesis, the irradiation time and power should be consistent.

  • Washing and Drying: Thoroughly wash the synthesized K₂TP to remove any unreacted precursors or byproducts. The drying process should be carefully controlled to avoid decomposition of the material.

Q4: My cyclic voltammetry (CV) curves look distorted. What does this indicate?

Distorted CV curves can provide valuable diagnostic information. Here are some common issues and their potential causes:

  • High Peak Separation: A large separation between the anodic and cathodic peak potentials suggests slow kinetics or high internal resistance. This could be due to poor electrical conductivity of the electrode, a thick or resistive SEI layer, or slow diffusion of potassium ions within the active material.

  • Disappearing or Shrinking Peaks: If the redox peaks decrease in intensity with cycling, it indicates capacity fading due to the reasons mentioned in Q1.

  • Sloping Baseline: A sloping baseline can be caused by a charging current at the electrode-electrolyte interface, which acts like a capacitor. This can be minimized by reducing the scan rate or using a working electrode with a smaller surface area.[6]

Experimental Protocols

1. Synthesis of Dipotassium Terephthalate (Microwave-Assisted Method)

This protocol is adapted from a reported ultrafast microwave-assisted synthesis method.[7]

  • Materials:

  • Procedure:

    • In a microwave-safe vessel, combine PET flakes, KOH, and ethylene glycol. The molar ratio should be optimized based on your experimental setup.

    • Irradiate the mixture in a microwave reactor. The time and power will depend on the specific instrument but are typically in the range of a few minutes.

    • After the reaction, allow the mixture to cool down.

    • Wash the resulting precipitate thoroughly with ethanol to remove any unreacted reagents and byproducts.

    • Dry the purified K₂TP powder in a vacuum oven at an appropriate temperature (e.g., 80-120°C) to remove residual solvent.

2. K₂TP Anode Slurry Preparation

  • Materials:

    • This compound (K₂TP) powder (active material)

    • Super P or other conductive carbon (conductive additive)

    • Polyvinylidene fluoride (B91410) (PVDF) or Carboxymethyl cellulose (B213188) (CMC) (binder)

    • N-Methyl-2-pyrrolidone (NMP) or deionized water (solvent, depending on the binder)

  • Procedure:

    • Determine the desired weight ratio of active material, conductive additive, and binder. A common starting ratio is 80:10:10.

    • If using PVDF, dissolve it in NMP to form a binder solution. If using CMC, dissolve it in deionized water.

    • In a separate container, thoroughly mix the K₂TP powder and the conductive additive until a homogeneous mixture is obtained.

    • Gradually add the binder solution to the powder mixture while continuously stirring or using a planetary mixer to form a uniform slurry with the desired viscosity.

3. Electrode Casting and Coin Cell Assembly

  • Procedure:

    • Cast the prepared slurry onto a copper foil current collector using a doctor blade with a specific gap height to control the thickness.

    • Dry the coated electrode in a vacuum oven at a suitable temperature (e.g., 80-120°C) for several hours to completely remove the solvent.

    • Punch out circular electrodes of a specific diameter from the dried sheet.

    • Assemble CR2032 coin cells in an argon-filled glovebox. The typical configuration is K₂TP working electrode, a separator (e.g., glass fiber), and a potassium metal counter/reference electrode.

    • Add a few drops of the desired electrolyte to the separator before sealing the coin cell.

Data Presentation

Table 1: Performance Comparison of K₂TP Anodes

Active MaterialConductive AdditiveBinderElectrolyteCurrent Density (mA/g)Initial Reversible Capacity (mAh/g)Capacity Retention (%)Number of CyclesReference
Pristine K₂TP---5021253100[7]
K₂TP-CNT compositeCarbon Nanotubes (CNT)--5024778100[7]
K₂TP--1,2-dimethoxyethane (DME)-based20024994.6 (at 1000 mA/g)500[4]

Visualizations

Experimental_Workflow cluster_synthesis K₂TP Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly & Testing s1 Mix PET, KOH, Ethylene Glycol s2 Microwave Irradiation s1->s2 s3 Washing with Ethanol s2->s3 s4 Drying s3->s4 e1 Mix K₂TP and Conductive Carbon s4->e1 e3 Combine and Mix to Form Slurry e1->e3 e2 Prepare Binder Solution e2->e3 e4 Cast Slurry on Cu Foil e3->e4 e5 Drying and Punching e4->e5 c1 Assemble Coin Cell in Glovebox e5->c1 c2 Electrochemical Testing (CV, GCD, EIS) c1->c2

Caption: Experimental workflow for K₂TP anode preparation and testing.

Troubleshooting_Flowchart cluster_fading Troubleshooting Rapid Capacity Fading cluster_ice Troubleshooting Low ICE start Poor Cycling Stability Observed q1 Rapid Capacity Fading? start->q1 q2 Low Initial Coulombic Efficiency? start->q2 f1 Check for Active Material Dissolution q1->f1 Yes f2 Evaluate SEI Stability (EIS) q1->f2 Yes f3 Analyze Electrode Morphology (SEM) q1->f3 Yes f4 Optimize Conductive Additive Content q1->f4 Yes i1 Analyze 1st Cycle Charge-Discharge Curve q2->i1 Yes i2 Characterize SEI Formation (CV, EIS) q2->i2 Yes i3 Verify Purity of K₂TP and Electrolyte q2->i3 Yes f1_sol Modify electrolyte or use coating f1->f1_sol f2_sol Use electrolyte additives or ether-based electrolytes f2->f2_sol f3_sol Optimize binder and electrode density f3->f3_sol f4_sol Increase conductive additive ratio f4->f4_sol i1_sol Optimize formation protocol i1->i1_sol i2_sol Use SEI-forming additives i2->i2_sol i3_sol Re-purify materials i3->i3_sol

Caption: Troubleshooting flowchart for common K₂TP anode issues.

References

Technical Support Center: Dipotassium Terephthalate (K₂TP) Batteries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with dipotassium (B57713) terephthalate (B1205515) (K₂TP) batteries. The information is designed to help overcome common experimental challenges, particularly related to capacity fading.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.

Issue 1: Rapid Initial Capacity Fading

Question: My K₂TP battery shows a significant drop in capacity within the first 50-100 cycles. What are the likely causes and how can I address this?

Answer: Rapid initial capacity fading in K₂TP batteries is often linked to the instability of the Solid Electrolyte Interphase (SEI) layer, poor electrode integrity, or suboptimal electrolyte composition.

Possible Causes and Solutions:

CauseRecommended Action
Unstable SEI Layer The SEI layer is crucial for preventing continuous electrolyte decomposition. An unstable SEI will continuously reform, consuming potassium ions and leading to capacity loss. Ensure you are using a suitable electrolyte. Ether-based electrolytes, such as 1,2-dimethoxyethane (B42094) (DME), have been shown to form a more stable SEI with K₂TP compared to carbonate-based electrolytes.[1][2]
Poor Electrode Integrity If the binder does not provide sufficient adhesion, the active material can detach from the current collector during cycling, leading to a loss of electrical contact. Consider using a binder with strong adhesion properties. While PVDF is common, aqueous binders like a combination of Carboxymethyl Cellulose (CMC) and Styrene-Butadiene Rubber (SBR) can offer better flexibility and adhesion for some organic electrodes.[3][4][5]
Suboptimal Conductive Additive Network Inadequate dispersion of the conductive additive (e.g., carbon black, carbon nanotubes) can lead to high internal resistance and localized stress, causing capacity fade. Ensure a homogeneous slurry by optimizing the mixing process (e.g., sufficient mixing time and appropriate mixing speed). The addition of carbon nanotubes (CNTs) has been shown to improve capacity retention.[6]
Electrolyte Decomposition Impurities in the electrolyte or a reaction with the electrode material can lead to continuous decomposition, consuming potassium ions. Use high-purity electrolyte and ensure all components are dried thoroughly before cell assembly to minimize water content.

Issue 2: Low Initial Discharge Capacity

Question: The initial discharge capacity of my K₂TP cell is significantly lower than the theoretical capacity. What could be the cause?

Answer: A low initial discharge capacity can be attributed to several factors, including incomplete activation of the active material, high internal resistance, or issues with the electrode formulation.

Possible Causes and Solutions:

CauseRecommended Action
Poor Electrode Porosity A dense electrode can hinder electrolyte penetration, preventing full utilization of the active material. Optimize the calendering/pressing step after electrode casting to achieve a suitable porosity.
High Internal Resistance This can be due to insufficient conductive additive or poor contact between particles. Ensure the electrode slurry is well-mixed to create a uniform conductive network. Verify the weight ratios of your electrode components.
Inactive Material The synthesized K₂TP may not be phase-pure. Characterize your synthesized material using techniques like X-ray Diffraction (XRD) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm its purity.
Electrode Thickness Very thick electrodes can lead to high ionic diffusion resistance, resulting in lower capacity, especially at higher C-rates. Try fabricating thinner electrodes to see if the initial capacity improves.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of capacity fading in K₂TP batteries?

A1: The most frequently cited reason for capacity fading is the formation of an unstable Solid Electrolyte Interphase (SEI). This leads to a continuous cycle of SEI dissolution and reformation, which irreversibly consumes potassium ions from the electrolyte, thereby reducing the battery's capacity over time. The choice of electrolyte plays a critical role in SEI stability.[1][2]

Q2: How does the choice of electrolyte affect the performance of K₂TP batteries?

A2: The electrolyte composition is crucial for the stable performance of K₂TP batteries. Ether-based electrolytes, particularly 1,2-dimethoxyethane (DME), have demonstrated superior performance by forming a stable SEI layer on the K₂TP anode.[1][2] This stability minimizes side reactions and preserves the potassium ion inventory, leading to higher capacity retention and coulombic efficiency. Carbonate-based electrolytes, commonly used in lithium-ion batteries, may not be as effective for K₂TP.

Q3: What role do conductive additives play in mitigating capacity fade?

A3: Conductive additives are essential for ensuring good electronic conductivity throughout the electrode. A well-distributed conductive network improves the rate capability and reduces polarization. For K₂TP, incorporating carbon nanotubes (CNTs) into the electrode has been shown to significantly enhance capacity retention compared to pristine K₂TP electrodes.[6] This is attributed to the improved electronic pathways and the ability of CNTs to buffer volume changes during potassiation/depotassiation.

Q4: Which binder is recommended for K₂TP electrodes?

A4: While Polyvinylidene fluoride (B91410) (PVDF) is a commonly used binder, aqueous binders such as a mixture of Carboxymethyl Cellulose (CMC) and Styrene-Butadiene Rubber (SBR) are gaining traction for organic electrodes.[3][4][5] These can offer better adhesion and mechanical flexibility, which is important for accommodating the structural changes during cycling. The optimal binder for K₂TP is an area of ongoing research, and the choice may depend on the specific experimental conditions.

Q5: Can the synthesis method of K₂TP affect its electrochemical performance?

A5: Yes, the synthesis method can influence the particle size, morphology, and purity of the K₂TP, all of which can impact its electrochemical performance. Microwave-assisted synthesis is a rapid and efficient method for producing K₂TP.[6] It is important to characterize the synthesized material to ensure it is the desired phase and free of impurities.

Data Presentation

Table 1: Performance of Dipotassium Terephthalate with Different Conductive Additives

Electrode CompositionCurrent DensityInitial Reversible CapacityCapacity RetentionCoulombic EfficiencyReference
Pristine K₂TP50 mA/g212 mAh/g53% after 100 cycles-[6]
K₂TP with CNTs50 mA/g247 mAh/g78% after 100 cycles-[6]
K₂TP with Super P200 mA/g249 mAh/g94.6% after 500 cycles (at 1000 mA/g)~100%[1][2]

Table 2: Influence of Electrolyte on K₂TP Battery Performance

ElectrolyteKey Performance MetricsObservationsReference
1 M KPF₆ in DMEHigh reversible capacity (~249 mAh/g at 200 mA/g), Excellent cycling stability (94.6% capacity retention after 500 cycles at 1000 mA/g)Forms a stable SEI layer, enabling high performance.[1][2]
Carbonate-based (e.g., EC/DEC)Generally lower stability and faster capacity fade compared to ether-based electrolytes.Prone to continuous electrolyte decomposition and unstable SEI formation.General knowledge

Experimental Protocols

1. Synthesis of this compound (Microwave-Assisted Method)

This protocol is adapted from a method for the synthesis of alkali terephthalates.[6]

  • Materials: Polyethylene terephthalate (PET) flakes, potassium hydroxide (B78521) (KOH), glycol solvent (e.g., ethylene (B1197577) glycol), ethanol (B145695).

  • Procedure:

    • Combine PET flakes with a stoichiometric excess of potassium hydroxide in a glycol solvent in a microwave-safe reaction vessel.

    • Irradiate the mixture in a microwave reactor. The time and power will need to be optimized for your specific setup but can be on the order of minutes.

    • After the reaction is complete and the vessel has cooled, collect the precipitate.

    • Wash the product thoroughly with ethanol to remove any unreacted reagents and solvent.

    • Dry the resulting this compound powder under vacuum.

    • Characterize the final product using XRD and FTIR to confirm its identity and purity.

2. Electrode Slurry Preparation and Coin Cell Assembly

  • Materials: this compound (active material), Super P carbon or CNTs (conductive additive), PVDF or CMC/SBR (binder), NMP or deionized water (solvent, depending on binder), copper foil (current collector), potassium metal (counter electrode), glass fiber separator, electrolyte (e.g., 1 M KPF₆ in DME), coin cell components (CR2032).

  • Procedure:

    • Slurry Preparation:

      • Mix the this compound, conductive additive, and binder in a weight ratio of approximately 8:1:1.

      • Add the appropriate solvent (NMP for PVDF, deionized water for CMC/SBR) and mix thoroughly using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.

    • Electrode Casting:

      • Cast the slurry onto a copper foil current collector using a doctor blade with a set thickness.

      • Dry the coated electrode in a vacuum oven at an appropriate temperature (e.g., 80-120°C) for several hours to remove the solvent.

    • Electrode Punching:

      • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

    • Coin Cell Assembly (in an argon-filled glovebox):

      • Place the punched K₂TP electrode in the bottom of a coin cell case.

      • Add a few drops of electrolyte to wet the electrode surface.

      • Place a glass fiber separator on top of the electrode.

      • Add more electrolyte to saturate the separator.

      • Place a potassium metal counter electrode on top of the separator.

      • Add a spacer and a spring.

      • Place the gasket and the top cap of the coin cell.

      • Crimp the coin cell using a crimping machine to ensure it is properly sealed.

Visualizations

Capacity_Fading_Troubleshooting start Capacity Fading Observed check_sei Investigate SEI Stability start->check_sei check_electrode Examine Electrode Integrity start->check_electrode check_conductivity Assess Electronic Conductivity start->check_conductivity solution_sei Optimize Electrolyte (e.g., use DME-based) check_sei->solution_sei Unstable SEI solution_binder Improve Binder System (e.g., CMC/SBR) check_electrode->solution_binder Poor Adhesion solution_additive Enhance Conductive Network (e.g., add CNTs, improve slurry mixing) check_conductivity->solution_additive High Resistance

Caption: Troubleshooting workflow for capacity fading.

Experimental_Workflow synthesis K₂TP Synthesis (Microwave-assisted) slurry Slurry Preparation (K₂TP, Carbon, Binder) synthesis->slurry coating Electrode Coating (Doctor Blade on Cu foil) slurry->coating assembly Coin Cell Assembly (in Glovebox) coating->assembly testing Electrochemical Testing (Cycling, Rate Capability) assembly->testing analysis Post-Mortem Analysis (if fading occurs) testing->analysis

Caption: Experimental workflow for K₂TP battery fabrication and testing.

References

Enhancing the coulombic efficiency of dipotassium terephthalate electrodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for enhancing the coulombic efficiency of dipotassium (B57713) terephthalate (B1205515) (K₂TP) electrodes in potassium-ion batteries (KIBs).

Frequently Asked Questions (FAQs)

Q1: What is the typical theoretical capacity of dipotassium terephthalate (K₂TP) as an anode material for potassium-ion batteries?

A1: this compound is an attractive organic anode material for potassium-ion batteries due to its high theoretical capacity. The redox reaction involves the reversible uptake and release of two potassium ions per formula unit.

Q2: What are the main factors influencing the coulombic efficiency of K₂TP electrodes?

A2: The primary factors affecting the coulombic efficiency of K₂TP electrodes include the formation of a stable solid electrolyte interphase (SEI), the electronic conductivity of the electrode, the choice of electrolyte, and the morphology of the active material. A stable SEI is crucial for minimizing irreversible capacity loss during initial cycles.[1][2]

Q3: How does the choice of electrolyte affect the performance of K₂TP electrodes?

A3: The electrolyte composition plays a critical role in the formation of a stable SEI layer. Ether-based electrolytes, such as 1,2-dimethoxyethane (B42094) (DME), have been shown to form a more stable SEI on K₂TP electrodes compared to carbonate-based electrolytes.[1][2] This stable SEI suppresses side reactions and improves the coulombic efficiency and cycling stability.[1]

Q4: What is the role of carbon nanotubes (CNTs) in K₂TP electrodes?

A4: this compound has inherently low electronic conductivity. Incorporating conductive additives like carbon nanotubes (CNTs) is essential to improve the electronic conductivity of the electrode.[3] This enhancement leads to better rate capability and higher utilization of the active material, resulting in increased reversible capacity and improved coulombic efficiency.[3]

Troubleshooting Guide

Issue 1: Low Initial Coulombic Efficiency

  • Possible Cause 1: Unstable Solid Electrolyte Interphase (SEI) Formation.

    • Solution: The initial cycles are critical for forming a stable SEI. Using an ether-based electrolyte, such as 1 M KPF₆ in 1,2-dimethoxyethane (DME), can promote the formation of a stable and robust SEI layer on the K₂TP electrode.[1][2] This minimizes irreversible capacity loss from continuous electrolyte decomposition.

  • Possible Cause 2: Residual Water or Impurities in the Electrode or Electrolyte.

    • Solution: Ensure all components (active material, conductive additive, binder, and electrolyte) are thoroughly dried and handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent side reactions with potassium metal.

  • Possible Cause 3: Inadequate Electrode Formulation.

    • Solution: Optimize the ratio of active material, conductive additive, and binder. A higher content of conductive additive, such as carbon nanotubes, can improve the initial coulombic efficiency by enhancing electronic conductivity.[3]

Issue 2: Rapid Capacity Fading and Poor Cycling Stability

  • Possible Cause 1: Dissolution of the Organic Electrode Material in the Electrolyte.

    • Solution: While K₂TP has relatively low solubility in common electrolytes, some dissolution can still occur. Optimizing the electrolyte to minimize the solubility of the active material can improve long-term cycling. Additionally, creating a composite with a conductive and protective matrix like CNTs can help to physically confine the K₂TP particles.

  • Possible Cause 2: Poor Adhesion and Mechanical Integrity of the Electrode.

    • Solution: Ensure proper mixing of the slurry and uniform coating on the current collector. Optimize the binder content and curing process to improve the adhesion of the electrode material to the current collector, preventing delamination during cycling.

  • Possible Cause 3: Large Volume Changes During Potassiation/Depotassiation.

    • Solution: Incorporating a robust conductive network, such as CNTs, can help accommodate the volume changes of the K₂TP particles during cycling, thereby maintaining the electrical contact and improving the overall structural integrity of the electrode.[3]

Issue 3: Low Rate Capability

  • Possible Cause 1: High Charge Transfer Resistance.

    • Solution: The charge transfer resistance at the electrode-electrolyte interface can be a limiting factor. The use of ether-based electrolytes can lead to the formation of a less resistive SEI layer.[1]

  • Possible Cause 2: Insufficient Electronic and Ionic Conductivity.

    • Solution: Increase the content of the conductive additive (e.g., CNTs) in the electrode formulation to enhance the electronic conductivity.[3] To improve ionic conductivity, ensure good wetting of the electrode by the electrolyte and consider using a thinner electrode.

Data Presentation

Table 1: Electrochemical Performance of this compound (K₂TP) Electrodes

Electrode CompositionElectrolyteCurrent DensityInitial Reversible Capacity (mAh/g)Capacity RetentionCoulombic EfficiencyReference
Pristine K₂TPNot Specified50 mA/g21253% after 100 cyclesNot Specified[3]
K₂TP with CNTsNot Specified50 mA/g24778% after 100 cyclesNot Specified[3]
K₂TP1 M KPF₆ in DME200 mA/g24994.6% after 500 cycles (at 1000 mA/g)Approaching 100%[1][2]
K₂TPNot SpecifiedNot Specified270Decreased to 158 mAh/g after 100 cycles46% (initial)[4]

Experimental Protocols

1. Synthesis of this compound (K₂TP) via Microwave-Assisted Method

  • Materials: Terephthalic acid (TPA), Potassium hydroxide (B78521) (KOH), Deionized water.

  • Procedure:

    • Dissolve terephthalic acid and a stoichiometric amount of potassium hydroxide in deionized water in a suitable vessel for microwave synthesis.

    • Place the vessel in a microwave reactor.

    • Heat the mixture using microwave irradiation at a specified temperature and time (e.g., 120°C for 10 minutes).

    • After the reaction is complete, allow the solution to cool to room temperature to precipitate the this compound.

    • Collect the precipitate by filtration and wash it several times with ethanol (B145695) to remove any unreacted starting materials and byproducts.

    • Dry the resulting white powder under vacuum at an elevated temperature (e.g., 120°C) for several hours to obtain pure this compound.

2. Electrode Preparation

  • Materials: this compound (active material), Carbon nanotubes (conductive additive), Polyvinylidene fluoride (B91410) (PVDF) binder, N-methyl-2-pyrrolidone (NMP) solvent, Copper foil (current collector).

  • Procedure:

    • Prepare a slurry by mixing the this compound, carbon nanotubes, and PVDF binder in a weight ratio of, for example, 70:20:10 in NMP.

    • Stir the mixture overnight at room temperature to ensure a homogeneous slurry.

    • Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap size to control the thickness.

    • Dry the coated electrode in a vacuum oven at a specified temperature (e.g., 80°C) for several hours to remove the NMP solvent.

    • Punch the dried electrode sheet into circular discs of a desired diameter for coin cell assembly.

    • Press the electrode discs under a specific pressure to ensure good contact between the active material and the current collector.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis K₂TP Synthesis cluster_electrode_prep Electrode Preparation cluster_cell_assembly Cell Assembly s1 Mix TPA and KOH in Deionized Water s2 Microwave Irradiation s1->s2 s3 Cooling and Precipitation s2->s3 s4 Filtration and Washing (with Ethanol) s3->s4 s5 Vacuum Drying s4->s5 e1 Prepare Slurry: K₂TP, CNTs, PVDF in NMP s5->e1 Pure K₂TP Powder e2 Stir Overnight e1->e2 e3 Doctor Blade Coating on Cu Foil e2->e3 e4 Vacuum Drying e3->e4 e5 Punching into Discs e4->e5 e6 Pressing e5->e6 c1 Transfer to Glovebox e6->c1 Prepared Electrode c2 Assemble Coin Cell: K₂TP electrode, Separator, K metal counter electrode, Electrolyte c1->c2

Caption: Experimental workflow for the synthesis of this compound and fabrication of electrodes.

Troubleshooting_Flowchart start Low Coulombic Efficiency q1 Check Initial Cycle Coulombic Efficiency start->q1 a1_low Low (<80%) q1->a1_low Low a1_high Acceptable (>80%) but fades q1->a1_high High q2 Electrolyte Type? a1_low->q2 q4 Evidence of Material Dissolution? a1_high->q4 a2_carbonate Carbonate-based q2->a2_carbonate Carbonate a2_ether Ether-based (e.g., DME) q2->a2_ether Ether sol1 Switch to Ether-based Electrolyte (e.g., DME) a2_carbonate->sol1 q3 Conductive Additive? a2_ether->q3 a3_low Low Content / Absent q3->a3_low Low/None a3_high Sufficient CNTs q3->a3_high Sufficient sol2 Increase CNT Content in Electrode a3_low->sol2 sol4 Check for Mechanical Degradation (e.g., SEM) a3_high->sol4 a4_yes Yes (e.g., colored electrolyte) q4->a4_yes Yes a4_no No q4->a4_no No sol3 Optimize Electrolyte to Reduce Solubility a4_yes->sol3 a4_no->sol4

Caption: Troubleshooting flowchart for low coulombic efficiency in this compound electrodes.

References

Technical Support Center: Electrolyte Optimization for Stable Dipotassium Terephthalate Battery Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the experimental optimization of electrolytes for dipotassium (B57713) terephthalate (B1205515) (K₂TP) batteries.

Frequently Asked Questions (FAQs)

Q1: What is the most promising electrolyte system for dipotassium terephthalate (K₂TP) anodes?

A1: Ether-based electrolytes, particularly those using 1,2-dimethoxyethane (B42094) (DME) as the solvent, have demonstrated excellent performance with K₂TP anodes.[1][2] These electrolytes contribute to high reversible capacity, good rate performance, and superior cycling stability.[1] This is largely attributed to the formation of a stable solid electrolyte interphase (SEI) on the K₂TP anode surface.[2]

Q2: What is the role of the Solid Electrolyte Interphase (SEI) in K₂TP batteries?

A2: The SEI is a passivation layer that forms on the anode surface from the decomposition of the electrolyte during the initial charging cycles. A stable and robust SEI is crucial for the long-term performance of K₂TP batteries. It allows for the transport of potassium ions (K⁺) while preventing direct contact between the electrolyte and the anode, thus minimizing further electrolyte decomposition and preventing anode degradation.[3] The composition of the SEI, which can include both organic and inorganic species, significantly impacts the battery's coulombic efficiency, cycling stability, and overall safety.[3][4]

Q3: How does the choice of potassium salt affect battery performance?

A3: The potassium salt is a key component of the electrolyte, influencing properties such as ionic conductivity, viscosity, and the composition of the SEI. Salts like potassium hexafluorophosphate (B91526) (KPF₆) and potassium bis(fluorosulfonyl)imide (KFSI) are commonly used. KFSI, for instance, is known to form a stable SEI rich in inorganic compounds, which can enhance cycling stability.[5] The choice of salt can also affect the oxidative stability of the electrolyte, which is important for compatibility with high-voltage cathodes.

Q4: What is the effect of electrolyte concentration on performance?

A4: Electrolyte concentration impacts ionic conductivity, viscosity, and the solvation of K⁺ ions. Highly concentrated electrolytes can lead to changes in the K⁺ solvation structure, which in turn influences the co-intercalation of solvent molecules into the anode. For some systems, higher concentrations can improve cycling stability and coulombic efficiency by promoting the formation of a more stable SEI and reducing side reactions.[6]

Q5: Can additives be used to improve the performance of K₂TP batteries?

A5: Yes, electrolyte additives are commonly used to enhance battery performance. For instance, fluoroethylene carbonate (FEC) is a well-known additive that can help form a more stable and uniform SEI layer.[7][8][9] This can lead to improved cycling stability and coulombic efficiency. However, the effect of an additive can be highly dependent on the specific electrolyte system and operating conditions.

Troubleshooting Guides

Problem Potential Cause Troubleshooting Steps
Rapid Capacity Fade 1. Unstable SEI Formation: Continuous breakdown and reformation of the SEI consumes active potassium and electrolyte, leading to capacity loss.[10][11][12] 2. Anode Material Dissolution: The K₂TP anode may be partially dissolving into the electrolyte. 3. Electrolyte Decomposition: The electrolyte may be unstable at the operating voltage window.1. Optimize the electrolyte: Switch to an ether-based solvent like DME, which is known to form a stable SEI with K₂TP.[2] 2. Use SEI-forming additives: Introduce a small amount (e.g., 1-5 wt%) of an additive like FEC to promote the formation of a robust SEI layer.[8][9] 3. Adjust electrolyte concentration: Experiment with higher salt concentrations to modify the K⁺ solvation and enhance SEI stability.[6] 4. Characterize the anode post-cycling: Use techniques like SEM and XPS to analyze the morphology and composition of the cycled anode and SEI.
Low Coulombic Efficiency 1. Continuous SEI Formation: An unstable SEI that continuously reforms during cycling consumes charge, lowering the efficiency. 2. Shuttle Mechanisms: Soluble intermediates may be shuttling between the anode and cathode, causing self-discharge. 3. Electrolyte Reduction: Undesirable reduction of the electrolyte on the anode surface.1. Improve SEI stability: Implement the same strategies as for rapid capacity fade (ether-based electrolytes, additives). 2. Pre-cycle the cell: Perform a few formation cycles at a low current rate to establish a stable SEI before high-rate cycling. 3. Analyze electrolyte composition: Use techniques like GC-MS to check for electrolyte degradation products.
High Polarization / Poor Rate Capability 1. High Charge Transfer Resistance: A thick or poorly conductive SEI can impede the transfer of K⁺ ions at the electrode-electrolyte interface. 2. Low Ionic Conductivity of Electrolyte: The electrolyte itself may have poor ionic conductivity. 3. Sluggish K⁺ Diffusion in the Anode: The structure of the K₂TP anode may limit the rate of potassium insertion and extraction.1. Optimize SEI properties: A thin and ionically conductive SEI is desirable. The composition of the SEI (organic vs. inorganic) can influence ion transport.[4][13] 2. Select appropriate solvent and salt: Ether-based solvents generally have lower viscosity than carbonate-based ones, leading to higher ionic conductivity.[1] Ensure the chosen potassium salt has good solubility. 3. Incorporate conductive additives: Adding conductive carbon to the K₂TP electrode can improve its electronic conductivity.[14]
Inconsistent or Irreproducible Results 1. Moisture/Air Contamination: Electrolytes for potassium-ion batteries are often highly sensitive to moisture and air. 2. Inconsistent Electrode Preparation: Variations in electrode slurry mixing, coating thickness, or drying procedures. 3. Inconsistent Cell Assembly: Differences in cell pressure, separator wetting, or the amount of electrolyte used.1. Work in a controlled environment: Prepare electrolytes and assemble cells inside an argon-filled glovebox with low moisture and oxygen levels (<1 ppm). 2. Standardize electrode preparation: Develop and strictly follow a standard operating procedure (SOP) for electrode fabrication. 3. Standardize cell assembly: Ensure consistent procedures for cell stacking, crimping, and electrolyte filling.

Quantitative Data Presentation

Table 1: Performance of this compound (K₂TP) in Different Electrolyte Systems

Electrolyte SystemReversible CapacityCurrent DensityCycle LifeCapacity RetentionCoulombic EfficiencyReference
DME-based~260 mAh g⁻¹50 mA g⁻¹---[1]
DME-based249 mAh g⁻¹200 mA g⁻¹500 cycles94.6%~100%[2]
DME-based185 mAh g⁻¹1000 mA g⁻¹---[1]
Pristine K₂TP212 mAh g⁻¹50 mA g⁻¹100 cycles53%-[14]
K₂TP with CNT247 mAh g⁻¹50 mA g⁻¹100 cycles78%-[14]

Experimental Protocols

Protocol 1: Preparation of 1 M KFSI in DME Electrolyte

Materials and Equipment:

  • Potassium bis(fluorosulfonyl)imide (KFSI) salt (battery grade, >99.9%)

  • 1,2-dimethoxyethane (DME) solvent (anhydrous, <20 ppm H₂O)

  • Argon-filled glovebox (<1 ppm O₂, <1 ppm H₂O)

  • Analytical balance

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Calculate the required mass of KFSI to prepare the desired volume of 1 M solution.

  • Carefully weigh the calculated amount of KFSI salt on the analytical balance.

  • Transfer the weighed KFSI salt into a clean, dry volumetric flask.

  • Add a portion of the anhydrous DME to the volumetric flask, approximately half of the final volume.

  • Place the magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the KFSI salt is completely dissolved.

  • Once dissolved, add anhydrous DME to the volumetric flask until the solution reaches the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox.

Protocol 2: Galvanostatic Cycling of a K₂TP Half-Cell

Equipment:

  • Battery cycler (e.g., Landt, Arbin, BioLogic)

  • Assembled K₂TP half-cell (e.g., CR2032 coin cell) with a potassium metal counter/reference electrode.

  • Temperature-controlled chamber (optional, but recommended for consistent results).

Procedure:

  • Place the assembled coin cell into the battery cycler.

  • Set the desired temperature for the experiment.

  • Define the cycling parameters in the battery testing software:

    • Current Density: Set the desired C-rate or specific current (e.g., 50 mA g⁻¹).

    • Voltage Window: Set the upper and lower cutoff voltages for charging and discharging (e.g., 0.01 V to 2.5 V vs. K/K⁺).

    • Number of Cycles: Specify the total number of cycles for the test.

    • Rest Time: Include a short rest period (e.g., 10 minutes) after each charge and discharge step to allow the cell to stabilize.

  • Start the galvanostatic cycling test.

  • Monitor the capacity, voltage profiles, and coulombic efficiency as a function of cycle number.

  • Upon completion of the test, analyze the data to evaluate the electrochemical performance of the K₂TP anode in the chosen electrolyte.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Electrochemical Testing cluster_analysis Analysis el_prep Electrolyte Preparation cell_assembly Half-Cell Assembly el_prep->cell_assembly an_prep K₂TP Anode Fabrication an_prep->cell_assembly cv Cyclic Voltammetry cell_assembly->cv gcd Galvanostatic Cycling cell_assembly->gcd eis Electrochemical Impedance Spectroscopy cell_assembly->eis data_analysis Data Analysis cv->data_analysis gcd->data_analysis post_mortem Post-Mortem Analysis gcd->post_mortem eis->data_analysis SEI_Factors cluster_electrolyte Electrolyte Components cluster_sei SEI Properties cluster_performance Battery Performance solvent Solvent (e.g., DME, Carbonates) sei_composition Composition (Organic/Inorganic) solvent->sei_composition salt Potassium Salt (e.g., KFSI, KPF₆) salt->sei_composition additives Additives (e.g., FEC) additives->sei_composition concentration Concentration concentration->sei_composition sei_thickness Thickness & Uniformity sei_composition->sei_thickness sei_conductivity Ionic Conductivity sei_composition->sei_conductivity capacity_retention Capacity Retention sei_thickness->capacity_retention coulombic_efficiency Coulombic Efficiency sei_thickness->coulombic_efficiency rate_capability Rate Capability sei_conductivity->rate_capability

References

Technical Support Center: Dipotassium Terephthalate Electrode Formulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with dipotassium (B57713) terephthalate (B1205515) electrode formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and testing of dipotassium terephthalate electrodes.

Issue Potential Cause Recommended Solution
Poor Slurry Homogeneity (Agglomerates) 1. Inefficient mixing of active material, conductive additive, and binder. 2. Incompatible solvent for the chosen binder. 3. Binder dissolving too quickly or too slowly.1. Increase mixing time and/or intensity (e.g., using a planetary mixer or ultrasonication). 2. Ensure the solvent is appropriate for the binder (e.g., NMP for PVDF, water for CMC, PAA, Sodium Alginate, PVA). 3. For water-soluble binders, consider sequential addition of components. First, disperse the active material and conductive carbon, then add the binder solution.
Cracking of the Electrode Film After Drying 1. High surface tension of the solvent (especially water). 2. Excessive binder content leading to brittleness. 3. Uneven slurry coating. 4. Drying temperature is too high, causing rapid solvent evaporation.1. Add a small amount of a suitable surfactant to the aqueous slurry. 2. Optimize the binder content; typically 5-15 wt% is sufficient. 3. Ensure a uniform coating thickness using a doctor blade with a consistent gap. 4. Dry the electrode at a lower temperature for a longer duration (e.g., 60-80°C in a vacuum oven).
Poor Adhesion to the Current Collector 1. Insufficient binder content. 2. The binder lacks strong adhesion properties for the current collector (e.g., copper foil). 3. The surface of the current collector is contaminated.1. Increase the binder content in small increments (e.g., 2 wt%). 2. Select a binder with strong adhesive properties. For instance, PAA and PVA are known for their excellent adhesion due to the presence of functional groups.[1][2] 3. Clean the current collector with a solvent (e.g., acetone (B3395972) or ethanol) before coating.
Rapid Capacity Fading 1. Dissolution of this compound in the electrolyte. 2. Poor electrical contact within the electrode due to binder properties. 3. Detachment of the active material from the current collector.1. Use a binder that can mitigate the dissolution of the organic active material, such as sodium alginate. The carboxyl and hydroxyl groups in sodium alginate can interact with the terephthalate, reducing its solubility.[3] 2. Employ a binder that ensures good dispersion of the conductive additive, like CMC/SBR, to maintain a robust electron transport network.[4] 3. A binder with high adhesion and flexibility, like PAA or a cross-linked binder, can help maintain the structural integrity of the electrode during cycling.
Low Initial Coulombic Efficiency 1. Irreversible side reactions between the electrolyte and the electrode surface. 2. Incomplete formation of a stable Solid Electrolyte Interphase (SEI).1. The choice of binder can influence the formation of the SEI. Water-soluble binders like PAA have been shown to contribute to a more stable SEI on some anode materials.[5] 2. Consider using electrolyte additives to promote the formation of a stable SEI.

Frequently Asked Questions (FAQs)

1. What is the primary role of a binder in a this compound electrode?

The binder serves several critical functions in a this compound electrode. It acts as an adhesive to hold the active material (this compound) and the conductive additive (e.g., carbon black) together and to bind this composite to the current collector (typically copper foil).[6] A suitable binder also helps to maintain the mechanical integrity of the electrode during the charge-discharge cycles, accommodates any volume changes, and can influence the ionic and electronic conductivity of the electrode. For a soluble organic active material like this compound, the binder can also play a crucial role in minimizing its dissolution into the electrolyte.[3]

2. Which type of binder is most suitable for this compound electrodes?

Water-soluble binders containing carboxyl (-COOH) or hydroxyl (-OH) functional groups are generally recommended for this compound electrodes. These include:

  • Sodium Alginate: This binder is highly effective at mitigating the dissolution of the organic active material in the electrolyte, which is a common issue with terephthalate-based electrodes.[3] Its functional groups can interact with the this compound, enhancing the stability and overall electrochemical performance.

  • Polyacrylic Acid (PAA): PAA is known for its strong adhesion properties due to the abundance of carboxylic acid groups, which can form hydrogen bonds with the active material and the current collector.[5][7] This leads to excellent mechanical stability.

  • Polyvinyl Alcohol (PVA): Similar to PAA, PVA has numerous hydroxyl groups that provide strong hydrogen bonding, leading to enhanced adhesion and good cycling performance.[1][2]

  • Carboxymethyl Cellulose (CMC) and Styrene-Butadiene Rubber (SBR): This combination is a widely used aqueous binder system. CMC acts as a thickener and primary binder, while SBR provides flexibility and enhances adhesion.[4][8]

While Polyvinylidene fluoride (B91410) (PVDF) is a common binder, it requires the use of the toxic solvent N-methyl-2-pyrrolidone (NMP) and may not be as effective in preventing the dissolution of the organic active material compared to the aforementioned water-soluble binders.[6][9]

3. How does the choice of binder affect the electrochemical performance of the electrode?

The binder selection significantly impacts several key performance metrics:

  • Capacity and Cyclability: A binder that prevents the dissolution of this compound, like sodium alginate, can lead to higher reversible capacity and better long-term cycling stability.[3]

  • Rate Capability: The binder can influence the ionic and electronic pathways within the electrode. A well-dispersed conductive network, facilitated by a suitable binder, is crucial for good rate performance.

  • Coulombic Efficiency: The binder can affect the formation of the Solid Electrolyte Interphase (SEI). A stable and effective SEI is essential for high coulombic efficiency.

4. What is a typical weight ratio for the active material, conductive additive, and binder?

A common starting formulation for a this compound electrode is a weight ratio of 80:10:10 for the active material (this compound), conductive additive (e.g., Super P or Ketjenblack), and binder, respectively. This ratio can be optimized based on the specific binder used and the desired electrode properties. For instance, if adhesion is poor, the binder content can be slightly increased. If the electrode resistance is high, the conductive additive content might need to be adjusted.

Quantitative Data on Binder Performance

The following table summarizes typical performance characteristics of different binders, primarily based on studies of similar organic or high-capacity anode materials. This data can serve as a guide for selecting a binder for this compound electrodes.

Binder Solvent Key Advantages Typical Performance Metrics (on relevant anodes)
PVDF NMPGood electrochemical stability.Often used as a baseline for comparison. Can suffer from lower capacity retention with soluble active materials.[9]
CMC/SBR WaterEnvironmentally friendly, good flexibility and adhesion.[4][8]Improved cycling stability compared to PVDF for many anode materials.[8][10]
PAA WaterExcellent adhesion, can improve SEI stability.[5][7][11]High capacity retention over numerous cycles.[11]
Sodium Alginate WaterMitigates dissolution of organic active materials, good ionic conductivity.[3][12][13]Significantly improved capacity and cycling stability for dilithium (B8592608) terephthalate compared to PVDF.[3]
PVA WaterStrong adhesion due to hydrogen bonding, cost-effective.[1][2][14]Demonstrates better cyclic performance for silicon/carbon anodes than PVDF and PAA.[2]

Experimental Protocols

Slurry Preparation (Water-Soluble Binder)
  • Dry Mixing: In a mortar, thoroughly mix the this compound (active material) and the conductive additive (e.g., Super P carbon) in the desired weight ratio (e.g., 80:10).

  • Binder Solution Preparation: Separately, prepare the binder solution by dissolving the water-soluble binder (e.g., Sodium Alginate, PAA, or CMC) in deionized water to form a solution of a specific concentration (e.g., 2-5 wt%). This may require stirring for several hours at room temperature or slightly elevated temperatures.

  • Slurry Formation: Gradually add the binder solution to the dry-mixed powder while continuously mixing. If using a combination binder like CMC/SBR, the SBR emulsion is typically added last.

  • Homogenization: Continue mixing the slurry using a magnetic stirrer or a planetary mixer for several hours (e.g., 6-12 hours) to ensure a homogeneous dispersion. The final slurry should have a uniform consistency without visible agglomerates.

Electrode Casting and Drying
  • Coating: Cast the prepared slurry onto a clean copper foil current collector using a doctor blade with a set gap (e.g., 100-200 µm) to achieve a uniform thickness.

  • Drying: Dry the coated electrode in an oven at a moderate temperature (e.g., 60-80°C) for a few hours to slowly evaporate the water.

  • Vacuum Drying: Transfer the electrode to a vacuum oven and dry at a slightly higher temperature (e.g., 80-120°C) for at least 12 hours to completely remove any residual water and solvent.

Cell Assembly and Electrochemical Testing
  • Electrode Punching: Punch circular electrodes from the dried electrode sheet (e.g., 12 mm diameter).

  • Cell Assembly: Assemble coin cells (e.g., CR2032 type) in an argon-filled glovebox. A typical assembly consists of the this compound working electrode, a separator, a potassium metal counter/reference electrode, and a suitable electrolyte (e.g., 1 M KPF6 in a mixture of ethylene (B1197577) carbonate and diethyl carbonate).

  • Electrochemical Testing: Perform electrochemical tests such as galvanostatic charge-discharge cycling, cyclic voltammetry, and electrochemical impedance spectroscopy to evaluate the performance of the electrode.

Visualizations

BinderSelection cluster_0 Binder Selection Logic for this compound A Primary Requirement: Good Adhesion & Cohesion D Water-Soluble Binders (PAA, PVA, SA, CMC/SBR) A->D Leads to B Key Challenge: Active Material Dissolution F Mitigates Dissolution (e.g., Sodium Alginate) B->F Address with C Processing Consideration: Solvent Choice C->D Eco-friendly E NMP-Based Binder (PVDF) C->E Conventional D->F G Strong Adhesion (e.g., PAA, PVA) D->G H Good Flexibility (e.g., CMC/SBR) D->H I Standard, but environmental and dissolution concerns E->I

Caption: Logical workflow for selecting a suitable binder for this compound electrodes.

ExperimentalWorkflow cluster_1 Experimental Workflow for Electrode Preparation and Testing prep 1. Slurry Preparation mix Dry Mix: Active Material + Conductive Additive prep->mix sol Prepare Binder Solution mix->sol hom Homogenize Slurry sol->hom cast 2. Electrode Casting & Drying hom->cast coat Coat on Current Collector cast->coat dry Oven & Vacuum Drying coat->dry cell 3. Cell Assembly dry->cell punch Punch Electrodes cell->punch assemble Assemble Coin Cell in Glovebox punch->assemble test 4. Electrochemical Testing assemble->test gcd Galvanostatic Cycling test->gcd cv Cyclic Voltammetry test->cv eis EIS test->eis

Caption: Step-by-step experimental workflow for fabricating and evaluating this compound electrodes.

References

Solid electrolyte interphase (SEI) formation on dipotassium terephthalate anodes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with dipotassium (B57713) terephthalate (B1205515) (K₂TP) anodes, with a specific focus on the formation and characteristics of the solid electrolyte interphase (SEI).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and electrochemical testing of dipotassium terephthalate anodes.

Issue 1: Rapid Capacity Fading and Poor Cycling Stability

Q1: My this compound anode shows a high initial capacity, but it fades quickly over the first 50 cycles. What are the likely causes and how can I resolve this?

A1: Rapid capacity fading is a common challenge and is often linked to an unstable Solid Electrolyte Interphase (SEI). Here are the potential causes and troubleshooting steps:

  • Unstable SEI Formation: The SEI layer on this compound can be prone to dissolution or mechanical breakdown during cycling. This repeated rupture and reformation of the SEI consumes potassium ions and electrolyte, leading to a continuous loss of capacity.

    • Solution 1: Electrolyte Optimization: The choice of electrolyte is crucial for forming a stable SEI. Ether-based electrolytes, such as 1,2-dimethoxyethane (B42094) (DME), have been shown to form a more stable SEI on this compound compared to carbonate-based electrolytes. Consider preparing an electrolyte of 1 M Potassium bis(fluorosulfonyl)imide (KFSI) in DME.

    • Solution 2: Electrolyte Additives: The use of additives like fluoroethylene carbonate (FEC) can help in the formation of a more robust and stable SEI layer. Start by adding a small percentage (e.g., 2-5% by volume) of FEC to your standard electrolyte.

  • Particle Pulverization: Although this compound has a layered structure that can accommodate potassium ions, significant volume changes during potassiation/depotassiation can lead to particle cracking and loss of electrical contact.

    • Solution: Electrode Engineering: Incorporating a conductive carbon matrix, such as carbon nanotubes (CNTs) or graphene, can buffer the volume changes and improve the electronic conductivity of the electrode. Co-synthesis of this compound with CNTs has been shown to improve cycling stability.

Q2: I am observing a low initial Coulombic efficiency (ICE) in my this compound half-cells. What is causing this and how can I improve it?

A2: A low ICE is primarily due to the irreversible consumption of potassium ions during the initial formation of the SEI layer.

  • Cause: During the first discharge, the electrolyte decomposes on the anode surface to form the SEI, a process that irreversibly consumes potassium ions.

  • Troubleshooting:

    • Pre-potassiation: Consider a pre-potassiation step to pre-form the SEI before cycling the cell. This can be done by holding the electrode at a low potential for a certain period before the first charge.

    • Formation Protocol: The conditions of the first cycle (the "formation" cycle) are critical. Using a low current density (e.g., C/20) for the first few cycles can help form a more stable and uniform SEI, which can improve the subsequent Coulombic efficiency.

Issue 2: Poor Rate Capability

Q3: My this compound anode performs well at low current densities, but the capacity drops significantly at higher rates. How can I improve its rate capability?

A3: Poor rate capability is typically due to slow potassium ion diffusion within the electrode and/or high charge transfer resistance at the electrode-electrolyte interface.

  • Slow K⁺ Diffusion: The layered structure of this compound provides channels for potassium ion transport, but diffusion can still be a limiting factor.

    • Solution: Nanostructuring: Reducing the particle size of the this compound to the nanoscale can shorten the diffusion path for potassium ions.

  • High Interfacial Resistance: A thick or poorly conductive SEI layer can impede the transfer of potassium ions from the electrolyte to the anode.

    • Solution: SEI Modification: As mentioned previously, optimizing the electrolyte and using additives can lead to the formation of a thinner and more ionically conductive SEI.

Frequently Asked Questions (FAQs)

Q4: What is the expected composition of the SEI formed on a this compound anode?

A4: The exact composition of the SEI on this compound is not as extensively studied as that on graphite (B72142) anodes. However, based on studies of SEI in potassium-ion batteries with organic electrolytes, the SEI is expected to be a complex mixture of inorganic and organic compounds.

  • Inorganic Components: Potassium fluoride (B91410) (KF), potassium carbonate (K₂CO₃), and potassium alkoxides (ROK) are likely major inorganic constituents, arising from the decomposition of the potassium salt (e.g., KPF₆ or KFSI) and the solvent.

  • Organic Components: Polymeric species, such as polyethylene (B3416737) oxide and polycarbonates, can form from the polymerization of solvent molecules like ethylene (B1197577) carbonate (EC) or DME.

Q5: What is the typical thickness of the SEI on a this compound anode?

A5: The thickness of the SEI is highly dependent on the electrolyte composition, cycling conditions, and the number of cycles. A stable SEI is typically a few nanometers to tens of nanometers thick. An excessively thick SEI can lead to high impedance and poor rate capability.

Experimental Protocols

Protocol 1: this compound Synthesis (Microwave-Assisted Method)

This protocol describes a rapid, microwave-assisted synthesis of this compound.

  • Reactants:

    • Polyethylene terephthalate (PET) flakes (from waste bottles)

    • Potassium hydroxide (B78521) (KOH)

    • Diethylene glycol (DEG)

  • Procedure:

    • Combine PET flakes, KOH, and DEG in a microwave-safe reaction vessel. A typical molar ratio is 1:2:4 (PET monomer unit:KOH:DEG).

    • Place the vessel in a microwave reactor and heat to 200°C for 10 minutes.

    • After cooling, wash the resulting precipitate with ethanol (B145695) and water to remove unreacted reagents and byproducts.

    • Dry the purified this compound powder in a vacuum oven at 80°C for 12 hours.

Protocol 2: SEI Characterization using X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the SEI layer.

  • Sample Preparation:

    • Cycle a this compound electrode for the desired number of cycles (e.g., 1, 10, 50 cycles).

    • Disassemble the cell in an argon-filled glovebox to prevent air exposure.

    • Gently rinse the electrode with a high-purity solvent (e.g., dimethyl carbonate) to remove residual electrolyte.

    • Dry the electrode under vacuum.

    • Mount the electrode on an XPS sample holder inside the glovebox and transfer it to the XPS instrument using a vacuum transfer vessel.

  • XPS Analysis:

    • Acquire a survey spectrum to identify the elements present on the surface.

    • Perform high-resolution scans for the elements of interest, such as C 1s, O 1s, K 2p, and F 1s (if using a fluorine-containing salt).

    • Use appropriate charge correction (e.g., referencing the adventitious C 1s peak to 284.8 eV).

    • Fit the high-resolution spectra with appropriate peaks to identify the chemical species present in the SEI.

Quantitative Data

ParameterValueElectrolyteTechniqueReference
Reversible Capacity ~250 mAh/g1 M KFSI in DMEGalvanostatic Cycling[1]
Initial Coulombic Efficiency ~60-70%Carbonate-basedGalvanostatic Cycling[2]
SEI Resistance (RSEI) 50 - 200 ΩVariesEISGeneral K-ion battery literature
SEI Thickness 5 - 50 nmVariesTEM/XPS SputteringGeneral K-ion battery literature

Diagrams

experimental_workflow cluster_synthesis K₂TP Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing cluster_characterization Post-mortem Analysis s1 Mix PET, KOH, DEG s2 Microwave Irradiation s1->s2 s3 Washing & Drying s2->s3 e1 Mix K₂TP, Carbon, Binder s3->e1 e2 Slurry Casting e1->e2 e3 Drying & Punching e2->e3 c1 Assemble Half-Cell in Glovebox e3->c1 t1 Galvanostatic Cycling c1->t1 t2 Cyclic Voltammetry c1->t2 t3 EIS c1->t3 p1 Disassemble Cell t1->p1 p2 XPS, TEM, etc. p1->p2

Caption: Experimental workflow for the synthesis and testing of this compound anodes.

troubleshooting_flowchart decision decision process process issue issue start Start issue1 Poor Cycling Stability / Capacity Fade start->issue1 decision1 Check Electrolyte issue1->decision1 process1 Switch to Ether-based (e.g., DME) decision1->process1 Carbonate-based decision2 Check for Particle Pulverization decision1->decision2 Ether-based process1->decision2 process2 Incorporate Conductive Carbon decision2->process2 Yes solution Improved Stability decision2->solution No process2->solution

Caption: Troubleshooting flowchart for poor cycling stability of this compound anodes.

References

Degradation mechanisms of dipotassium terephthalate in electrochemical cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols related to the use of dipotassium (B57713) terephthalate (B1205515) (K₂TP) in electrochemical cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation mechanisms of dipotassium terephthalate in an electrochemical cell?

A1: The degradation of this compound (K₂TP) as an organic anode material is primarily linked to processes occurring at the electrode-electrolyte interface. Key mechanisms include:

  • Solid Electrolyte Interphase (SEI) Instability: The formation of an unstable SEI layer is a major contributor to degradation.[1][2] Continuous breakdown and reformation of the SEI during cycling consumes active potassium and electrolyte components, leading to increased impedance and capacity loss.[3][4]

  • Electrolyte Decomposition: The organic solvents and salts in the electrolyte can decompose on the electrode surface, especially at low potentials.[5][6] This process can lead to the formation of resistive surface films and gaseous byproducts, hindering ion transport and cell performance.[2][7]

  • Dissolution of Active Material: Although organic materials like K₂TP can be designed to be insoluble, partial dissolution of the active material or its discharge products into the electrolyte can occur, leading to a loss of capacity. This is a known issue for some organic electrodes.[8]

  • Structural and Chemical Changes: During repeated potassiation/depotassiation, the K₂TP electrode may undergo irreversible structural changes or side reactions with electrolyte components, reducing the number of active sites for potassium storage.[9]

Q2: Why am I observing rapid capacity fade with my K₂TP electrode?

A2: Rapid capacity fade is a common issue and can be attributed to several factors:

  • Unstable SEI Formation: In the initial cycles, a significant portion of potassium ions can be irreversibly consumed to form the SEI layer, resulting in a large initial capacity drop and low initial Coulombic efficiency.[1][5] If the SEI is not stable, this process will continue in subsequent cycles.[3]

  • Electrolyte Choice: The choice of electrolyte has a profound impact on stability. For instance, ether-based electrolytes like 1,2-dimethoxyethane (B42094) (DME) have been shown to form a more stable SEI with K₂TP compared to carbonate-based electrolytes, leading to better capacity retention.[10]

  • Particle Fracturing: The stress from volume changes during potassium ion insertion and extraction can lead to the fracturing of active material particles. This exposes fresh surfaces to the electrolyte, leading to continuous SEI formation and loss of electrical contact.[11]

  • Transition Metal Contamination: If transition metals from the cathode dissolve and migrate to the anode, they can become deposited in the SEI.[5][12] These metals can catalyze further electrolyte decomposition, trapping more potassium ions and accelerating capacity fade.[5][12]

Q3: What is the expected electrochemical performance of this compound?

A3: The performance of K₂TP can vary based on the electrode composition and testing conditions. The addition of conductive carbons, such as carbon nanotubes (CNTs), is a common strategy to improve performance.

Table 1: Electrochemical Performance of this compound Anodes

Electrode CompositionCurrent DensityInitial Reversible CapacityCapacity RetentionCoulombic EfficiencyReference
Pristine K₂TP50 mA/g212 mAh/g53% after 100 cyclesNot Specified[13]
K₂TP with CNTs50 mA/g247 mAh/g78% after 100 cyclesNot Specified[13]
K₂TP in DME-based electrolyte200 mA/g249 mAh/g94.6% after 500 cycles (at 1000 mA/g)~100%[10]

Q4: What gases are typically evolved during the operation and degradation of organic-based batteries?

A4: Gas evolution is a critical indicator of electrolyte and electrode degradation. In cells with organic electrodes and carbonate-based electrolytes, common gases include carbon dioxide (CO₂), carbon monoxide (CO), and various volatile organic compounds (VOCs).[7][14] These gases are typically products of the electrochemical reduction or oxidation of the electrolyte solvents. The presence and quantity of these gases can signify ongoing parasitic reactions that contribute to capacity fade and pressure buildup within the cell.

Troubleshooting Guide

Issue 1: Rapid and Continuous Capacity Drop

Possible Cause Diagnostic Test Recommended Solution
Unstable SEI Layer Electrochemical Impedance Spectroscopy (EIS): Monitor the interfacial resistance over several cycles. A continuous increase suggests ongoing SEI growth.[1]1. Optimize Electrolyte: Switch to an ether-based electrolyte (e.g., DME) known to form a more stable SEI with K₂TP.[10] 2. Use Electrolyte Additives: Introduce film-forming additives (e.g., fluoroethylene carbonate, FEC) to help create a more robust and stable SEI layer.
Active Material Dissolution UV-Vis Spectroscopy / HPLC of Electrolyte: After cycling, analyze the electrolyte for dissolved terephthalate species.1. Modify Electrode Structure: Incorporate a carbon coating on the K₂TP particles to reduce direct contact with the electrolyte. 2. Tune Electrolyte Salt Concentration: Higher salt concentrations can sometimes reduce the solubility of organic electrode materials.[8]
Poor Electrical Contact 4-Point Probe Measurement: Check the conductivity of the electrode before and after cycling. SEM Imaging: Look for signs of particle cracking or delamination from the current collector.[11]1. Improve Electrode Formulation: Increase the percentage of conductive additive (e.g., carbon black, CNTs).[13] 2. Optimize Binder: Ensure the binder provides good adhesion and can accommodate volume changes during cycling.

Issue 2: Low Initial Coulombic Efficiency (<80%)

Possible Cause Diagnostic Test Recommended Solution
Excessive SEI Formation Differential Capacity Analysis (dQ/dV): A large, irreversible peak in the first cycle's dQ/dV plot at a low voltage indicates significant SEI formation.1. Pre-cycling/Formation Protocol: Introduce a formation protocol with a few slow cycles at a low current rate to form a more stable initial SEI layer.[15] 2. Use Electrolyte Additives: As mentioned above, film-forming additives can reduce irreversible capacity loss.
Residual Water/Impurities Karl Fischer Titration: Measure the water content of your electrolyte and electrode components.1. Dry Components: Thoroughly dry all cell components (electrodes, separator, electrolyte) under vacuum before assembly. 2. Use High-Purity Materials: Ensure solvents, salts, and active materials are of battery-grade purity.

Issue 3: Cell Swelling or Pressure Buildup

Possible Cause Diagnostic Test Recommended Solution
Electrolyte Decomposition/Gassing In-situ / Ex-situ Gas Analysis (GC-MS): Puncture the cell in a controlled environment and analyze the headspace gas to identify the decomposition products.[7][14]1. Lower Upper Cutoff Voltage: Operating at a slightly lower voltage can reduce oxidative decomposition of the electrolyte at the cathode. 2. Improve Thermal Management: Ensure the cell is not overheating during high-rate cycling, as elevated temperatures accelerate degradation reactions.[16]

Visual Diagrams

cluster_anode Anode Surface cluster_degradation Degradation Products K2TP K2TP Active Material SEI Unstable SEI Layer K2TP->SEI Reaction Dissolved Dissolved K2TP/ Reduction Products K2TP->Dissolved Solubility ResistiveFilm Resistive Surface Films SEI->ResistiveFilm Continuous Growth DeadK Trapped/Dead Potassium SEI->DeadK Traps K+ EC Electrolyte (e.g., Carbonates) EC->SEI Reduction Gas Gas Evolution (CO₂, CO, VOCs) EC->Gas Decomposition

Caption: Potential degradation pathways at the K₂TP anode interface.

cluster_analysis Analytical Techniques Start Observe Rapid Capacity Fade Assemble Assemble Symmetric & Full Cells (K2TP vs K metal) Start->Assemble Cycle Cycle Cells & Monitor Performance (Capacity, Efficiency, dQ/dV) Assemble->Cycle PostMortem Post-Mortem Analysis of Cycled Cells Cycle->PostMortem EIS EIS: Measure Impedance Growth PostMortem->EIS XPS Ex-situ XPS: Analyze SEI Composition PostMortem->XPS SEM SEM/TEM: Inspect Electrode Morphology PostMortem->SEM GCMS GC-MS: Analyze Evolved Gases PostMortem->GCMS Conclusion Identify Primary Degradation Mechanism EIS->Conclusion XPS->Conclusion SEM->Conclusion GCMS->Conclusion

Caption: Experimental workflow for investigating K₂TP capacity fade.

Experimental Protocols

Protocol 1: Ex-situ XPS Analysis of the SEI Layer

This protocol describes the procedure for analyzing the surface chemistry of a cycled this compound electrode using X-ray Photoelectron Spectroscopy (XPS) to understand the composition of the SEI layer.[15][17]

Objective: To identify the chemical species (e.g., potassium fluoride, carbonates, phosphates) present in the SEI layer after electrochemical cycling.

Methodology:

  • Cell Disassembly:

    • Cycle the K₂TP cell for the desired number of cycles (e.g., 1, 10, 50 cycles).

    • Carefully disassemble the cell inside an argon-filled glovebox to prevent atmospheric contamination.

    • Gently retrieve the K₂TP electrode.

  • Electrode Rinsing:

    • Rinse the electrode by dipping it in a vial of a high-purity, volatile solvent (e.g., dimethyl carbonate, DMC) for ~30 seconds to remove residual electrolyte salt.

    • Repeat the rinsing step 2-3 times with fresh solvent.

    • Caution: Avoid aggressive washing, which could remove parts of the SEI.

  • Sample Preparation:

    • Allow the electrode to dry completely inside the glovebox.

    • Mount the dried electrode onto an XPS sample holder using conductive carbon tape.

  • Sample Transfer:

    • Use a vacuum transfer vessel to move the sample from the glovebox to the XPS instrument without exposing it to air.

  • XPS Analysis:

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Perform high-resolution scans for key elements expected in the SEI, such as C 1s, O 1s, F 1s, and K 2p.

    • Use an Ar-ion gun for depth profiling to analyze the composition at different depths of the SEI layer.

  • Data Interpretation:

    • Analyze the binding energies and peak shapes in the high-resolution spectra to determine the chemical states and relative concentrations of the elements. Compare results with uncycled electrodes and reference compounds.[2]

Protocol 2: Evolved Gas Analysis using GC-MS

This protocol details the method for identifying gaseous byproducts from a sealed electrochemical cell, which are indicative of electrolyte decomposition.[14]

Objective: To qualitatively and quantitatively analyze the gases generated during cell cycling or aging.

Methodology:

  • Cell Preparation:

    • Construct a sealed cell (e.g., a pouch cell or a custom-designed sealed cell with a gas sampling port).

    • Cycle the cell under the desired conditions (e.g., high temperature, overcharge) that are expected to generate gas.

  • Gas Sampling:

    • Connect a gas-tight syringe to the cell's sampling port inside a fume hood or glovebox.

    • Carefully draw a known volume of the headspace gas from the cell.

  • GC-MS Injection:

    • Immediately inject the sampled gas into the gas chromatograph-mass spectrometer (GC-MS) injection port.

  • GC-MS Analysis:

    • The gas mixture is separated based on the components' boiling points and affinity for the GC column.

    • The separated components are then ionized and fragmented in the mass spectrometer.

  • Data Interpretation:

    • Identify the gas species by comparing their mass spectra to a standard library (e.g., NIST).

    • Quantify the amount of each gas by calibrating the instrument with standard gas mixtures. Common gases to look for include H₂, CO, CO₂, CH₄, C₂H₄, and volatile electrolyte solvent fragments.[7]

References

Strategies to reduce the solubility of dipotassium terephthalate in electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dipotassium (B57713) terephthalate (B1205515) and seeking to control its solubility in electrolyte solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to reduce the solubility of dipotassium terephthalate in an aqueous electrolyte?

A1: The main strategies to decrease the solubility of this compound (K₂TP) in aqueous electrolytes involve modifying the electrolyte composition. These strategies include:

  • Common Ion Effect: Introducing a soluble salt with a common ion (potassium, K⁺) can lower the solubility of K₂TP.[1][2]

  • Solvent Composition Modification: Adding a miscible co-solvent, such as ethylene (B1197577) glycol, can reduce the solubility.

  • Salting Out Effect: The addition of certain electrolytes, like sodium hydroxide (B78521), has been shown to decrease the solubility of similar salts like disodium (B8443419) terephthalate.[3][4]

  • Temperature Control: While the effect can be compound-specific, for disodium terephthalate, temperature does not have a significant impact on its solubility.[3]

Q2: How does the common ion effect work to reduce this compound solubility?

A2: The common ion effect is an application of Le Chatelier's principle.[1] this compound (K₂TP) dissolves in a solution by dissociating into two potassium ions (2K⁺) and one terephthalate ion (TP²⁻). If another soluble potassium salt (e.g., KCl, KNO₃) is added to the solution, the concentration of potassium ions increases. This "stresses" the equilibrium, causing it to shift to the left, favoring the formation of solid K₂TP and thus reducing its overall solubility in the electrolyte.[1][2]

Q3: Can I use a non-aqueous electrolyte to limit the solubility of this compound?

A3: Yes, using a non-aqueous electrolyte is a viable strategy, particularly in applications like batteries where high solubility can be detrimental.[5] The solubility of organic salts like this compound is generally lower in non-aqueous organic solvents compared to water. The choice of solvent is critical; for instance, ether-based electrolytes have been shown to be effective for similar organic electrode materials.[5]

Q4: What is the "salting out" effect and how can it be applied?

A4: "Salting out" is a phenomenon where the solubility of a solute (in this case, this compound) in a particular solvent is decreased by the addition of another electrolyte.[3][4] For the analogous disodium terephthalate, the addition of sodium hydroxide has been reported to reduce its solubility in aqueous solutions.[3][4] This occurs because the added electrolyte ions interact strongly with the solvent molecules, reducing the amount of "free" solvent available to dissolve the this compound.

Troubleshooting Guides

Issue: Unexpectedly high solubility of this compound in my aqueous electrolyte.

Potential Cause Troubleshooting Step Expected Outcome
Absence of a common ion. Introduce a highly soluble potassium salt (e.g., KCl, KNO₃) into the electrolyte.A decrease in the solubility of this compound due to the common ion effect.[1]
Inappropriate solvent composition. Add a co-solvent like ethylene glycol to the aqueous electrolyte.Reduced solubility of the terephthalate salt.[3]
Temperature is too high (less common). While the effect is reported to be minimal for the sodium analog, try reducing the operating temperature.[3]A slight decrease in solubility might be observed.
High concentration of other solutes that may enhance solubility. If possible, reduce the concentration of other salts that do not share a common ion.Minimized "salting in" effects.

Quantitative Data Summary

The following tables summarize the solubility data for terephthalate salts under different conditions, primarily focusing on disodium terephthalate as a proxy for this compound due to data availability.

Table 1: Solubility of Disodium Terephthalate in Water-Ethylene Glycol Mixtures

Ethylene Glycol (wt%)Solubility of Na₂TP ( g/100g of solvent) at 25°C
0~14
20Lower than in pure water
40Significantly lower than in pure water
60Further reduction in solubility

Note: This data is qualitative based on trends described in the literature.[3] Precise quantitative values would require specific experimental determination.

Table 2: Effect of Additives on Disodium Terephthalate Solubility in Aqueous Solutions at 25°C

AdditiveConcentrationSolubility of Na₂TP
Sodium Hydroxide (NaOH)14% (by weight)Substantially insoluble[4]
Saturated Sodium Chloride (NaCl)Saturated< 0.2 wt%[4]

Experimental Protocols

Protocol 1: Determining the Effect of a Common Ion on this compound Solubility

  • Preparation of Saturated Solutions:

    • Prepare a series of electrolyte solutions with varying concentrations of a common ion salt (e.g., 0.1 M, 0.5 M, 1.0 M KCl in deionized water).

    • To each solution, add an excess amount of this compound.

  • Equilibration:

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Carefully filter each solution to remove the undissolved solid.

    • Analyze the concentration of the terephthalate ion in the filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or titration.

  • Data Analysis:

    • Plot the measured solubility of this compound as a function of the common ion concentration.

Protocol 2: Evaluating the Impact of a Co-solvent on this compound Solubility

  • Preparation of Solvent Mixtures:

    • Prepare a series of solvent mixtures with varying ratios of water and a co-solvent (e.g., ethylene glycol) by weight or volume (e.g., 80:20, 60:40, 40:60 water:ethylene glycol).

  • Saturation and Equilibration:

    • Add an excess of this compound to each solvent mixture.

    • Agitate the mixtures at a constant temperature until equilibrium is achieved.

  • Analysis:

    • Filter the solutions and determine the concentration of dissolved this compound in each solvent mixture using an appropriate analytical method.

  • Comparison:

    • Compare the solubility values across the different solvent compositions to determine the effect of the co-solvent.

Visualizations

Strategies_to_Reduce_Solubility Solubility High Dipotassium Terephthalate Solubility Strategy Strategies to Reduce Solubility Solubility->Strategy Address with CommonIon Common Ion Effect Strategy->CommonIon CoSolvent Co-solvent Addition Strategy->CoSolvent SaltingOut Salting Out Strategy->SaltingOut NonAqueous Non-Aqueous Electrolyte Strategy->NonAqueous ReducedSolubility Reduced Dipotassium Terephthalate Solubility CommonIon->ReducedSolubility CoSolvent->ReducedSolubility SaltingOut->ReducedSolubility NonAqueous->ReducedSolubility

Caption: Logical relationship of strategies to reduce this compound solubility.

Experimental_Workflow_Common_Ion Start Start PrepSolutions Prepare Electrolytes with Varying Common Ion Conc. Start->PrepSolutions AddK2TP Add Excess this compound PrepSolutions->AddK2TP Equilibrate Equilibrate at Constant Temperature AddK2TP->Equilibrate Filter Filter to Remove Undissolved Solid Equilibrate->Filter Analyze Analyze Filtrate for Terephthalate Concentration Filter->Analyze Plot Plot Solubility vs. Common Ion Concentration Analyze->Plot End End Plot->End

Caption: Experimental workflow for testing the common ion effect.

References

Optimizing the pyrolysis temperature for dipotassium terephthalate carbonization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pyrolysis temperature for the carbonization of dipotassium (B57713) terephthalate (B1205515).

Frequently Asked Questions (FAQs)

Q1: What is the typical pyrolysis temperature for the carbonization of dipotassium terephthalate?

A1: A common and effective pyrolysis temperature for the carbonization of this compound to produce porous carbon is 800 °C.[1][2] This temperature has been shown to yield a high surface area porous carbon material.[1][2]

Q2: How does the pyrolysis of this compound differ from the direct pyrolysis of polyethylene (B3416737) terephthalate (PET)?

A2: Pyrolyzing this compound, which is formed from the alkaline hydrolysis of PET, can lead to a higher yield of carbon residue compared to the direct pyrolysis of PET.[1][2] The process involving this compound allows for the preservation of the carbon-containing precursor for activation at temperatures beyond 600 °C.[1][2]

Q3: What are the main gaseous byproducts of PET pyrolysis, the precursor to this compound?

A3: The pyrolysis of PET primarily yields carbon dioxide (CO2) and carbon monoxide (CO) as the main gaseous products. Other gases like methane (B114726) and ethane (B1197151) are typically produced in smaller amounts.

Q4: Can the properties of the final carbon material be tuned by varying the pyrolysis temperature?

A4: Yes, the pyrolysis temperature can influence the properties of the final carbon material. For instance, in the context of PET pyrolysis, as the temperature increases, the crystallite size of the graphite (B72142) phase tends to increase, while the specific surface area may decrease.[1]

Q5: What is the role of potassium in the carbonization of this compound?

A5: The potassium in this compound can act as an activating agent during pyrolysis, contributing to the formation of a porous carbon structure. This is analogous to chemical activation with potassium hydroxide (B78521) (KOH), which is a common method for producing activated carbons.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Carbon Yield - Pyrolysis temperature is too high, leading to excessive gasification. - Incomplete initial hydrolysis of PET to this compound.- Optimize the pyrolysis temperature. While 800 °C is cited for good results, consider a slightly lower temperature if yield is a primary concern. - Ensure complete hydrolysis by optimizing reaction time, temperature, and reactant concentrations during the initial PET processing step.
Low Surface Area of Carbon - Non-optimal pyrolysis temperature. - Insufficient activation. - Presence of impurities.- A pyrolysis temperature of 800 °C has been shown to produce high surface area carbon from this compound.[1][2] - The inherent potassium can act as an activating agent. Ensure a uniform heating process. - Thoroughly wash and dry the this compound precursor to remove any unreacted reagents or byproducts.
Inconsistent Product Quality - Non-uniform temperature distribution in the furnace. - Variation in the precursor material.- Calibrate your furnace to ensure a consistent and uniform temperature profile. - Standardize the preparation of this compound to ensure a consistent starting material for each pyrolysis run.
Formation of Excessive Tarry Products - Heating rate is too fast. - Inefficient removal of volatile matter.- Employ a slower heating rate to allow for the controlled decomposition of the precursor. - Ensure an adequate flow of inert gas to carry away volatile byproducts as they form.

Experimental Protocols

Protocol 1: Preparation of this compound from PET

This protocol is based on the low-temperature hydrolysis of PET.

Materials:

  • Waste Polyethylene Terephthalate (PET) bottles

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potassium hydroxide (KOH)

  • Distilled water

Procedure:

  • Shred or cut the PET bottles into small pieces.

  • Dissolve the PET pieces in DMSO to pre-dissolve the polymer.

  • Add an aqueous solution of potassium hydroxide to the PET/DMSO mixture.

  • Heat the mixture to approximately 150 °C under atmospheric pressure to facilitate hydrolysis.[1]

  • The this compound will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with distilled water to remove any residual DMSO, unreacted KOH, and other impurities.

  • Dry the purified this compound in an oven.

Protocol 2: Carbonization of this compound via Pyrolysis

Materials:

  • Dried this compound

  • Tube furnace

  • Inert gas (e.g., Nitrogen, Argon)

Procedure:

  • Place a known quantity of dried this compound into a ceramic boat.

  • Position the ceramic boat in the center of a tube furnace.

  • Purge the tube with an inert gas (e.g., nitrogen) to create an oxygen-free atmosphere. Maintain a slow, continuous flow of the inert gas throughout the experiment.

  • Heat the furnace to the desired pyrolysis temperature (e.g., 800 °C) at a controlled heating rate.[1][2]

  • Hold the temperature constant for a specified duration (e.g., 1-2 hours) to ensure complete carbonization.

  • After the hold time, turn off the furnace and allow it to cool down to room temperature under the inert gas flow.

  • Once cooled, carefully remove the resulting carbon material.

  • The carbon material can then be washed to remove any residual potassium salts and dried for subsequent characterization.

Data Presentation

Table 1: Effect of Pyrolysis Temperature on Carbon Properties (Illustrative Data based on PET Pyrolysis)

Pyrolysis Temperature (°C)PrecursorResulting Carbon Specific Surface Area (m²/g)Carbon Yield (wt%)Reference
650PET504.2Not specified[1]
800This compound~1100~25[1][2]
850PETLower than 650°C sampleNot specified[1]

Note: This table combines data from the pyrolysis of both PET and its derivative, this compound, to illustrate the impact of temperature and precursor on the final carbon properties.

Mandatory Visualization

ExperimentalWorkflow cluster_prep Precursor Preparation cluster_pyrolysis Carbonization cluster_analysis Characterization cluster_optimization Optimization Loop PET PET Waste Hydrolysis Alkaline Hydrolysis (KOH, DMSO, ~150°C) PET->Hydrolysis DPT This compound Hydrolysis->DPT Pyrolysis Pyrolysis (e.g., 800°C, Inert Atm.) DPT->Pyrolysis Carbon Porous Carbon Pyrolysis->Carbon Analysis Material Analysis (Surface Area, Yield, etc.) Carbon->Analysis Feedback Adjust Temperature Analysis->Feedback Evaluate Properties Feedback->Pyrolysis Iterate

Caption: Experimental workflow for optimizing the pyrolysis of this compound.

References

Technical Support Center: Controlling Pore Size of Carbons from Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing porous carbons from dipotassium (B57713) terephthalate (B1205515). It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on controlling the pore size distribution.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of porous carbons from dipotassium terephthalate.

Issue Possible Cause(s) Recommended Solution(s)
Low Surface Area of the Final Carbon Material 1. Inadequate activation temperature. 2. Insufficient amount of activating agent (e.g., KOH). 3. Incomplete removal of impurities after activation.1. Increase the activation temperature within the optimal range (typically 700-900°C). Higher temperatures generally lead to a higher degree of activation and larger surface area. 2. Increase the mass ratio of the activating agent to the this compound precursor. Ratios of 2:1 to 4:1 are commonly effective. 3. Ensure thorough washing of the carbon product with an acid (e.g., HCl) to remove inorganic salts, followed by washing with deionized water until the pH is neutral.
Poorly Developed Porosity or Undesirable Pore Size Distribution 1. Non-optimal activation temperature. 2. Incorrect ratio of activating agent. 3. Inappropriate heating rate during carbonization and activation.1. Adjust the activation temperature. Lower temperatures (e.g., 600-700°C) tend to favor the formation of micropores, while higher temperatures (e.g., 800-900°C) can lead to the widening of pores into the mesoporous range.[1] 2. Vary the mass ratio of the activating agent. A higher ratio can lead to a more developed porous structure, but an excessive amount may cause the collapse of the carbon framework.[2] 3. Use a controlled heating rate (e.g., 5-10°C/min) to ensure uniform activation.
Low Yield of Porous Carbon 1. High activation temperature or prolonged activation time. 2. Excessive amount of activating agent.1. Optimize the activation temperature and time. Higher temperatures and longer durations can lead to excessive burn-off of the carbon.[1] 2. Reduce the ratio of the activating agent to the precursor to minimize carbon gasification.
Inconsistent Results Between Batches 1. Inhomogeneous mixing of precursor and activating agent. 2. Fluctuations in furnace temperature. 3. Variations in the precursor material.1. Ensure thorough and uniform mixing of the this compound and the activating agent before heating. 2. Calibrate and monitor the furnace temperature to ensure consistency. 3. Use a consistent source and purity of this compound for all experiments.
Agglomeration of Carbon Particles Molten state of the activating agent at high temperatures can cause particles to stick together.Consider using a physical mixing aid, such as steel balls in a rotary kiln, to prevent agglomeration during activation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the synthesis of porous carbons?

A1: this compound serves as the carbon precursor. Upon heating, it decomposes and carbonizes. The presence of potassium within the structure acts as a self-activating agent, which, upon thermal decomposition, contributes to the development of a porous structure. This is often further enhanced by the addition of an external activating agent like potassium hydroxide (B78521) (KOH).

Q2: How does the activation temperature affect the pore size distribution?

A2: The activation temperature is a critical parameter for controlling the pore structure. Generally, lower activation temperatures (around 600-700°C) favor the creation of micropores. As the temperature increases (800-900°C), the activation process becomes more vigorous, leading to the widening of existing micropores and the formation of mesopores.[1]

Q3: What is the mechanism of pore formation when using KOH as an activating agent?

A3: The activation process with KOH involves several chemical reactions. At elevated temperatures, KOH reacts with carbon to produce potassium carbonate (K₂CO₃), potassium oxide (K₂O), potassium metal (K), hydrogen gas (H₂), and carbon monoxide (CO). The metallic potassium intercalates into the carbon lattice, and upon its removal during the washing step, it leaves behind a well-developed porous network. The gaseous products also contribute to the etching of the carbon framework, creating additional pores.

Q4: Can other activating agents be used for this process?

A4: Yes, other chemical activating agents such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and zinc chloride (ZnCl₂) can also be used.[4][5] Each activating agent will have a different effect on the resulting pore structure and surface chemistry of the carbon material. KOH is widely used due to its effectiveness in creating high-surface-area carbons.[2]

Q5: What are the key characterization techniques for the resulting porous carbons?

A5: The most important characterization techniques include:

  • Nitrogen Adsorption-Desorption Analysis: To determine the specific surface area (BET method), pore volume, and pore size distribution (using methods like DFT or BJH).

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): To visualize the morphology and porous structure of the carbon materials.[4]

  • X-ray Diffraction (XRD): To analyze the crystalline structure of the carbon.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the surface functional groups on the carbon material.

Experimental Protocols

Synthesis of Porous Carbon from this compound via KOH Activation

This protocol describes a general procedure for the synthesis of porous carbon. The specific parameters (temperature, ratio, and time) should be adjusted based on the desired pore characteristics.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Mortar and pestle or ball mill

  • Beaker and magnetic stirrer

  • Drying oven

  • Tube furnace with temperature controller

  • Ceramic or quartz boat

  • Filtration apparatus (e.g., Büchner funnel)

  • pH meter

Procedure:

  • Mixing: Weigh the desired amounts of this compound and KOH. A common starting mass ratio is 1:3 (this compound:KOH). Mix the two solids intimately using a mortar and pestle or a ball mill until a homogeneous powder is obtained.

  • Drying: Place the mixture in a drying oven at 110°C for at least 12 hours to remove any adsorbed moisture.

  • Carbonization and Activation:

    • Place the dried mixture in a ceramic or quartz boat and position it in the center of the tube furnace.

    • Purge the furnace tube with a continuous flow of nitrogen gas (e.g., 100-200 mL/min) for at least 30 minutes to create an inert atmosphere.

    • Heat the furnace to the desired activation temperature (e.g., 800°C) at a controlled ramp rate (e.g., 5°C/min).

    • Hold the temperature at the setpoint for the desired activation time (e.g., 1-2 hours).

    • After activation, turn off the furnace and allow it to cool to room temperature under the nitrogen flow.

  • Washing and Purification:

    • Carefully remove the carbonized product from the furnace.

    • Wash the product with 1 M HCl to remove potassium salts and other inorganic impurities. Stir the mixture for several hours.

    • Filter the mixture and wash the solid carbon with deionized water until the filtrate is neutral (pH ≈ 7).

    • Dry the final porous carbon product in an oven at 110°C overnight.

Characterization of Porous Carbon

A brief overview of the protocol for N₂ adsorption-desorption analysis is provided below.

Equipment:

  • Surface area and porosity analyzer

Procedure:

  • Degassing: Accurately weigh a sample of the dried porous carbon (typically 50-100 mg) into a sample tube. Degas the sample under vacuum at a high temperature (e.g., 200-300°C) for several hours to remove any adsorbed gases and moisture from the surface and pores.

  • Analysis: After degassing, transfer the sample tube to the analysis port of the instrument. Perform the nitrogen adsorption-desorption measurement at liquid nitrogen temperature (77 K).

  • Data Analysis: Use the instrument's software to calculate the specific surface area (BET), total pore volume, and pore size distribution from the obtained isotherm.

Quantitative Data

The following tables summarize the expected influence of key synthesis parameters on the properties of the resulting porous carbons. The data is compiled from typical results reported in the literature for carbons derived from terephthalate-based precursors.

Table 1: Effect of Activation Temperature on Porous Carbon Properties (Constant this compound:KOH ratio of 1:3, Activation time: 1 hour)

Activation Temperature (°C)BET Surface Area (m²/g)Total Pore Volume (cm³/g)Dominant Pore Type
600800 - 12000.4 - 0.6Microporous
7001200 - 18000.6 - 0.9Micro/Mesoporous
8001800 - 25000.9 - 1.5Mesoporous
900> 2500> 1.5Meso/Macroporous

Table 2: Effect of this compound:KOH Mass Ratio on Porous Carbon Properties (Constant Activation Temperature of 800°C, Activation time: 1 hour)

This compound:KOH RatioBET Surface Area (m²/g)Total Pore Volume (cm³/g)
1:1900 - 13000.5 - 0.8
1:21500 - 20000.8 - 1.2
1:31800 - 25000.9 - 1.5
1:42000 - 28001.2 - 1.8

Visualizations

Experimental_Workflow cluster_0 Precursor Preparation cluster_1 Carbonization & Activation cluster_2 Purification & Final Product start Dipotassium Terephthalate mix Mixing & Grinding start->mix koh KOH koh->mix dry Drying (110°C) mix->dry furnace Tube Furnace (N₂ Atmosphere) dry->furnace heat Heating Ramp (e.g., 5°C/min) furnace->heat activate Activation (e.g., 800°C, 1h) heat->activate cool Cooling activate->cool wash_acid Wash with HCl cool->wash_acid wash_water Wash with DI Water (until pH 7) wash_acid->wash_water final_dry Final Drying (110°C) wash_water->final_dry end Porous Carbon Product final_dry->end

Caption: Experimental workflow for porous carbon synthesis.

Pore_Size_Control cluster_params Controlling Parameters cluster_effects Resulting Pore Structure temp Activation Temperature micropores Microporous (< 2 nm) temp->micropores Low Temp (e.g., 600°C) mesopores Mesoporous (2-50 nm) temp->mesopores High Temp (e.g., 800°C) ratio KOH:Precursor Ratio ratio->micropores Low Ratio (e.g., 1:1) ratio->mesopores High Ratio (e.g., 4:1)

Caption: Influence of parameters on pore size.

References

Preventing agglomeration of dipotassium terephthalate particles during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the agglomeration of dipotassium (B57713) terephthalate (B1205515) particles during synthesis.

Troubleshooting Guide: Preventing Particle Agglomeration

Issue: My dipotassium terephthalate particles are forming large, irregular clumps (agglomerates) upon crystallization.

This is a common issue that can be addressed by carefully controlling the crystallization conditions. Here are several potential causes and their corresponding solutions:

Potential Cause Explanation Recommended Solution
High Supersaturation A high concentration of the solute in the solution leads to rapid, uncontrolled crystal nucleation and growth, which promotes the formation of agglomerates.- Control Cooling Rate: Employ a slower cooling rate to gradually decrease the solubility and control the rate of crystallization. - Anti-Solvent Addition: Add an anti-solvent (a solvent in which this compound is less soluble) at a slow, controlled rate to induce gradual precipitation. - Control Reactant Concentration: For reactive crystallization, adjusting the concentration of terephthalic acid and potassium hydroxide (B78521) can influence the final particle size. Lower concentrations generally lead to smaller, more uniform crystals.[1][2]
Inadequate Agitation Insufficient mixing can lead to localized areas of high supersaturation, causing rapid crystal growth and agglomeration. Conversely, excessively high agitation can increase particle collision frequency, also leading to agglomeration.- Optimize Stirring Speed: The optimal stirring speed depends on the vessel geometry and scale. Start with moderate agitation and adjust as needed. The goal is to maintain a homogenous suspension without causing excessive particle collisions.
Inappropriate Solvent System The choice of solvent significantly impacts the solubility and crystal habit of the product. A solvent in which the salt is too soluble can lead to "oiling out" or the formation of amorphous precipitates that are prone to agglomeration.- Solvent Selection: Water is a common solvent for the synthesis of this compound.[3] The solubility of the related disodium (B8443419) terephthalate is known to be influenced by the presence of other salts.[4] Consider using a mixed solvent system to fine-tune the solubility and control the crystallization process. For instance, adding a co-solvent in which this compound is less soluble can help control precipitation.
Presence of Impurities Impurities can act as "glue" between crystals or alter the crystal surface, promoting agglomeration.- Use High-Purity Reagents: Ensure that the terephthalic acid and potassium hydroxide used are of high purity. - Filtration: Filter the reaction mixture before crystallization to remove any particulate impurities.
Unfavorable pH The pH of the solution can influence the surface charge of the crystals, affecting their tendency to agglomerate.- pH Adjustment: During the neutralization of terephthalic acid with potassium hydroxide, precise control of the final pH is crucial. For the related terephthalic acid, the mean crystal size is influenced by the solution pH.[1][2] Experiment with slight adjustments to the final pH to find the optimal range for minimal agglomeration.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting protocol for synthesizing this compound with good particle morphology?

A1: A general protocol involves the slow addition of a stoichiometric amount of potassium hydroxide solution to a heated and stirred suspension of terephthalic acid in water.[3] To minimize agglomeration, it is recommended to:

  • Use a relatively dilute solution to avoid high supersaturation.

  • Maintain a constant and moderate stirring speed throughout the reaction and crystallization.

  • Control the cooling rate after the reaction is complete to allow for slow, controlled crystal growth.

Q2: Can I use additives to prevent agglomeration?

A2: Yes, the use of additives is a common strategy to control crystal growth and prevent agglomeration.[5][6][7][8][9] Polymeric additives, such as polyvinylpyrrolidone (B124986) (PVP) or polyethylene (B3416737) glycol (PEG), can adsorb onto the crystal surfaces, sterically hindering further growth and preventing particles from sticking together. The optimal additive and its concentration will need to be determined experimentally for your specific system.

Q3: How does temperature affect particle agglomeration?

A3: Temperature directly influences the solubility of this compound and, therefore, the level of supersaturation. Higher temperatures generally increase solubility. A rapid decrease in temperature can create high supersaturation, leading to rapid nucleation and agglomeration.[10] A controlled, gradual cooling profile is crucial for growing well-defined, non-agglomerated crystals.

Q4: What is the role of stirring speed in controlling particle size?

A4: Stirring plays a dual role. It enhances mass transfer, which promotes uniform crystal growth. However, excessive stirring can increase the frequency and energy of particle collisions, leading to attrition (breakage) or agglomeration. The optimal stirring speed is a balance between these two effects and needs to be determined for each specific setup.

Q5: My particles are still agglomerating despite following the guidelines. What else can I try?

A5: If agglomeration persists, consider the following advanced techniques:

  • Seeding: Introduce a small quantity of pre-formed, non-agglomerated this compound crystals to the supersaturated solution. This provides templates for crystal growth and can help control the final particle size and morphology.

  • Sonocrystallization: The application of ultrasound during crystallization can help to break up agglomerates as they form and promote the formation of smaller, more uniform crystals.

Experimental Protocols

Protocol 1: Controlled Crystallization of this compound

This protocol outlines a basic procedure for the synthesis of this compound with an emphasis on minimizing agglomeration through the control of reactant addition and temperature.

Materials:

  • Terephthalic acid (C₈H₆O₄)

  • Potassium hydroxide (KOH)

  • Deionized water

Procedure:

  • In a jacketed glass reactor equipped with a mechanical stirrer and a condenser, prepare a suspension of terephthalic acid in deionized water (e.g., 1 mole of terephthalic acid in 10-15 volumes of water).

  • Heat the suspension to a moderately elevated temperature (e.g., 60-80 °C) with continuous stirring.

  • Prepare a stoichiometric solution of potassium hydroxide in deionized water (2 moles of KOH per mole of terephthalic acid).

  • Slowly add the potassium hydroxide solution to the terephthalic acid suspension over a period of 30-60 minutes using a dropping funnel or a syringe pump. Maintain the temperature and stirring during the addition.

  • After the addition is complete, maintain the reaction mixture at the elevated temperature for an additional 30 minutes to ensure complete neutralization.

  • Initiate a slow cooling ramp (e.g., 0.2-0.5 °C/minute) to gradually crystallize the this compound.

  • Continue stirring at a moderate speed during the cooling process.

  • Once the mixture has reached room temperature, collect the crystals by filtration.

  • Wash the crystals with a small amount of cold deionized water and then with a solvent in which this compound is insoluble (e.g., ethanol (B145695) or acetone) to remove residual water.

  • Dry the crystals under vacuum at an appropriate temperature.

Data Presentation

Parameter Low Value Optimal Range High Value
Supersaturation Slow crystal growth, low yieldControlled nucleation and growth, minimal agglomerationRapid nucleation, high agglomeration
Stirring Speed Inhomogeneous solution, localized supersaturation, agglomerationHomogeneous suspension, controlled growthIncreased particle collisions, potential for agglomeration or breakage
Cooling Rate Slow crystallization, potentially larger primary crystalsControlled crystal growth, reduced agglomerationHigh supersaturation, increased nucleation and agglomeration
Additive Concentration Ineffective in preventing agglomerationInhibition of crystal growth at specific faces, prevention of agglomerationPotential for excessive growth inhibition, incorporation into crystal lattice

Visualizations

Below are diagrams illustrating key concepts in preventing particle agglomeration.

Agglomeration_Prevention_Workflow cluster_synthesis Synthesis Stage cluster_crystallization Crystallization Stage cluster_outcome Desired Outcome Reactants Terephthalic Acid + KOH Solution Mixing Controlled Mixing (Stirring) Reactants->Mixing Heating Heating to Dissolution Mixing->Heating Cooling Controlled Cooling Heating->Cooling Product Non-Agglomerated Dipotassium Terephthalate Particles Cooling->Product Seeding Seeding (Optional) Seeding->Cooling Additives Additive Addition (Optional) Additives->Cooling Troubleshooting_Logic Start Agglomeration Observed Check_Supersaturation Is Supersaturation Too High? Start->Check_Supersaturation Adjust_Cooling Decrease Cooling Rate &/or Reactant Conc. Check_Supersaturation->Adjust_Cooling Yes Check_Agitation Is Agitation Optimal? Check_Supersaturation->Check_Agitation No Adjust_Cooling->Check_Agitation Adjust_Stirring Modify Stirring Speed Check_Agitation->Adjust_Stirring No Check_Solvent Is Solvent System Appropriate? Check_Agitation->Check_Solvent Yes Adjust_Stirring->Check_Solvent Modify_Solvent Consider Mixed Solvents Check_Solvent->Modify_Solvent No Consider_Additives Use Anti-Agglomeration Additives Check_Solvent->Consider_Additives Yes Modify_Solvent->Consider_Additives End Problem Resolved Consider_Additives->End

References

Technical Support Center: Purity Analysis of Synthesized Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purity analysis of synthesized dipotassium (B57713) terephthalate (B1205515).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthesized dipotassium terephthalate?

A1: Common impurities can originate from the starting materials, side reactions, or incomplete reactions during synthesis. These may include:

  • Unreacted Starting Materials: Terephthalic acid and potassium hydroxide.

  • Intermediates and By-products: 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid are common impurities from the synthesis of the terephthalic acid precursor.[1]

  • Residual Solvents: Water or other solvents used during synthesis and purification.

  • Related Salts: Monopotassium terephthalate if the reaction is incomplete.

Q2: Which analytical techniques are recommended for determining the purity of this compound?

A2: Several analytical techniques can be employed for the purity analysis of this compound, each offering distinct advantages:

  • High-Performance Liquid Chromatography (HPLC): Excellent for separating and quantifying organic impurities such as terephthalic acid, 4-CBA, and other aromatic acids.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR): A powerful tool for structural confirmation and purity assessment by identifying the characteristic aromatic and any impurity protons.[4][5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of the carboxylate functional groups and the overall structure of the salt, and for identifying the absence of the carboxylic acid OH band present in the starting material.[5][7][8]

  • Titration: Acid-base titration can be used to determine the overall basicity of the sample and to quantify the amount of this compound.

Q3: How can I prepare my this compound sample for analysis?

A3: Sample preparation depends on the chosen analytical technique:

  • For HPLC: Accurately weigh the sample and dissolve it in a suitable solvent, typically the mobile phase or a compatible solvent like deionized water. Ensure complete dissolution.

  • For ¹H NMR: Dissolve the sample in a deuterated solvent such as deuterium (B1214612) oxide (D₂O). D₂O is a good choice as it will also exchange with any acidic protons from impurities like terephthalic acid.[9]

  • For FTIR: The sample can be analyzed as a solid using an ATR accessory or by preparing a KBr pellet.

  • For Titration: Accurately weigh the sample and dissolve it in deionized water.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Solution
Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH causing partial ionization of acidic impurities.- Column overload.- Adjust the mobile phase pH to fully protonate or deprotonate the analytes. For acidic impurities, a lower pH mobile phase can improve peak shape.[2]- Reduce the sample concentration or injection volume.
Inconsistent retention times - Fluctuation in mobile phase composition or flow rate.- Temperature variations.- Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a consistent temperature.
Ghost peaks - Contamination in the sample, solvent, or HPLC system.- Carryover from a previous injection.- Run a blank gradient to identify the source of contamination.- Implement a robust needle wash protocol.
No peaks detected - The compound is not eluting from the column.- Detector issue.- Use a stronger mobile phase.- Check the detector settings and lamp status.
¹H NMR Analysis
Problem Potential Cause Solution
Broad peaks - Sample aggregation.- Presence of paramagnetic impurities.- Dilute the sample.- Filter the sample solution.
Poor signal-to-noise ratio - Low sample concentration.- Increase the sample concentration or the number of scans.
Water peak obscuring signals - Using a non-deuterated solvent or presence of residual water.- Use a deuterated solvent like D₂O and apply a solvent suppression technique during acquisition.
Unexpected peaks - Presence of impurities or residual solvent.- Compare the spectrum with known impurities and the solvent used in synthesis.

Quantitative Data Summary

The following table summarizes potential impurities and their typical concentration ranges in crude and purified terephthalic acid (TPA), which can be used as a reference for the analysis of this compound.

ImpurityTypical Concentration in Crude TPA (ppm)Typical Concentration in Purified TPA (ppm)
4-Carboxybenzaldehyde (4-CBA)60 - 300+5 - 25
p-Toluic Acid60 - 300+5 - 150
Benzoic Acid60 - 3005 - 7

Source: Adapted from J. Braz. Chem. Soc.[1]

Experimental Protocols

HPLC Method for Purity Analysis
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid (TFA). The addition of an acid like TFA helps to ensure sharp peaks for acidic impurities by suppressing their ionization.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and compare the chromatogram to that of a reference standard and known impurities. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

¹H NMR Method for Structural Confirmation and Purity
  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of D₂O in an NMR tube.

  • Acquisition: Acquire a standard ¹H NMR spectrum. The aromatic protons of the terephthalate ring should appear as a singlet around 7.7-8.0 ppm.

  • Analysis: Integrate the peak for the aromatic protons and any other peaks corresponding to impurities. The relative integration of impurity peaks to the main peak can be used to estimate purity if the number of protons for both is known.

FTIR Method for Functional Group Analysis
  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Sample Preparation: Place a small amount of the dry this compound powder directly on the ATR crystal.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Confirm the presence of strong carboxylate salt stretches (typically around 1600-1550 cm⁻¹ and 1400-1300 cm⁻¹) and the absence of the broad O-H stretch from the carboxylic acid starting material (which appears around 3300-2500 cm⁻¹).[7]

Visualized Workflows

Purity_Analysis_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Analytical Measurement cluster_data 3. Data Processing cluster_assessment 4. Purity Assessment Prep Accurately weigh and dissolve sample in appropriate solvent HPLC HPLC Analysis Prep->HPLC Select method NMR NMR Spectroscopy Prep->NMR Select method FTIR FTIR Spectroscopy Prep->FTIR Select method Process Integrate peaks and identify impurities HPLC->Process NMR->Process FTIR->Process Purity Calculate purity based on area percentage or relative integration Process->Purity Report Generate Certificate of Analysis Purity->Report

Caption: General workflow for the purity analysis of this compound.

HPLC_Troubleshooting Start Poor HPLC Result Check_Peak_Shape Check Peak Shape Start->Check_Peak_Shape Check_Retention Check Retention Time Start->Check_Retention Check_Peaks Any Unexpected Peaks? Start->Check_Peaks Tailing Tailing/Fronting Check_Peak_Shape->Tailing Bad Inconsistent_RT Inconsistent RT Check_Retention->Inconsistent_RT Inconsistent Ghost_Peaks Ghost Peaks Check_Peaks->Ghost_Peaks Yes Solution_pH Adjust Mobile Phase pH Tailing->Solution_pH Solution_Flow Check Flow Rate & Mobile Phase Prep Inconsistent_RT->Solution_Flow Solution_Contamination Run Blank Gradient Ghost_Peaks->Solution_Contamination

Caption: Troubleshooting decision tree for common HPLC issues.

References

Technical Support Center: Synthesis of Dipotassium Terephthalate from Mixed Plastic Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dipotassium (B57713) terephthalate (B1205515) from mixed plastic waste, primarily focusing on the depolymerization of polyethylene (B3416737) terephthalate (PET).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my yield of terephthalic acid (TPA) from PET hydrolysis low?

Several factors can contribute to a low yield of TPA. The key parameters to investigate are reaction time, temperature, and the nature of the hydrolysis process (acidic, alkaline, or neutral).

  • Insufficient Reaction Time or Temperature: Incomplete depolymerization of PET is a common reason for low yields. For instance, in uncatalyzed neutral hydrolysis, increasing the reaction time from 6 to 24 hours can significantly increase the TPA yield from approximately 86% to 98%.[1] Similarly, for fast hydrolysis using rapid heating, both time and temperature are critical; conditions that are too mild will result in incomplete depolymerization, while conditions that are too severe can lead to the decomposition of TPA.[2]

  • Suboptimal Hydrolysis Conditions: The choice of hydrolysis method and reagents plays a crucial role.

    • Alkaline Hydrolysis: The concentration of the alkaline solution (e.g., NaOH or KOH) is important. Studies have shown successful depolymerization using aqueous KOH.[3]

    • Acidic Hydrolysis: Sulfuric acid has been used effectively, with optimized conditions of 80% v/v aqueous sulfuric acid at 100°C for 30 minutes achieving TPA yields from 85% to over 99%.[4]

    • Neutral Hydrolysis: While avoiding catalysts, neutral hydrolysis requires higher temperatures and pressures. One study achieved over 90% TPA yield in 75-95 seconds with rapid heating.[2]

  • Presence of Other Plastics: In mixed plastic waste, the presence of other polymers can sometimes enhance TPA yield by reducing byproducts.[2] However, they can also introduce contaminants that may interfere with the reaction.

2. What are the common impurities in the synthesized TPA, and how can I remove them?

Crude TPA from recycled PET often contains various impurities that can affect the quality of the final dipotassium terephthalate product.

  • Common Impurities: These can include colorants from the plastic bottles, unreacted PET, intermediate products, and byproducts from the degradation of TPA or other plastics present in the waste stream.[5][6] Specific impurities identified in industrial batches include 4-carboxybenzaldehyde (4-CBA), p-toluic acid, and benzoic acid.[7] Additives from the original plastic, such as fillers and stabilizers, can also be present.

  • Purification Methods:

    • Washing: A simple and effective first step is to wash the crude TPA with water and acetone (B3395972) to remove soluble impurities like excess acid or alkali, and glycols.[3]

    • Recrystallization: A common method for purification involves dissolving the crude TPA in a suitable solvent (like a sodium hydroxide (B78521) solution), followed by treatment with activated charcoal to remove colored impurities, and then re-precipitation by adding an acid (e.g., sulfuric acid).[5]

    • Solvent Extraction: Different solvents can be used to selectively dissolve and remove impurities.

3. The color of my synthesized TPA is off-white or pinkish. What causes this and how can I fix it?

The discoloration of TPA is typically due to residual impurities from the plastic waste or side reactions during synthesis.

  • Causes of Discoloration:

    • Dyes and Pigments: Colored PET bottles are a primary source of discoloration.

    • Side Reactions: The use of certain solvents, like ethanol (B145695) in alkaline hydrolysis, has been observed to produce a pink color in the recovered TPA.[8][9]

    • Degradation Products: At higher temperatures, TPA can degrade, leading to colored byproducts.[2]

  • Decolorization Techniques:

    • Activated Charcoal: Treating a solution of the TPA salt (e.g., disodium (B8443419) or this compound) with activated charcoal is an effective method for removing colored impurities before re-precipitating the TPA.[5]

    • Optimized Reaction Conditions: Using subcritical CO2-H2O hydrolysis has been shown to produce a white TPA product even from colored PET bottles.[10]

4. How do I handle mixed plastic waste containing plastics other than PET?

Mixed plastic waste presents a significant challenge due to the chemical incompatibility of different polymers.[11]

  • Separation Techniques:

    • Density Separation: A preliminary separation step using water can be effective. For instance, polyolefins will float, while PET, being denser, will sink. This allows for the isolation of a PET-rich fraction.[12]

  • Selective Depolymerization: Some recycling methods are selective for PET. For example, subcritical CO2-H2O hydrolysis has demonstrated high selectivity in hydrolyzing PET in a mixture with polyethylene.[10] Alkaline hydrolysis can also be effective, as many other plastics like polypropylene (B1209903) and polyethylene are not affected by the alkaline conditions and can be filtered off.[9]

5. What is the best way to convert the purified TPA to this compound?

Once high-purity TPA is obtained, it can be converted to this compound by reacting it with a potassium base.

  • Reaction with Potassium Hydroxide (KOH): A straightforward method involves reacting TPA with a stoichiometric amount of potassium hydroxide in water. The reaction is typically performed with heating and stirring to ensure complete dissolution and formation of the dipotassium salt.[13]

  • Henkel Process: While more complex and historically used for TPA production, the Henkel processes involve the formation of this compound from potassium benzoate (B1203000) or dipotassium phthalate (B1215562) at high temperatures and pressures.[14]

Data Presentation

Table 1: Comparison of TPA Yields from Different PET Hydrolysis Methods

Hydrolysis MethodReagents/ConditionsReaction TimeTPA Yield (%)Reference
Fast Neutral HydrolysisDeionized water, rapid heating (5-10 °C/s) to 480-570 °C75-95 seconds> 90[2]
Uncatalyzed Neutral HydrolysisDeionized water24 hours~98[1]
Alkaline HydrolysisAqueous KOH, 423 K in an autoclave1-5 hours-[3]
Acidic Hydrolysis80% v/v aqueous sulfuric acid, 100 °C30 minutes85.03 ± 0.03 to 99.20 ± 0.06[4]
Subcritical CO2-H2O HydrolysisCO2, H2O, 200 °C100 minutes> 86[10]

Table 2: Purity of TPA Before and After Purification

Purification MethodInitial Purity (%)Final Purity (%)Reference
Washing with water and acetone71.04 (HPLC)96.76 (HPLC)[3]
Dissolving in NaOH, activated charcoal treatment, precipitation, recrystallization in DMACOD340 = 17.764OD340 = 0.170[5]

Experimental Protocols

1. Alkaline Hydrolysis of PET to Terephthalic Acid (TPA)

This protocol is based on the methodology described in the literature.[3][15]

  • Materials:

    • PET flakes from waste plastic bottles

    • Potassium Hydroxide (KOH)

    • 1-Pentanol (solvent)

    • Deionized water

    • Hydrochloric acid (HCl)

    • Autoclave or reaction vessel with heating and stirring capabilities

  • Procedure:

    • Clean and shred the PET bottles into small flakes.

    • In a reaction vessel, combine the PET flakes, two equivalents of KOH, and a suitable solvent like 1-pentanol.

    • Heat the mixture under reflux with continuous stirring. The reaction temperature and time will need to be optimized, but temperatures around 423 K (150 °C) for several hours have been reported to be effective.[3]

    • After the reaction is complete and the mixture has cooled, add deionized water to dissolve the resulting this compound. This will form two layers: an aqueous layer containing the product and an organic layer (1-pentanol).

    • Separate the aqueous layer.

    • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2. This will precipitate the terephthalic acid.

    • Filter the white precipitate of TPA, wash it with deionized water and acetone to remove impurities, and dry it.[3]

2. Synthesis of this compound from TPA

This protocol is adapted from established chemical synthesis procedures.[13]

  • Materials:

    • Purified Terephthalic Acid (TPA)

    • Potassium Hydroxide (KOH)

    • Distilled water

  • Procedure:

    • Dissolve a calculated amount of KOH in distilled water in a beaker with stirring.

    • Slowly add the purified TPA to the KOH solution while heating and stirring.

    • Continue heating and stirring until all the TPA has dissolved, indicating the formation of this compound.

    • The resulting solution can be used directly, or the this compound can be isolated by evaporating the water.

Visualizations

Experimental_Workflow_Dipotassium_Terephthalate cluster_waste_prep Waste Preparation cluster_hydrolysis PET Depolymerization (Hydrolysis) cluster_purification TPA Purification cluster_final_synthesis Final Product Synthesis Waste Mixed Plastic Waste Shredding Shredding Waste->Shredding Separation Density Separation (optional) Shredding->Separation PET_flakes PET Flakes Separation->PET_flakes Hydrolysis Alkaline Hydrolysis (e.g., with KOH) PET_flakes->Hydrolysis Crude_TPA_salt Crude this compound Solution Hydrolysis->Crude_TPA_salt Acidification Acidification (e.g., with HCl) Crude_TPA_salt->Acidification Crude_TPA Crude TPA (precipitate) Acidification->Crude_TPA Washing Washing & Drying Crude_TPA->Washing Purified_TPA Purified TPA Washing->Purified_TPA Reaction_KOH Reaction with KOH Purified_TPA->Reaction_KOH Final_Product This compound Reaction_KOH->Final_Product

Caption: Workflow for the synthesis of this compound from mixed plastic waste.

Troubleshooting_Logic Start Low TPA Yield or Purity Issue Check_Params Check Reaction Parameters (Time, Temp, Concentration) Start->Check_Params Analyze_Impurities Analyze for Impurities (Color, Byproducts) Start->Analyze_Impurities Optimize Optimize Conditions Check_Params->Optimize Purify Implement Purification Steps (Washing, Recrystallization) Analyze_Impurities->Purify Success High Yield & Purity Achieved Optimize->Success Purify->Success

Caption: A logical troubleshooting guide for common issues in TPA synthesis.

References

Impact of moisture on dipotassium terephthalate stability and performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of moisture on the stability and performance of dipotassium (B57713) terephthalate (B1205515).

Troubleshooting Guide

Issue: Inconsistent reaction yields or kinetics in polymerization.

  • Question: My polymerization reaction using dipotassium terephthalate as a monomer is showing variable yields and reaction rates. Could moisture be the cause?

  • Answer: Yes, moisture is a likely culprit. Excess moisture in this compound can interfere with polymerization in several ways:

    • Hydrolysis: Moisture can hydrolyze the terephthalate salt, potentially altering the monomer's purity and reactivity.[1]

    • Stoichiometric Imbalance: The presence of water changes the actual weight of the active monomer, leading to an incorrect stoichiometric ratio with other reactants, which is critical for achieving high molecular weight polymers.

    • Side Reactions: Water can participate in unwanted side reactions at elevated polymerization temperatures, leading to chain termination or the formation of byproducts.

    Troubleshooting Steps:

    • Quantify Moisture Content: Before use, determine the moisture content of your this compound batch using a suitable analytical method like Karl Fischer titration.[2]

    • Dry the Material: If the moisture content is above your acceptable limit (typically <0.02% for polymerization), dry the material under vacuum at an elevated temperature. Ensure the drying temperature is below the decomposition temperature of the salt.

    • Inert Atmosphere: Handle and weigh the dried this compound in an inert atmosphere (e.g., a glovebox with low humidity) to prevent reabsorption of moisture.

    • Use Freshly Opened Reagents: Whenever possible, use freshly opened containers of this compound for critical experiments.

Issue: Poor performance of this compound as a battery anode material.

  • Question: I'm using this compound as an anode material in a potassium-ion battery, but I'm observing low capacity and poor cycling stability. Can moisture be a factor?

  • Answer: Absolutely. Moisture can significantly degrade the performance of most battery systems, including those using organic electrodes like this compound.[1][3]

    • Electrolyte Decomposition: Water can react with common electrolyte salts (e.g., KPF6) to generate hydrofluoric acid (HF), which can corrode the anode and other cell components.

    • SEI Layer Instability: The solid-electrolyte interphase (SEI) layer is crucial for stable battery performance. Moisture can interfere with the formation of a stable SEI layer on the this compound anode, leading to continuous electrolyte consumption and capacity fade.

    • Reduced Ionic Conductivity: While trace amounts of water can sometimes surprisingly improve electrolyte conductivity, excess moisture will lead to parasitic reactions that degrade overall performance.

    Troubleshooting Steps:

    • Strict Moisture Control: All components of the battery (anode material, electrolyte, separator, and cell hardware) must be rigorously dried before assembly.

    • Glovebox Assembly: Assemble the battery in an argon-filled glovebox with very low moisture and oxygen levels (<1 ppm).

    • Dry this compound: Ensure your this compound is thoroughly dried. You can verify this using thermogravimetric analysis (TGA) to observe any weight loss due to water.[4]

    • Use Dry Electrolyte: Use a high-purity, low-water content electrolyte.

Issue: Caking and poor flowability of this compound powder.

  • Question: The this compound powder in our lab has become clumpy and is difficult to handle and weigh accurately. What is causing this?

  • Answer: This issue is known as caking, and it is a common problem for hygroscopic materials like this compound.[5] When the powder absorbs moisture from the atmosphere, it can lead to the formation of liquid bridges between particles, which then solidify into clumps upon drying or changes in temperature.

    Troubleshooting Steps:

    • Proper Storage: Always store this compound in tightly sealed containers in a dry environment, such as a desiccator or a low-humidity cabinet.[6]

    • Avoid Exposure to Ambient Air: Minimize the time the container is open to the atmosphere. If possible, handle the powder in a glovebox or under a flow of dry nitrogen.

    • Breaking Up Clumps: If caking has already occurred, you can try to gently break up the clumps with a mortar and pestle in a low-humidity environment. However, it is crucial to re-dry the material afterward, as the caking is a clear indicator of significant moisture absorption.

Frequently Asked Questions (FAQs)

Q1: How hygroscopic is this compound? A1: While specific moisture sorption isotherms for this compound are not readily available in public literature, as a potassium salt of a dicarboxylic acid, it is expected to be hygroscopic. This means it will readily absorb moisture from the atmosphere.[5] Proper storage in a dry, tightly sealed container is essential.[7][8]

Q2: What are the primary degradation products of this compound due to moisture? A2: The primary concern with moisture is the potential for hydrolysis, which could lead to the formation of potassium biterephthalate and potassium hydroxide. In the context of its use as a precursor for PET, residual moisture can lead to the hydrolytic degradation of the polymer chain during synthesis.[9][10]

Q3: What is the recommended method for determining the moisture content in this compound? A3: Karl Fischer titration is the most suitable and accurate method for determining the water content in this compound, as it is specific to water and can detect low levels (ppm).[2] Thermogravimetric analysis (TGA) can also be used to determine the total volatile content, which is often primarily moisture.

Q4: What are the ideal storage conditions for this compound? A4: To maintain its stability and performance, this compound should be stored in a cool, dry, and well-ventilated area.[6] Containers should be kept tightly closed to prevent moisture ingress. For long-term storage or for use in moisture-sensitive applications, storage in a desiccator or a controlled low-humidity environment is recommended.

Q5: Can I use this compound that has been exposed to humidity? A5: It is not recommended to use this compound that has been exposed to humidity without first drying it and verifying its moisture content. The absorbed water can negatively impact its performance in subsequent applications.[11]

Data Summary

The following table summarizes the expected qualitative impact of increasing moisture content on key properties and performance parameters of this compound.

ParameterLow Moisture Content (<0.02%)High Moisture Content (>0.5%)Rationale
Physical Appearance Free-flowing crystalline powderCaked, clumpy powderHygroscopic nature leads to particle agglomeration.[5]
Purity HighPotentially reducedRisk of hydrolysis to potassium biterephthalate.
Performance in Polymerization Consistent reaction, high molecular weight polymerInconsistent yields, lower molecular weightMoisture disrupts stoichiometry and can cause side reactions.[11]
Performance in Batteries Stable SEI formation, good cycling stabilityUnstable SEI, rapid capacity fadeMoisture reacts with electrolyte and electrode surfaces.[12]
Handling Easy to weigh and transferDifficult to handle and weigh accuratelyPoor flowability due to caking.

Experimental Protocols

Protocol: Determination of Moisture Content by Karl Fischer Titration

This protocol outlines the coulometric Karl Fischer titration method for determining the water content in this compound powder.

Apparatus:

  • Coulometric Karl Fischer titrator

  • Titration cell with a diaphragm

  • Analytical balance (readable to 0.1 mg)

  • Gas-tight syringes

  • Drying oven

  • Desiccator

Reagents:

  • Anode solution (e.g., HYDRANAL™-Coulomat AG)

  • Cathode solution (e.g., HYDRANAL™-Coulomat CG)

  • Dry nitrogen gas

Procedure:

  • Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the anode and cathode compartments with the appropriate reagents.

  • Standby and Conditioning: Allow the instrument to reach a stable, low-drift "standby" condition. This involves the instrument titrating any ambient moisture within the cell.

  • Sample Preparation: Accurately weigh approximately 50-100 mg of the this compound powder into a clean, dry vial. The exact sample weight will depend on the expected moisture content and the instrument's sensitivity. Perform this step in a low-humidity environment if possible.

  • Sample Injection: Directly inject the weighed powder into the titration cell. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration process. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The endpoint is reached when all the water has been consumed.

  • Data Recording: The instrument will automatically calculate and display the water content, typically in micrograms (µg) of water.

  • Calculation: Calculate the moisture content as a percentage of the total sample weight: Moisture (%) = (Mass of Water (µg) / Mass of Sample (µg)) * 100

  • Replicates: Perform the measurement in triplicate to ensure accuracy and precision.

Visualizations

Experimental_Workflow Diagram 1: Experimental Workflow for Moisture Analysis cluster_prep Sample Handling cluster_analysis Analysis cluster_results Data Interpretation sample This compound Sample store Store in Desiccator sample->store Proper Storage weigh Weigh Sample Accurately store->weigh Minimize Exposure kft Karl Fischer Titration weigh->kft Inject into Cell tga Thermogravimetric Analysis (TGA) weigh->tga Place in Pan quantify Quantify Water Content (%) kft->quantify tga->quantify decision Moisture > Threshold? quantify->decision dry Dry Sample Under Vacuum decision->dry Yes proceed Proceed with Experiment decision->proceed No dry->weigh Re-analyze

Caption: Workflow for analyzing and mitigating moisture in this compound.

logical_relationship Diagram 2: Impact of Moisture on this compound cluster_stability Stability Issues cluster_performance Performance Issues moisture Atmospheric Moisture dkt This compound (Hygroscopic Salt) moisture->dkt Absorption caking Caking & Poor Flowability dkt->caking Causes hydrolysis Hydrolysis & Impurity Formation dkt->hydrolysis Causes poly Inconsistent Polymerization caking->poly Affects Stoichiometry hydrolysis->poly Leads to battery Poor Battery Performance hydrolysis->battery Leads to

References

Validation & Comparative

A Comparative Guide to Dipotassium and Disodium Terephthalate as Anode Materials for Next-Generation Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for high-performance, cost-effective, and environmentally friendly energy storage solutions has led to significant research into organic electrode materials. Among these, aromatic carboxylates like dipotassium (B57713) terephthalate (B1205515) (K₂TP) and disodium (B8443419) terephthalate (Na₂TP) have emerged as promising anode candidates for potassium-ion and sodium-ion batteries, respectively. Their advantages include structural diversity, sustainability, and potentially high specific capacities. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and theoretical models.

Executive Summary

Both dipotassium and disodium terephthalate operate on a similar electrochemical principle, involving the reversible insertion and extraction of alkali metal ions (K⁺ or Na⁺) at the carboxylate groups and the aromatic ring. While both materials demonstrate promising electrochemical performance, their suitability varies depending on the specific battery chemistry (potassium-ion vs. sodium-ion).

Dipotassium terephthalate has shown high reversible capacities and good cycling stability in potassium-ion batteries. Composites with carbonaceous materials like carbon nanotubes (CNTs) exhibit enhanced performance due to improved electrical conductivity.

Disodium terephthalate , a contender for sodium-ion battery anodes, also delivers high reversible capacities. Its performance is similarly boosted by creating composites with conductive additives. Theoretical studies suggest a two-step sodium storage process, which influences its electrochemical behavior.

This guide will delve into the quantitative performance metrics, the experimental procedures used to evaluate these materials, and the underlying theoretical models that govern their function.

Performance Data: A Quantitative Comparison

The following tables summarize the key electrochemical performance metrics for dipotassium and disodium terephthalate as reported in various studies. It is important to note that the experimental conditions, such as current density, electrolyte, and electrode composition, can vary between studies, impacting the direct comparability of the results.

Table 1: Electrochemical Performance of this compound (K₂TP) as a Potassium-Ion Battery Anode

MaterialInitial Reversible Capacity (mAh/g)Cycling StabilityCurrent Density (mA/g)Reference
Pristine K₂TP21253% capacity retention after 100 cycles50[1]
K₂TP-CNT Composite24778% capacity retention after 100 cycles50[1]
K₂TP in DME-based electrolyte24994.6% capacity retention after 500 cycles200 (cycling at 1000)[2]

Table 2: Electrochemical Performance of Disodium Terephthalate (Na₂TP) as a Sodium-Ion Battery Anode

MaterialReversible Capacity (mAh/g)Cycling StabilityCurrent Density (mA/g)Reference
Na₂TP250Excellent cycleability (specific data not provided)Not specified[3]
Na₂TP-Carbon Black Composite224 (after 50 cycles)Stable for 50 cycles25[1]
Na₂TP/SWCNTs composite241Stable up to 50 cyclesC/10 rate[3][4]
Graphene/Na₂TP Composite245High initial Coulombic efficiency of 82.3%Not specified[5]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis, electrode preparation, and electrochemical testing of dipotassium and disodium terephthalate anodes, based on common practices reported in the literature.

Material Synthesis: Microwave-Assisted Method

A rapid and efficient method for synthesizing both dipotassium and disodium terephthalate is through a microwave-assisted reaction.[1]

  • Reactants : Terephthalic acid and a stoichiometric amount of either potassium hydroxide (B78521) (for K₂TP) or sodium hydroxide (for Na₂TP) are used.

  • Solvent : A suitable solvent, such as ethanol (B145695) or methanol, is used to dissolve the reactants.

  • Microwave Irradiation : The reaction mixture is subjected to microwave irradiation for a short duration (e.g., 2 minutes).

  • Purification : The resulting precipitate is collected, washed with a solvent like ethanol to remove any unreacted precursors, and then dried under vacuum.

Electrode Preparation

The performance of the anode is highly dependent on the quality of the electrode. A typical slurry-based casting method is employed.

  • Slurry Composition : The active material (K₂TP or Na₂TP) is mixed with a conductive agent (e.g., Super P carbon black or carbon nanotubes) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a specific weight ratio (e.g., 80:10:10).

  • Solvent : N-methyl-2-pyrrolidone (NMP) is commonly used as the solvent to create a homogeneous slurry.

  • Coating : The slurry is uniformly cast onto a current collector (e.g., copper foil) using a doctor blade.

  • Drying : The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 120°C) for several hours to remove the solvent.

  • Pressing : The dried electrode is then pressed to ensure good contact between the active material, conductive agent, and current collector.

Electrochemical Characterization

Electrochemical performance is typically evaluated using coin-type cells assembled in an argon-filled glovebox.

  • Cell Assembly : A half-cell is constructed using the prepared terephthalate electrode as the working electrode and a potassium or sodium metal foil as the counter and reference electrode. A glass fiber separator soaked in the electrolyte is placed between the electrodes.

  • Electrolyte : The choice of electrolyte is crucial. For potassium-ion batteries, a common electrolyte is a solution of potassium hexafluorophosphate (B91526) (KPF₆) in a mixture of organic carbonates like ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC). For sodium-ion batteries, a solution of sodium perchlorate (B79767) (NaClO₄) in a similar solvent mixture is often used.[6] Ether-based electrolytes like 1,2-dimethoxyethane (B42094) (DME) have also shown to improve performance.[2]

  • Testing Parameters :

    • Galvanostatic Cycling : The cell is charged and discharged at a constant current between a defined voltage window to determine the specific capacity, cycling stability, and coulombic efficiency.

    • Cyclic Voltammetry (CV) : This technique is used to study the redox reactions and the kinetics of ion insertion/extraction.

    • Rate Capability Test : The cell is cycled at various current densities to evaluate its performance under high-power conditions.

Visualizing the Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the theoretical ion insertion mechanism and a typical experimental workflow.

Ion_Insertion_Mechanism cluster_molecule Terephthalate Anion cluster_ions Alkali Metal Ions (M⁺) Aromatic_Ring Aromatic Ring Carboxylate_1 COO⁻ Aromatic_Ring->Carboxylate_1 Carboxylate_2 COO⁻ Aromatic_Ring->Carboxylate_2 Insertion_Step_2 Step 2: Insertion at Aromatic Ring Aromatic_Ring->Insertion_Step_2 Insertion_Step_1 Step 1: Insertion at Carboxylate Groups Carboxylate_1->Insertion_Step_1 Carboxylate_2->Insertion_Step_1 M_ion_1 M⁺ M_ion_1->Insertion_Step_1 M_ion_2 M⁺ M_ion_2->Insertion_Step_2 Insertion_Step_1->Insertion_Step_2 Final_State Fully Sodiated/Potassiated State (M₂TP) Insertion_Step_2->Final_State

Caption: Theoretical two-step alkali metal ion insertion mechanism in terephthalate anodes.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly (Glovebox) cluster_testing Electrochemical Testing Start Terephthalic Acid + Alkali Hydroxide Microwave Microwave Irradiation Start->Microwave Wash_Dry Washing & Drying Microwave->Wash_Dry Product K₂TP or Na₂TP Powder Wash_Dry->Product Slurry Slurry Preparation (Active Material, Carbon, Binder) Product->Slurry Coating Doctor Blade Coating Slurry->Coating Drying_Pressing Drying & Pressing Coating->Drying_Pressing Electrode Working Electrode Drying_Pressing->Electrode Components Working Electrode, Counter Electrode (K/Na), Separator, Electrolyte Electrode->Components Assembly Coin Cell Assembly Components->Assembly Crimping Crimping Assembly->Crimping Cell Test Cell Crimping->Cell Cycling Galvanostatic Cycling Cell->Cycling CV Cyclic Voltammetry Cell->CV Rate_Test Rate Capability Test Cell->Rate_Test Data Performance Data Cycling->Data CV->Data Rate_Test->Data

Caption: A generalized experimental workflow for evaluating terephthalate-based anodes.

Theoretical Insights into Ion Storage Mechanism

Density Functional Theory (DFT) calculations have provided valuable insights into the ion storage mechanism of both dipotassium and disodium terephthalate.[1][4][7] The prevailing model suggests a two-step process for the insertion of two alkali metal ions per terephthalate molecule:

  • Binding to Carboxylate Groups : The initial insertion of alkali metal ions occurs at the oxygen atoms of the two carboxylate groups. This is the energetically more favorable site.

  • Binding to the Aromatic Ring : After the carboxylate sites are occupied, further ion insertion occurs at the hexagonal sites of the aromatic ring.[4]

This two-step mechanism can lead to two distinct voltage plateaus in the charge-discharge curves, although in some experimental results, these plateaus may merge into a single sloping region. The stability of the terephthalate lattice against the intercalation of the large potassium and sodium ions is a key factor in its good cycling performance.[1]

Conclusion and Future Outlook

Dipotassium and disodium terephthalate are promising organic anode materials for potassium-ion and sodium-ion batteries, respectively. They offer high theoretical capacities and can be synthesized from abundant and low-cost precursors. Key to unlocking their full potential lies in overcoming their inherent low electrical conductivity, which is typically addressed by forming composites with various carbonaceous materials.

Future research should focus on:

  • Direct Comparative Studies : Performing head-to-head comparisons of dipotassium and disodium terephthalate under identical experimental conditions to provide a more definitive assessment of their relative merits.

  • Electrolyte Optimization : Developing novel electrolyte formulations that form a stable solid electrolyte interphase (SEI) on the surface of the organic anode, thereby improving long-term cycling stability and coulombic efficiency.

  • Structural Modification : Exploring chemical modifications of the terephthalate molecule to enhance its intrinsic electronic conductivity and ion diffusion kinetics.

  • Upscaling Synthesis : Developing scalable and environmentally friendly synthesis methods to enable the large-scale production of these materials for practical applications.

By addressing these challenges, dipotassium and disodium terephthalate can play a significant role in the development of next-generation energy storage systems.

References

A Comparative Guide to Dipotassium Terephthalate and Graphite Anodes for Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Potassium-ion batteries (KIBs) have emerged as a promising alternative to lithium-ion batteries for large-scale energy storage, primarily due to the natural abundance and low cost of potassium. The performance of KIBs is heavily reliant on the choice of anode material. This guide provides a detailed comparison of two prominent anode candidates: dipotassium (B57713) terephthalate (B1205515), an organic anode material, and graphite (B72142), a conventional carbonaceous anode.

Electrochemical Performance

The performance of dipotassium terephthalate (K₂C₈H₄O₄) and graphite as anodes in KIBs has been evaluated based on several key metrics, including specific capacity, cycling stability, and rate capability.

This compound (K₂TP) Anode Performance

This compound is noted for its high specific capacity and stable cycling performance, attributed to its layered structure and the redox activity of its carboxylate groups.[1][2]

Performance MetricValueExperimental ConditionsSource
Reversible Capacity 249 mAh g⁻¹at 200 mA g⁻¹[1][2]
212 mAh g⁻¹ (pristine)at 50 mA g⁻¹ (initial)[3]
247 mAh g⁻¹ (with CNTs)at 50 mA g⁻¹ (initial)[3]
Cycling Stability 94.6% capacity retentionafter 500 cycles at 1000 mA g⁻¹[1][2]
53% capacity retentionafter 100 cycles at 50 mA g⁻¹ (pristine)[3]
78% capacity retentionafter 100 cycles at 50 mA g⁻¹ (with CNTs)[3]
Coulombic Efficiency ~100%after 500 cycles at 1000 mA g⁻¹[1]
Redox Voltage ~0.6 V vs. K/K⁺-[1][2]

Graphite Anode Performance

Graphite is a widely studied anode for KIBs due to its high theoretical capacity and low cost.[4] However, its performance can be influenced by factors such as the choice of electrolyte and binder.[5][6]

Performance MetricValueExperimental ConditionsSource
Theoretical Capacity 279 mAh g⁻¹ (forming KC₈)-[3][5]
Reversible Capacity ~255 mAh g⁻¹in concentrated KFSI in EMC electrolyte[7]
248 mAh g⁻¹at 10 mA g⁻¹ (N-doped graphite foam)[7]
230 mAh g⁻¹at -5 °C with TTE additive[7]
Cycling Stability >2000 cycles with negligible decayin concentrated electrolyte[6]
97% capacity retentionover 2000 cycles with PVA binder[5]
86% capacity retentionover 200 cycles at 40 mA g⁻¹ (N-doped)[7]
Initial Coulombic Eff. 81.6%with PVA binder[5]
40.1%with PVDF binder[5]
Operating Voltage ~0.2 V vs. K/K⁺in carbonate-based electrolytes[5][7]
~0.7 V vs. K/K⁺in ether-based DME electrolyte[7]
Side-by-Side Comparison
FeatureThis compoundGraphite
Anode Type OrganicCarbonaceous (Intercalation)
Theoretical Capacity ~258 mAh g⁻¹279 mAh g⁻¹
Practical Capacity ~250 mAh g⁻¹[1]~250 mAh g⁻¹[7]
Operating Voltage Higher (~0.6 V)[1]Lower (~0.2 V in carbonates)[5]
Cycling Stability Good, but can be limited[3]Can be excellent with optimization[5][6]
Key Advantage Potentially safer (higher voltage)Low cost, high abundance
Key Challenge Lower electronic conductivityLarge volume expansion, unstable SEI

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of anode materials.

This compound Anode Preparation

A common method for preparing this compound anodes involves a simple precipitation reaction followed by electrode slurry preparation.

  • Synthesis : Terephthalic acid is dissolved in a potassium hydroxide (B78521) solution. The resulting this compound is then precipitated, filtered, washed, and dried. For composites, conductive agents like carbon nanotubes (CNTs) can be incorporated during synthesis.[3]

  • Slurry Preparation : The active material (this compound), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride, PVDF) are mixed in a specific weight ratio (e.g., 8:1:1) in a solvent like N-methyl-2-pyrrolidone (NMP) to form a homogeneous slurry.

  • Electrode Casting : The slurry is cast onto a current collector (e.g., copper foil) using a doctor blade, followed by drying in a vacuum oven to remove the solvent.

Graphite Anode Preparation

The preparation of graphite anodes is a well-established process.

  • Slurry Preparation : Commercial graphite powder, a conductive additive (e.g., Super P), and a binder (e.g., PVDF or polyvinyl alcohol, PVA) are mixed in a solvent (NMP for PVDF, water for PVA) to form a slurry.[5]

  • Electrode Casting : The slurry is uniformly coated onto a copper foil and dried under vacuum to ensure complete solvent removal.

Electrochemical Measurements

Standard electrochemical testing is performed using coin-type cells.

  • Cell Assembly : Half-cells are typically assembled in an argon-filled glovebox. A potassium metal foil serves as both the counter and reference electrode. The prepared anode is the working electrode, and a glass fiber separator is soaked in the electrolyte.

  • Electrolyte : Common electrolytes include potassium hexafluorophosphate (B91526) (KPF₆) or potassium bis(fluorosulfonyl)imide (KFSI) dissolved in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and diethyl carbonate, EC:DEC) or ethers (e.g., 1,2-dimethoxyethane, DME).[1][5]

  • Galvanostatic Cycling : The cells are cycled at various current densities within a specific voltage window (e.g., 0.01–2.0 V vs. K/K⁺) to determine the specific capacity, cycling stability, and coulombic efficiency.

  • Cyclic Voltammetry (CV) : CV is performed at a slow scan rate (e.g., 0.1 mV s⁻¹) to identify the redox peaks corresponding to potassium insertion and extraction.

Visualizations

Experimental Workflow for Anode Performance Evaluation

G cluster_prep Material & Electrode Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis & Characterization synthesis Anode Material Synthesis slurry Slurry Preparation (Active Material, Binder, Conductive Agent) synthesis->slurry casting Electrode Casting (on Cu foil) slurry->casting anode Working Electrode (Prepared Anode) casting->anode coin_cell Coin Cell Assembly anode->coin_cell separator Separator (Glass Fiber) separator->coin_cell electrolyte Electrolyte electrolyte->coin_cell k_metal Counter/Reference Electrode (K Metal) k_metal->coin_cell gcd Galvanostatic Cycling (Capacity, Stability, Efficiency) coin_cell->gcd cv Cyclic Voltammetry (Redox Potentials) coin_cell->cv eis Electrochemical Impedance Spectroscopy (Kinetics) coin_cell->eis performance Performance Metrics Evaluation gcd->performance cv->performance eis->performance post_mortem Post-mortem Analysis (SEM, XRD) performance->post_mortem

Caption: Experimental workflow for KIB anode testing.

Comparative Characteristics of this compound and Graphite Anodes

G anodes Anode Materials for KIBs k2tp This compound anodes->k2tp graphite Graphite anodes->graphite k2tp_adv Advantages k2tp->k2tp_adv k2tp_dis Disadvantages k2tp->k2tp_dis k2tp_adv_1 High Specific Capacity k2tp_adv->k2tp_adv_1 k2tp_adv_2 Good Cycling Stability k2tp_adv->k2tp_adv_2 k2tp_adv_3 Higher/Safer Voltage k2tp_adv->k2tp_adv_3 k2tp_dis_1 Lower Electronic Conductivity k2tp_dis->k2tp_dis_1 k2tp_dis_2 Potential Dissolution in Electrolyte k2tp_dis->k2tp_dis_2 graphite_adv Advantages graphite->graphite_adv graphite_dis Disadvantages graphite->graphite_dis graphite_adv_1 Low Cost & Abundant graphite_adv->graphite_adv_1 graphite_adv_2 High Theoretical Capacity graphite_adv->graphite_adv_2 graphite_adv_3 Mature Technology graphite_adv->graphite_adv_3 graphite_dis_1 Large Volume Expansion graphite_dis->graphite_dis_1 graphite_dis_2 Unstable Solid Electrolyte Interphase (SEI) graphite_dis->graphite_dis_2 graphite_dis_3 Sluggish Kinetics graphite_dis->graphite_dis_3

Caption: Comparison of K₂TP and Graphite anode features.

References

Unlocking Potential: A Comparative Guide to Dipotassium Terephthalate for Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly exploring organic materials for next-generation energy storage. This guide provides a comprehensive comparison of dipotassium (B57713) terephthalate (B1205515) (K₂TP) as a promising anode material for potassium-ion batteries (KIBs), supported by experimental data and detailed theoretical calculations.

Potassium-ion batteries are emerging as a cost-effective and resource-abundant alternative to lithium-ion technology. Organic electrode materials, in particular, offer advantages such as structural diversity, environmental friendliness, and sustainability. Among these, dipotassium terephthalate has garnered significant attention due to its stable electrochemical performance. This guide delves into the performance of K₂TP, comparing it with other organic anode alternatives, and provides detailed methodologies for both experimental validation and computational analysis using Density Functional Theory (DFT).

Performance Comparison of Organic Anodes in Potassium-Ion Batteries

The electrochemical performance of this compound has been evaluated both in its pristine form and as a composite with carbon nanotubes (CNTs) to enhance conductivity. The results are benchmarked against other notable organic anode materials for KIBs, namely potassium rhodizonate and potassium pyrenetetraone.

MaterialInitial Reversible Capacity (mAh/g)Current Density (mA/g)Cycling StabilityReference
Pristine this compound (K₂TP) 2125053% capacity retention after 100 cycles[1]
K₂TP-CNT Composite 2475078% capacity retention after 100 cycles[1]
This compound (K₂TP) 24920094.6% capacity retention after 500 cycles at 1000 mA/g[2]
Potassium Rhodizonate (K₂C₆O₆) ~20050~80% capacity retention after 100 cycles
Potassium Pyrenetetraone (K₂C₁₆H₆O₄) ~150100Good cycling stability

Experimental Protocols

Reproducibility is paramount in scientific research. The following sections detail the methodologies for the synthesis of this compound and the subsequent electrochemical characterization.

Microwave-Assisted Synthesis of this compound

This protocol describes a rapid and efficient method for synthesizing this compound from polyethylene (B3416737) terephthalate (PET) waste, a common and sustainable precursor.[1]

Materials:

Procedure:

  • Combine PET flakes with a solution of potassium hydroxide in ethylene glycol in a microwave-safe reactor vessel.

  • Irradiate the mixture in a microwave reactor. A typical procedure involves heating to 180°C for 30 minutes.[3]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Wash the resulting precipitate with ethanol to remove any unreacted reagents and byproducts.

  • Dry the purified this compound powder in a vacuum oven.

Electrochemical Characterization

The performance of the synthesized this compound as a KIB anode is evaluated using CR2032 coin-type half-cells.

Anode Slurry Preparation and Electrode Fabrication:

  • Prepare a slurry by mixing the active material (this compound), a conductive agent (e.g., Super P carbon), and a binder (e.g., carboxymethyl cellulose (B213188) - CMC) in a weight ratio of 60:30:10 in a suitable solvent (e.g., deionized water).[4]

  • Grind the active material and conductive carbon together before adding them to the binder solution to ensure a homogenous mixture.[4]

  • Stir the slurry for several hours to achieve uniform consistency.[4]

  • Cast the slurry onto a current collector (e.g., copper foil) using a doctor blade.

  • Dry the coated electrode in a vacuum oven at 80°C overnight to remove the solvent.[4]

  • Punch out circular electrodes of a specific diameter (e.g., 12 mm) from the coated foil.[4]

Half-Cell Assembly:

  • Assemble CR2032 coin cells in an argon-filled glovebox to prevent moisture and oxygen contamination.

  • Use the prepared this compound electrode as the working electrode and a potassium metal foil as the counter and reference electrode.

  • Place a separator (e.g., glass fiber) between the working and counter electrodes.

  • Add a few drops of electrolyte to the separator. A common electrolyte is 1 M potassium bis(fluorosulfonyl)imide (KFSI) in a mixture of ethylene carbonate (EC) and diethyl carbonate (DEC).

  • Crimp the coin cell to ensure proper sealing.

Electrochemical Measurements:

  • Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to potassium intercalation and deintercalation.

  • Galvanostatic Cycling: Cycle the cells at various current densities (C-rates) within a defined voltage window (e.g., 0.01–2.5 V vs. K/K⁺) to determine the specific capacity, rate capability, and cycling stability.[4]

DFT Calculation of Potassium Intercalation

Density Functional Theory (DFT) calculations provide valuable insights into the stability and energetics of potassium intercalation into the this compound crystal lattice.[1]

Computational Methodology

The following parameters are typically employed for DFT calculations of ion intercalation in organic electrode materials.

ParameterDescriptionTypical Value/Method
Software Quantum chemistry software packageVienna Ab initio Simulation Package (VASP)
Exchange-Correlation Functional Approximates the exchange-correlation energyPerdew-Burke-Ernzerhof (PBE) with van der Waals corrections (e.g., DFT-D2)[5]
Basis Set Mathematical functions describing electron orbitalsProjector Augmented Wave (PAW) pseudopotentials
Plane-wave Cutoff Energy Determines the size of the basis set for plane waves400-500 eV
k-point Mesh Samples the Brillouin zone for integrationMonkhorst-Pack scheme with a density appropriate for the unit cell size
Convergence Criteria Thresholds for energy and force convergenceEnergy: 10⁻⁵ eV; Force: 0.02 eV/Å

The average intercalation potential (V) is calculated using the following formula: V ≈ (E(host) + nE(K) - E(Kₙ-host)) / ne where E(host) is the total energy of the pristine this compound, E(K) is the energy of a single potassium atom in its bulk metallic phase, E(Kₙ-host) is the total energy of the this compound with 'n' intercalated potassium atoms, and 'e' is the elementary charge.

Visualizations

The following diagrams illustrate the workflow for the DFT calculations and the experimental process for electrochemical testing.

DFT_Calculation_Workflow cluster_setup Computational Setup cluster_calc Energy Calculations cluster_analysis Analysis start Define K₂TP Crystal Structure params Set DFT Parameters (Functional, Basis Set, etc.) start->params kpoints Generate k-point Mesh params->kpoints pristine_calc Calculate Energy of Pristine K₂TP kpoints->pristine_calc k_bulk_calc Calculate Energy of Bulk Potassium kpoints->k_bulk_calc intercalated_setup Create K-Intercalated K₂TP Structures kpoints->intercalated_setup voltage_calc Calculate Intercalation Voltage pristine_calc->voltage_calc k_bulk_calc->voltage_calc intercalated_calc Calculate Energies of Intercalated Structures intercalated_setup->intercalated_calc intercalated_calc->voltage_calc stability_analysis Analyze Structural Stability intercalated_calc->stability_analysis dos_analysis Analyze Density of States intercalated_calc->dos_analysis end Output Results voltage_calc->end stability_analysis->end dos_analysis->end

DFT calculation workflow for potassium intercalation in this compound.

Experimental_Workflow cluster_synthesis Material Synthesis cluster_electrode Electrode Preparation cluster_cell Cell Assembly cluster_testing Electrochemical Testing synthesis Microwave-Assisted Synthesis of this compound purification Purification and Drying synthesis->purification slurry Slurry Preparation (Active Material, Carbon, Binder) purification->slurry coating Coating on Current Collector slurry->coating drying Drying and Electrode Punching coating->drying assembly Assemble CR2032 Coin Cell in Glovebox drying->assembly cv Cyclic Voltammetry assembly->cv cycling Galvanostatic Cycling assembly->cycling analysis Data Analysis (Capacity, Stability, Rate Capability) cv->analysis cycling->analysis

Experimental workflow for electrochemical testing of this compound.

Conclusion

This compound stands out as a highly promising organic anode material for potassium-ion batteries. Its performance, particularly when composited with conductive carbons, is competitive with other organic alternatives. The ability to synthesize K₂TP from recycled PET highlights its potential for sustainable battery production. The provided experimental and computational protocols offer a solid foundation for researchers to further investigate and optimize this and other related organic electrode materials. Future work should focus on enhancing the rate capability and long-term cycling stability of K₂TP, as well as exploring novel electrolyte formulations to further improve the overall performance of potassium-ion batteries.

References

In-situ Characterization of Dipotassium Terephthalate Electrodes: A Comparative Guide for High-Performance Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of dipotassium (B57713) terephthalate (B1205515) (K₂TP) as an anode material for potassium-ion batteries (KIBs). Supported by experimental data, this document delves into its performance against other anode alternatives and offers detailed protocols for its in-situ characterization during cycling.

Dipotassium terephthalate (K₂TP), an organic potassium salt, has emerged as a promising anode material for potassium-ion batteries. Its potential is attributed to a layered crystal structure that facilitates potassium ion transport and a redox voltage that favors K⁺ insertion over deposition, enhancing safety. This guide offers a comprehensive overview of its electrochemical performance and the methodologies to probe its behavior in real-time.

Performance Comparison: this compound vs. Alternative Anodes

The performance of this compound is benchmarked against other common anode materials for potassium-ion batteries, particularly graphite. The data, summarized from recent studies, highlights the competitive performance of K₂TP.

Anode MaterialReversible Capacity (mAh/g)Current Density (mA/g)Cycle LifeCapacity RetentionCoulombic Efficiency (%)Reference
This compound (K₂TP) 249200500 cycles94.6%~100%[1][2]
Pristine this compound 21250100 cycles53%Not Specified[3]
K₂TP-CNT Composite 24750100 cycles78%Not Specified[3]
Graphite ~278 (theoretical)Not Specified>2000 cycles (with optimized electrolyte)High~99.9%
Soft Carbon 230200300 cycles75%Not Specified

In-situ Characterization Techniques: Experimental Protocols

Understanding the structural and chemical evolution of this compound electrodes during cycling is crucial for optimizing their performance. In-situ characterization techniques provide real-time insights into these processes.

In-situ X-ray Diffraction (XRD)

In-situ XRD is a powerful technique to monitor the crystallographic changes in the K₂TP electrode during potassiation and depotassiation. This allows for the identification of intermediate phases and the overall reaction mechanism.

Experimental Protocol:

  • Electrode Preparation: The K₂TP electrode is prepared by mixing the active material with a conductive agent (e.g., Super P carbon) and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP). The resulting slurry is cast onto a current collector (e.g., copper foil) and dried under vacuum.

  • In-situ Cell Assembly: A specialized in-situ XRD cell is used, which is equipped with an X-ray transparent window (e.g., beryllium or Kapton). The cell is assembled in an argon-filled glovebox with the K₂TP electrode as the working electrode, a potassium metal foil as the counter and reference electrode, a glass fiber separator, and a suitable electrolyte (e.g., 0.8 M KPF₆ in ethylene (B1197577) carbonate/diethyl carbonate).

  • Data Acquisition: The assembled in-situ cell is mounted on a diffractometer. XRD patterns are collected continuously or at specific voltage points during the charge-discharge cycles. The choice of X-ray source (e.g., Cu Kα, Mo Kα) will depend on the cell design and the desired penetration depth. For many in-situ cells, higher energy X-rays (like Mo Kα) are preferred to minimize absorption by the cell components.

  • Data Analysis: The collected XRD patterns are analyzed to track the changes in the diffraction peaks of K₂TP, corresponding to the insertion and extraction of potassium ions. This can reveal changes in the lattice parameters and the formation of new crystalline phases.

Operando Raman Spectroscopy

Operando Raman spectroscopy provides complementary information to XRD by probing the vibrational modes of the molecules. This technique is particularly sensitive to changes in the local chemical environment and can be used to study the evolution of the active material and the formation of the solid electrolyte interphase (SEI).

Experimental Protocol:

  • Spectro-electrochemical Cell: A hermetically sealed spectro-electrochemical cell with an optically transparent window (e.g., quartz) is required. The working electrode (K₂TP) is positioned close to the window to allow for signal collection.

  • Cell Assembly: The cell is assembled in a glovebox under an inert atmosphere. The configuration includes the K₂TP working electrode, potassium metal counter and reference electrodes, a separator, and the electrolyte.

  • Raman Measurement: A Raman microscope is used to focus a laser beam onto the electrode surface through the transparent window. The laser wavelength (e.g., 532 nm or 633 nm) and power should be carefully chosen to maximize the Raman signal of K₂TP while avoiding sample degradation.

  • Data Collection and Analysis: Raman spectra are collected continuously during electrochemical cycling. Changes in the position, intensity, and width of the Raman bands associated with the terephthalate molecule can be correlated with the potassiation/depotassiation process. This can provide insights into the interaction of potassium ions with the carboxylate groups.

Experimental and Logical Workflow

The following diagram illustrates the typical workflow for the in-situ characterization of this compound electrodes.

G cluster_prep Electrode & Cell Preparation cluster_char In-situ Characterization cluster_analysis Data Analysis & Interpretation synthesis K₂TP Synthesis electrode_prep Electrode Fabrication synthesis->electrode_prep cell_assembly In-situ Cell Assembly electrode_prep->cell_assembly cycling Electrochemical Cycling cell_assembly->cycling in_situ_xrd In-situ XRD cycling->in_situ_xrd operando_raman Operando Raman cycling->operando_raman xrd_analysis XRD Data Analysis (Phase Evolution) in_situ_xrd->xrd_analysis raman_analysis Raman Data Analysis (Chemical Changes) operando_raman->raman_analysis correlation Correlate with Electrochemical Data xrd_analysis->correlation raman_analysis->correlation mechanism Elucidate Reaction Mechanism correlation->mechanism

Workflow for in-situ characterization.

Concluding Remarks

This compound demonstrates significant promise as a high-performance anode for potassium-ion batteries, offering a high reversible capacity and excellent cycling stability. The use of in-situ characterization techniques like XRD and Raman spectroscopy is paramount in unraveling the underlying electrochemical mechanisms that govern its performance. The detailed experimental protocols provided in this guide aim to facilitate further research and development in this area, ultimately paving the way for the practical application of KIBs. The synergy between advanced materials synthesis and sophisticated characterization techniques will be the key to unlocking the full potential of organic electrode materials for next-generation energy storage.

References

A Comparative Guide to the Electrochemical Impedance Spectroscopy of Dipotassium Terephthalate and Graphite Anodes in Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage systems beyond lithium-ion batteries has led to a surge in research on potassium-ion batteries (KIBs) due to the natural abundance and low cost of potassium. The anode material is a critical component influencing the overall performance of KIBs. This guide provides an objective comparison of the electrochemical impedance characteristics of two promising anode materials: dipotassium (B57713) terephthalate (B1205515) (K₂TP), an organic electrode material, and graphite (B72142), the conventional anode in lithium-ion batteries. This comparison is supported by experimental data from recent literature, offering insights into their performance and interfacial kinetics.

Performance at a Glance: Dipotassium Terephthalate vs. Graphite

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery cell. Key parameters derived from EIS, such as the charge transfer resistance (Rct) and the solid electrolyte interphase (SEI) resistance (Rsei), provide crucial information about the electrochemical processes occurring at the electrode-electrolyte interface.

Table 1: Comparison of Electrochemical Impedance Parameters

ParameterThis compound (K₂TP) in DME-based electrolyteGraphite in carbonate-based electrolyteSignificance
Charge Transfer Resistance (Rct) Lower (Qualitative)Higher (Typically tens to hundreds of Ω)A lower Rct indicates faster kinetics for the potassiation/depotassiation process at the electrode surface.
SEI Resistance (Rsei) Lower and Stable (Qualitative)Variable, can be high and increase with cyclingA lower and stable Rsei suggests the formation of a thin, ionically conductive, and stable protective layer, which is critical for long cycle life and high efficiency.
Warburg Impedance (Zw) PresentPresentIndicates diffusion-controlled processes of potassium ions within the electrode material.

Note: The values for this compound are presented qualitatively based on literature suggesting a stable and efficient interface. Specific numerical values for Rct and Rsei for K₂TP are not yet widely reported in publicly available literature. The values for graphite are typical ranges observed in various studies.

Experimental Protocols

The following section details a typical experimental protocol for conducting EIS measurements on half-cells for anode materials in potassium-ion batteries.

1. Electrode Preparation:

  • The active material (this compound or graphite) is mixed with a conductive agent (e.g., Super P carbon black) and a binder (e.g., polyvinylidene fluoride, PVDF) in a specific weight ratio (e.g., 8:1:1).

  • A suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) is added to form a slurry.

  • The slurry is then cast onto a current collector (e.g., copper foil) and dried under vacuum at an elevated temperature (e.g., 120°C) for several hours to remove the solvent.

  • Circular electrodes of a specific diameter are punched from the coated foil.

2. Half-Cell Assembly:

  • Coin cells (e.g., CR2032) are assembled in an argon-filled glovebox to prevent contamination from air and moisture.

  • A potassium metal foil is used as the counter and reference electrode.

  • A separator (e.g., glass fiber) is placed between the working electrode (K₂TP or graphite) and the potassium metal.

  • The electrolyte, for instance, 0.8 M KPF₆ in a mixture of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC) (1:1 by volume) for graphite, or a DME-based electrolyte for K₂TP, is added to the cell.

3. Electrochemical Impedance Spectroscopy (EIS) Measurement:

  • The assembled half-cells are allowed to rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

  • EIS measurements are performed using a potentiostat with a frequency response analyzer module.

  • The measurements are typically carried out at the open-circuit voltage (OCV) of the cell.

  • A small AC voltage amplitude (e.g., 5-10 mV) is applied over a wide frequency range, typically from 100 kHz to 0.01 Hz.[3]

  • The resulting impedance data is plotted in a Nyquist plot (imaginary impedance vs. real impedance) for analysis.

Data Analysis and Interpretation

The obtained EIS data is typically fitted to an equivalent circuit model (ECM) to extract quantitative values for the different impedance components. A commonly used model for battery electrodes is the modified Randles circuit.

start R_electrolyte R_electrolyte start->R_electrolyte j1 R_electrolyte->j1 CPE_SEI CPE_SEI j5 CPE_SEI->j5 R_SEI R_SEI j3 R_SEI->j3 CPE_dl CPE_dl end CPE_dl->end R_ct R_ct R_ct->end Z_w Z_w Z_w->end j2 j1->j2 j4 j1->j4 j2->R_SEI j6 j3->j6 j4->CPE_SEI j5->CPE_dl j6->R_ct j6->Z_w

Caption: Modified Randles circuit for organic anodes.

  • R_electrolyte (or Rs): Represents the bulk resistance of the electrolyte, separator, and electrical contacts. It is determined by the high-frequency intercept with the real axis.

  • R_SEI and CPE_SEI: This parallel combination models the resistance and non-ideal capacitance of the solid electrolyte interphase (SEI) layer formed on the anode surface. This typically appears as the first semicircle at high to medium frequencies.

  • R_ct and CPE_dl: This parallel combination represents the charge transfer resistance and the double-layer capacitance at the electrode-electrolyte interface. This corresponds to the second semicircle at medium to low frequencies.[4]

  • Z_w (Warburg Impedance): Appears as a straight line at a 45° angle in the low-frequency region and is associated with the diffusion of potassium ions into the bulk of the electrode material.[4][5]

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the electrochemical impedance spectroscopy of this compound cells.

cluster_prep Electrode & Cell Preparation cluster_eis EIS Measurement cluster_analysis Data Analysis Slurry Preparation Slurry Preparation Electrode Casting Electrode Casting Slurry Preparation->Electrode Casting Cell Assembly Cell Assembly Electrode Casting->Cell Assembly OCV Stabilization OCV Stabilization Cell Assembly->OCV Stabilization EIS Data Acquisition EIS Data Acquisition OCV Stabilization->EIS Data Acquisition Nyquist Plot Generation Nyquist Plot Generation EIS Data Acquisition->Nyquist Plot Generation Equivalent Circuit Modeling Equivalent Circuit Modeling Nyquist Plot Generation->Equivalent Circuit Modeling Parameter Extraction Parameter Extraction Equivalent Circuit Modeling->Parameter Extraction Performance Comparison Performance Comparison Parameter Extraction->Performance Comparison

Caption: EIS experimental workflow.

Conclusion

This guide provides a comparative overview of the electrochemical impedance characteristics of this compound and graphite anodes for potassium-ion batteries. While quantitative data for K₂TP is still emerging, qualitative evidence strongly suggests that its use with a suitable electrolyte, such as DME-based systems, leads to the formation of a highly stable and efficient solid electrolyte interphase. This results in lower charge transfer and SEI resistances compared to graphite in conventional carbonate electrolytes. The lower impedance of this compound-based cells is a promising indicator of their potential for high-performance potassium-ion batteries with excellent cycling stability and rate capability. Further research providing direct quantitative comparisons will be invaluable for the continued development of advanced anode materials for next-generation energy storage.

References

A Comparative Guide to the X-ray Diffraction Analysis of Dipotassium Terephthalate and Related Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray diffraction (XRD) patterns of dipotassium (B57713) terephthalate (B1205515) and its alternatives, offering valuable insights into their crystal structures. The information presented herein is intended to support material characterization and selection in research and development.

Comparative Analysis of Crystal Structures

X-ray diffraction is a fundamental technique for elucidating the crystalline structure of materials. The diffraction pattern is a unique fingerprint of a crystalline solid, determined by its crystal lattice. A comparison of the XRD patterns of dipotassium terephthalate, disodium (B8443419) terephthalate, and potassium hydrogen phthalate (B1215562) reveals distinct structural differences arising from the different cations and the degree of protonation of the terephthalic acid molecule.

While "potassiated this compound" is not a standard chemical term, it is likely that the intended compound of interest is this compound. This guide, therefore, focuses on the characterization of this compound and provides a comparison with disodium terephthalate, to illustrate the effect of the alkali metal cation on the crystal structure, and with potassium hydrogen phthalate, to show the impact of partial deprotonation.

The following table summarizes the key crystallographic data obtained from powder X-ray diffraction analysis.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Diffraction Peaks (2θ)JCPDS/ICDD No.
This compound OrthorhombicPbc2₁3.54810.81618.994909090Data not available in search resultsNot found
Disodium Terephthalate OrthorhombicPbc2₁3.5480710.8159918.9943909090Data not available in search results00-052-2146[1]
Potassium Hydrogen Phthalate OrthorhombicPca2₁9.60513.3316.473909090Data not available in search results31-1855[2][3]

Note: Specific 2θ peak positions are highly dependent on the experimental setup (e.g., X-ray wavelength). The data presented here are based on available crystallographic information. For precise peak comparison, it is recommended to use standardized experimental conditions or perform a direct comparative analysis.

Experimental Protocols

A standardized experimental protocol is crucial for obtaining high-quality, reproducible XRD data. The following is a typical protocol for the powder X-ray diffraction analysis of crystalline salt powders like this compound.

Sample Preparation
  • Grinding: The crystalline sample is gently ground into a fine, homogenous powder using an agate mortar and pestle. This minimizes preferred orientation effects in the data.

  • Sample Mounting: The fine powder is then carefully packed into a sample holder. The surface of the powder should be flat and level with the surface of the holder to ensure accurate positioning in the X-ray beam.

Data Acquisition
  • Instrument: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

  • Scan Parameters:

    • Scan Range (2θ): 5° to 80°

    • Step Size: 0.02°

    • Time per Step: 1-2 seconds

    • Voltage and Current: 40 kV and 40 mA

Data Analysis
  • Phase Identification: The resulting diffraction pattern is compared with standard diffraction patterns from databases such as the JCPDS/ICDD (International Centre for Diffraction Data) to identify the crystalline phases present in the sample.[1][2][3]

  • Lattice Parameter Refinement: The positions of the diffraction peaks are used to refine the lattice parameters of the crystal structure using appropriate software.

  • Peak Analysis: The intensity and width of the diffraction peaks can provide information about the degree of crystallinity and the size of the crystallites.

Experimental Workflow

The following diagram illustrates the general workflow for the XRD analysis of a crystalline powder sample.

XRD_Workflow cluster_preparation Sample Preparation cluster_analysis XRD Analysis cluster_interpretation Data Interpretation start Crystalline Sample grinding Grinding start->grinding Homogenize mounting Sample Mounting grinding->mounting Pack into holder xrd X-ray Diffractometer mounting->xrd Load sample data_acq Data Acquisition xrd->data_acq Scan pattern Diffraction Pattern data_acq->pattern Generate phase_id Phase Identification pattern->phase_id Compare to database structure_refinement Structure Refinement phase_id->structure_refinement Refine lattice parameters report Analysis Report structure_refinement->report Compile results

Caption: Workflow for Powder X-ray Diffraction Analysis.

This guide provides a foundational comparison of the XRD analysis of this compound and related compounds. For more in-depth structural analysis and comparison, it is recommended to consult the specific JCPDS/ICDD database entries and perform experimental work under controlled conditions.

References

A Comparative Guide to Dipotassium Terephthalate Anodes for High-Energy Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage solutions has spurred intensive research into novel electrode materials. Among these, dipotassium (B57713) terephthalate (B1205515) (K₂C₈H₄O₄), an organic anode material, has emerged as a promising candidate for potassium-ion batteries due to its high theoretical capacity and sustainable sourcing. This guide provides an objective comparison of the performance of dipotassium terephthalate anodes against established alternatives—graphite (B72142), lithium titanate (LTO), and silicon-based anodes—supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance metrics of this compound and its alternatives based on half-cell testing data. It is important to note that these values are reported from various studies and may have been obtained under different experimental conditions.

Anode MaterialTheoretical Specific Capacity (mAh/g)Reversible Specific Capacity (mAh/g)Average Voltage (V vs. K/K⁺ or Li/Li⁺)Energy Density (Wh/kg) - Anode Level (Calculated)Cycle Life
This compound (K₂TP) ~298212 - 249[1]~0.6 vs. K/K⁺[1]~149>500 cycles with high retention[1]
Graphite ~372 (for Li-ion)~350 (for Li-ion)~0.1-0.2 vs. Li/Li⁺~35-70>1000 cycles
Lithium Titanate (LTO) ~175~170~1.5 vs. Li/Li⁺~255>10,000 cycles
Silicon (Si) ~35791000 - 3600~0.4 vs. Li/Li⁺~400 - 1440<500 cycles (volume expansion challenges)

Note: The energy density at the anode level is calculated as the product of the reversible specific capacity and the average voltage. This provides a theoretical comparison and the actual energy density of a full cell will be lower and depend on the cathode and other cell components.

Experimental Protocols

A standardized methodology is crucial for the accurate assessment and comparison of anode material performance. The following is a detailed protocol for determining the gravimetric energy density of an anode material in a half-cell configuration.

Electrode Preparation
  • Slurry Formulation: Prepare a slurry by mixing the active anode material (e.g., this compound), a conductive agent (e.g., Super P carbon black), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF) in a weight ratio of 80:10:10 in a suitable solvent (e.g., N-methyl-2-pyrrolidone - NMP).

  • Homogenization: Stir the mixture at room temperature for at least 12 hours to ensure a homogeneous slurry.

  • Coating: Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap to control the thickness and, consequently, the mass loading of the active material.

  • Drying: Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to remove the solvent.

  • Electrode Punching: Punch circular electrodes of a specific diameter (e.g., 12 mm) from the dried sheet.

  • Mass Loading Determination: Measure the mass of the punched electrode and the bare copper foil of the same size to determine the active material mass loading, which should typically be in the range of 1-2 mg/cm².

Half-Cell Assembly

All assembly steps must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

  • Components: Use CR2032 coin cell components (case, spacer, spring, and cap).

  • Assembly:

    • Place the punched anode electrode in the center of the cell case.

    • Add a few drops of electrolyte (e.g., 1 M KPF₆ in a mixture of ethylene (B1197577) carbonate and diethyl carbonate) to wet the electrode.

    • Place a separator (e.g., glass fiber) on top of the anode.

    • Add more electrolyte to wet the separator.

    • Place a potassium metal disc (for K-ion battery testing) or lithium metal disc (for Li-ion battery testing) as the counter and reference electrode on top of the separator.

    • Place a spacer and a spring on top of the counter electrode.

    • Carefully place the cap on top and crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

Electrochemical Measurements
  • Resting: Let the assembled cell rest for at least 12 hours to ensure complete wetting of the electrode and separator by the electrolyte.

  • Galvanostatic Cycling: Use a battery cycler to perform galvanostatic charge-discharge tests at a constant current density (C-rate). A typical C-rate for initial characterization is C/10 (a full charge or discharge in 10 hours).

  • Voltage Window: Set an appropriate voltage window for cycling. For this compound, a typical window is 0.01-2.0 V vs. K/K⁺.

  • Data Acquisition: Record the voltage profile as a function of specific capacity for multiple cycles.

  • Energy Density Calculation: The gravimetric energy density of the anode (in Wh/kg) is calculated by integrating the area under the discharge voltage-capacity curve.

Logical Relationships in Battery Performance

The choice of anode material fundamentally dictates the overall performance of a battery. The following diagram illustrates the logical relationships between the anode material's intrinsic properties and the key battery performance metrics.

BatteryPerformance cluster_anode Anode Material Choice cluster_properties Intrinsic Properties cluster_performance Battery Performance Metrics K2TP Dipotassium Terephthalate Capacity Specific Capacity (mAh/g) K2TP->Capacity Voltage Redox Potential (V) K2TP->Voltage Kinetics Ion Diffusion Kinetics K2TP->Kinetics Volume Volume Change (%) K2TP->Volume Graphite Graphite Graphite->Capacity Graphite->Voltage Graphite->Kinetics Graphite->Volume LTO Lithium Titanate (LTO) LTO->Capacity LTO->Voltage LTO->Kinetics LTO->Volume Silicon Silicon Silicon->Capacity Silicon->Voltage Silicon->Kinetics Silicon->Volume EnergyDensity Energy Density (Wh/kg) Capacity->EnergyDensity Voltage->EnergyDensity Safety Safety Voltage->Safety PowerDensity Power Density (W/kg) Kinetics->PowerDensity CycleLife Cycle Life Volume->CycleLife

Caption: Interplay between anode material choice and battery performance.

Conclusion

This compound presents a compelling case as a sustainable and high-performance anode material for potassium-ion batteries. Its reversible capacity is competitive with that of graphite, and its operating voltage is in a safe range. While its energy density may not reach the theoretical highs of silicon, its potentially superior cycle life and the abundance of potassium make it a strong candidate for large-scale energy storage applications. In contrast, graphite remains the industry standard for lithium-ion batteries due to its excellent balance of properties and mature manufacturing processes. LTO offers exceptional cycle life and safety at the expense of energy density, making it suitable for high-power applications. Silicon promises the highest energy density but faces significant challenges with volume expansion that currently limit its cycle life.

The continued development and optimization of this compound and other organic anode materials are crucial for diversifying battery technologies and meeting the growing global demand for energy storage. Further research focusing on full-cell configurations and long-term cycling stability under practical conditions will be essential to fully assess the viability of this compound anodes in commercial applications.

References

A Comparative Guide to Dipotassium Terephthalate as an Anode Material for Potassium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dipotassium (B57713) terephthalate's performance as an anode material for potassium-ion batteries (KIBs) against other common alternatives. The information is supported by experimental data and detailed methodologies to assist researchers in their evaluation of next-generation energy storage materials.

Performance Comparison of Anode Materials for Potassium-Ion Batteries

The performance of an anode material is critically evaluated by its capacity, which indicates the amount of charge it can store per unit mass. The theoretical capacity is the maximum predicted capacity based on the material's properties, while the experimental capacity reflects real-world performance under laboratory conditions. The following table summarizes these key metrics for dipotassium terephthalate (B1205515) and its alternatives.

Anode MaterialTheoretical Capacity (mAh/g)Experimental Capacity (mAh/g)
Dipotassium Terephthalate (K₂TP) ~221212 - 249[1][2][3]
Graphite~279[4][5]220 - 273
Tin-based Composites (e.g., Sn-C)Variable (e.g., SnSe ~847)~150
Polydopamine (PDA) compositesNot well-defined151 - 384.9[3][6]

Detailed Experimental Protocols

The validation of an anode material's capacity is conducted through a series of electrochemical tests. Below are the detailed methodologies for preparing the electrode, assembling the battery, and performing the electrochemical measurements.

Electrode Slurry Preparation

The anode is prepared by creating a homogenous slurry containing the active material, a conductive agent, and a binder.

  • Composition: A common composition for the slurry is a weight ratio of 70:20:10 of the active material (e.g., this compound), conductive carbon (e.g., Super P), and a binder (e.g., polyvinylidene fluoride (B91410) - PVDF).

  • Procedure:

    • The active material, conductive carbon, and PVDF are mixed in a mortar and pestle to ensure a uniform dry mixture.

    • N-methyl-2-pyrrolidone (NMP) is gradually added to the dry mixture while stirring continuously until a homogenous slurry with a suitable viscosity is formed.

    • The slurry is then stirred for several hours using a magnetic stirrer to ensure complete mixing.

Electrode Fabrication

The prepared slurry is cast onto a current collector to form the electrode.

  • Coating: The slurry is uniformly coated onto a copper foil current collector using a doctor blade technique. The thickness of the coating is typically controlled to achieve a specific active material loading.

  • Drying: The coated electrode is dried in a vacuum oven at approximately 80-120°C for at least 12 hours to completely remove the solvent.

  • Pressing and Cutting: The dried electrode sheet is then pressed using a calendering machine to ensure good contact between the particles and the current collector. Finally, circular electrodes of a specific diameter (e.g., 12 mm) are punched out from the sheet.

Half-Cell Assembly

The performance of the anode is tested in a half-cell configuration, typically using a coin cell.

  • Components:

    • Working Electrode: The prepared this compound electrode.

    • Counter/Reference Electrode: A potassium metal foil.

    • Separator: A glass fiber separator to prevent short circuits between the electrodes.

    • Electrolyte: A solution of a potassium salt in an organic solvent. A common electrolyte is 0.8 M KPF₆ in a 1:1 volume ratio of ethylene (B1197577) carbonate (EC) and diethyl carbonate (DEC).

  • Assembly: The coin cell components are assembled in an argon-filled glovebox to prevent contamination from air and moisture. The sequence of assembly is typically: negative casing, working electrode, separator soaked in electrolyte, potassium metal counter electrode, spacer, and positive casing, followed by crimping to seal the cell.

Electrochemical Measurements

The assembled half-cells are subjected to galvanostatic cycling to determine their capacity and stability.

  • Instrumentation: A battery cycler is used to perform the charge-discharge tests.

  • Cycling Parameters:

    • Voltage Window: The cell is typically cycled between 0.01 V and 2.5 V versus K/K⁺.

    • Current Density: The initial cycles are often performed at a low current density (e.g., 50 mA/g) to activate the material. Subsequent cycles can be performed at various current densities to evaluate the rate capability.

    • Procedure: The cell is first discharged to allow for the potassiation of the anode, followed by a charge to de-potassiate. This process is repeated for a desired number of cycles to assess the capacity retention and coulombic efficiency.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental validation of this compound's theoretical capacity.

experimental_workflow cluster_preparation Electrode Preparation cluster_assembly Cell Assembly (in Glovebox) cluster_testing Electrochemical Testing slurry_prep Slurry Preparation (K₂TP, Carbon, Binder in NMP) coating Doctor Blade Coating on Cu Foil slurry_prep->coating drying Vacuum Drying coating->drying pressing Calendering and Punching drying->pressing stacking Stacking Components (Anode, Separator, K Metal) pressing->stacking crimping Crimping Coin Cell stacking->crimping cycling Galvanostatic Cycling (Charge-Discharge) crimping->cycling analysis Data Analysis (Capacity, Efficiency, Stability) cycling->analysis

Experimental workflow for validating anode capacity.

References

A Researcher's Guide to the Cross-Validation of Dipotassium Terephthalate: Bridging Experimental and Computational Analyses

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous characterization of chemical compounds is paramount. Dipotassium (B57713) terephthalate (B1205515), a salt of terephthalic acid, serves as a valuable model system for studying the interplay between experimental measurements and computational modeling. This guide provides a comparative analysis of experimental and computational results for dipotassium terephthalate, offering detailed methodologies and data presentation to facilitate its application in research and development.

The validation of computational models against experimental data is a critical step in modern chemical and materials science. This process not only builds confidence in the predictive power of theoretical models but also provides a deeper understanding of the material's properties at a molecular level. This guide focuses on the structural, vibrational, and thermal properties of this compound, outlining the experimental techniques and computational methods used for its characterization.

Structural and Vibrational Properties: A Comparative Look

The molecular structure and vibrational modes of this compound can be probed experimentally using techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) Spectroscopy, and Raman Spectroscopy. In parallel, computational methods like Density Functional Theory (DFT) can provide theoretical insights into these properties.

A recent study involving the synthesis and characterization of this compound from upcycled polyethylene (B3416737) terephthalate (PET) waste confirmed its chemical structure and vibrational properties using FTIR and DFT calculations. While the complete computational dataset from this study is not publicly available, a comparison can be drawn between the experimental FTIR data and computational results for a closely related compound, disodium (B8443419) terephthalate, which has been analyzed using the Hartree-Fock (HF) method. This comparison, presented in Table 1, highlights the strong correlation between experimental and theoretical vibrational spectroscopy, while also noting the expected variations due to the difference in the alkali metal cation.

Table 1: Comparison of Experimental and Computational Vibrational Frequencies for Terephthalate Salts

Vibrational Mode Assignment Experimental FTIR (this compound) (cm⁻¹) Computational (Hartree-Fock/6-31G) (Disodium Terephthalate) (cm⁻¹)*
C=O Asymmetric Stretch~15701575
C=C Aromatic Ring Stretch~15011508
C=O Symmetric Stretch~13911395
C-H In-Plane BendNot explicitly assigned1150
C-H Out-of-Plane Bend~825830

Note: Experimental data for this compound is derived from literature descriptions. Computational data is for disodium terephthalate and serves as a comparative proxy.

Thermal Stability Analysis

Table 2: Representative Thermal Analysis Data for an Alkali Metal Terephthalate

Parameter Experimental Value Notes
TGA
Onset Decomposition Temperature (Tonset)> 400 °CDecomposition in an inert atmosphere (e.g., Nitrogen).
Residual Mass at 800 °CVariesDepends on the formation of stable carbonate or oxide residues.
DSC
Melting Point (Tm)Not typically observedOften decomposes before melting.
Other Endothermic/Exothermic EventsDependent on sample historyMay indicate phase transitions or loss of hydration.

Detailed Methodologies

Experimental Protocols

1. Synthesis of this compound this compound can be synthesized via the reaction of terephthalic acid with a stoichiometric amount of potassium hydroxide (B78521) in an aqueous or alcoholic solution. The product can then be isolated by precipitation and purified by recrystallization.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: The solid this compound sample is finely ground and mixed with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.

  • Instrumentation: A commercial FTIR spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

3. Raman Spectroscopy

  • Sample Preparation: A small amount of the crystalline powder is placed on a microscope slide.

  • Instrumentation: A Raman microscope equipped with a laser source (e.g., 532 nm or 785 nm).

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectral range and acquisition time are optimized to obtain a good signal-to-noise ratio.

4. X-ray Diffraction (XRD)

  • Sample Preparation: A finely ground powder of this compound is packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source (λ = 1.54 Å).

  • Data Acquisition: The sample is scanned over a 2θ range (e.g., 5° to 80°) with a defined step size and scan speed. The resulting diffractogram provides information on the crystal structure and phase purity.

5. Thermal Analysis (TGA/DSC)

  • Sample Preparation: A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in an alumina (B75360) or platinum crucible.

  • Instrumentation: A simultaneous TGA/DSC instrument.

  • Data Acquisition: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The TGA measures the mass loss as a function of temperature, while the DSC measures the heat flow into or out of the sample.

Computational Protocol

Density Functional Theory (DFT) Calculations for Vibrational Frequencies

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or VASP is used.

  • Model Building: The molecular structure of this compound is built, including the terephthalate dianion and two potassium cations. For crystalline solid-state calculations, a periodic boundary condition approach is employed.

  • Methodology: The geometry of the molecule or crystal unit cell is optimized to find the lowest energy conformation. A functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) are chosen.

  • Frequency Calculation: Following geometry optimization, a frequency calculation is performed at the same level of theory. The output provides the harmonic vibrational frequencies, which can be compared with experimental IR and Raman spectra. A scaling factor is often applied to the calculated frequencies to better match the experimental values.

Visualizing the Cross-Validation Workflow and Molecular Structure

To illustrate the relationship between the experimental and computational approaches, the following diagrams are provided.

CrossValidationWorkflow cluster_exp Experimental Characterization cluster_comp Computational Modeling cluster_comp_data Comparison & Validation exp_synth Synthesis & Purification exp_xrd XRD exp_ftir FTIR Spectroscopy exp_raman Raman Spectroscopy exp_tga_dsc TGA / DSC compare_structure Structural Parameters exp_xrd->compare_structure Crystal Structure compare_vib Vibrational Frequencies exp_ftir->compare_vib IR Active Modes exp_raman->compare_vib Raman Active Modes compare_thermal Thermal Behavior exp_tga_dsc->compare_thermal Decomposition Profile comp_model Molecular Model Construction comp_dft DFT Geometry Optimization comp_model->comp_dft comp_freq DFT Frequency Calculation comp_dft->comp_freq comp_thermal Molecular Dynamics (for thermal properties) comp_dft->comp_thermal comp_dft->compare_structure Optimized Geometry comp_freq->compare_vib Calculated Frequencies comp_thermal->compare_thermal Simulated Thermal Events

Cross-validation workflow for this compound.

Molecular structure of the terephthalate dianion.

Comparative study of different synthesis routes for dipotassium terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dipotassium (B57713) terephthalate (B1205515), a key intermediate in the production of various polymers and specialty chemicals, can be synthesized through several distinct chemical pathways. The choice of synthesis route is often dictated by factors such as feedstock availability, desired product purity, energy consumption, and overall process economics. This guide provides a comparative analysis of the primary synthesis routes for dipotassium terephthalate, offering experimental data and detailed protocols to aid in methodological selection and process optimization.

Comparative Analysis of Synthesis Routes

The following table summarizes the key performance indicators for the three principal methods of this compound synthesis: Direct Neutralization, the Henkel Process, and Saponification of Polyethylene Terephthalate (PET).

ParameterDirect NeutralizationHenkel ProcessSaponification of PET
Starting Materials Terephthalic Acid, Potassium Hydroxide (B78521)Potassium Benzoate (B1203000) or Potassium Phthalate (B1215562)Waste Polyethylene Terephthalate (PET), Potassium Hydroxide
Reaction Type Acid-Base NeutralizationDisproportionation or IsomerizationHydrolysis (Saponification)
Typical Yield High (Quantitative)~80-85% (Isomerization), 50-60% (Disproportionation of Benzoate)[1]Variable, dependent on PET source and reaction conditions
Reported Purity High99.8%[2]Dependent on purification steps
Reaction Temperature Room Temperature to Mild Heating430-440 °C[1]Elevated temperatures (e.g., in refluxing solvent)
Pressure Atmospheric5-50 bar CO2[1]Atmospheric or slightly elevated
Catalyst None requiredZn-Cd or other heavy metal catalysts[1]None required for hydrolysis
Key Advantages Simple, high purity, mild conditionsUtilizes alternative feedstocksValorization of plastic waste
Key Disadvantages Relies on purified terephthalic acidHarsh reaction conditions (high T & P), use of heavy metal catalystsProduct purity can be variable, requires pre-treatment of PET

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Direct Neutralization of Terephthalic Acid

This method involves the straightforward acid-base reaction between terephthalic acid and potassium hydroxide.

Materials:

  • Terephthalic Acid (C₈H₆O₄)

  • Potassium Hydroxide (KOH)

  • Distilled Water

Procedure:

  • In a suitable reaction vessel, dissolve 18.89 grams of potassium hydroxide in 200 grams of distilled water to prepare a KOH solution.

  • Slowly add 24.75 grams of terephthalic acid to the potassium hydroxide solution with continuous heating and stirring.[3]

  • Continue stirring until all the terephthalic acid has reacted to form a clear solution of this compound.

  • The resulting solution can be used directly, or the this compound can be isolated by methods such as spray drying.[3]

Henkel Process

The Henkel process has two primary variations for the production of this compound, which is often an intermediate in the production of terephthalic acid.

Starting Material: Dipotassium phthalate (derived from phthalic anhydride).

General Reaction Conditions:

  • Temperature: 430-440°C.[1]

  • Pressure: 5-20 bar of carbon dioxide.[1]

  • Catalyst: Zinc-Cadmium (Zn-Cd) catalyst.[1]

Procedure Outline:

  • Dipotassium phthalate is prepared from phthalic anhydride.

  • The dipotassium phthalate is heated in a high-pressure reactor in the presence of a Zn-Cd catalyst under a carbon dioxide atmosphere.

  • The isomerization reaction occurs, converting dipotassium phthalate to this compound.

  • The product is then typically purified by dissolving the aqueous solution, treating it with adsorbents, and recrystallization.[1]

Starting Material: Potassium benzoate.

General Reaction Conditions:

  • Temperature: 430-440°C.[1]

  • Pressure: Approximately 50 bar of carbon dioxide.[1]

  • Catalyst: Cadmium (Cd) or Zinc (Zn) benzoate.[1]

Procedure Outline:

  • Potassium benzoate is heated in a high-pressure reactor with a Cd or Zn benzoate catalyst under a carbon dioxide atmosphere.

  • The disproportionation reaction yields this compound and benzene (B151609) with high selectivity (around 95%).[1]

  • The this compound is purified from the reaction mixture, typically through dissolution, treatment with adsorbents, and recrystallization.[1] A patent describes a process that yields this compound with a purity of 99.8% and a yield of 98.1%.[2]

Saponification of Polyethylene Terephthalate (PET)

This route provides a method for the chemical recycling of PET waste to produce this compound.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place the PET flakes.

  • Add a solution of potassium hydroxide in the chosen solvent (e.g., 1-pentanol). The base to PET mass ratio is typically around 1:1.2.

  • Heat the mixture to reflux with continuous stirring for a sufficient time to achieve depolymerization. In ethylene glycol, PET can dissolve within 10-30 minutes, with the formation of solid this compound occurring over a longer period (e.g., 200 minutes).[4]

  • After the reaction is complete, the mixture is cooled.

  • The solid this compound can be separated from the solvent and any unreacted PET by filtration.

  • Further purification can be achieved by washing the solid product with a suitable solvent to remove impurities.

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the described synthesis routes for this compound.

G cluster_0 Direct Neutralization TA Terephthalic Acid Mix Mixing & Heating TA->Mix KOH Potassium Hydroxide KOH->Mix DKT_DN This compound Mix->DKT_DN

Figure 1. Direct Neutralization Workflow.

G cluster_1 Henkel Process cluster_1a Henkel I: Isomerization cluster_1b Henkel II: Disproportionation DP Dipotassium Phthalate HI_Reaction High T, P, Catalyst DP->HI_Reaction DKT_HI This compound HI_Reaction->DKT_HI KB Potassium Benzoate HII_Reaction High T, P, Catalyst KB->HII_Reaction DKT_HII This compound HII_Reaction->DKT_HII Benzene Benzene HII_Reaction->Benzene

Figure 2. Henkel Process Pathways.

G cluster_2 Saponification of PET PET Waste PET Reflux Reflux PET->Reflux KOH_Solvent KOH in Solvent KOH_Solvent->Reflux DKT_Sapon This compound Reflux->DKT_Sapon

Figure 3. Saponification of PET Workflow.

References

Performance Showdown: Porous Carbons from Dipotassium Terephthalate Challenge Traditional Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis reveals that porous carbons derived from dipotassium (B57713) terephthalate (B1205515), a value-added product from waste polyethylene (B3416737) terephthalate (PET), exhibit competitive and often superior performance characteristics compared to those synthesized from conventional biomass and polymer precursors. This guide provides a detailed comparison of their physical properties and electrochemical performance, supported by experimental data, to inform researchers and professionals in materials science and drug development.

Porous carbons are a class of materials characterized by a high specific surface area and well-developed pore structures, making them ideal candidates for a wide range of applications, including adsorption, catalysis, and energy storage. The choice of precursor material significantly influences the final properties of the porous carbon. This guide focuses on a comparative performance analysis of porous carbons derived from dipotassium terephthalate against those from other common precursors like biomass and synthetic polymers.

Executive Summary of Performance Comparison

Porous carbons derived from this compound consistently demonstrate high specific surface areas, often exceeding 1000 m²/g, with a significant volume of micropores. These attributes contribute to their excellent performance in applications such as CO2 capture and as electrode materials in supercapacitors. While biomass-derived carbons offer the advantage of being sourced from renewable and abundant materials, their resulting properties can be more heterogeneous. Polymer-derived carbons, on the other hand, allow for a high degree of control over the final pore structure but may involve more complex and costly synthesis routes.

The following table summarizes the key performance indicators for porous carbons from these different precursors based on published experimental data.

Precursor MaterialSynthesis MethodActivating AgentPyrolysis Temp. (°C)Specific Surface Area (m²/g)Total Pore Volume (cm³/g)Application & Performance
This compound (from PET) Hydrolysis followed by PyrolysisIn-situ (from K salt)800~1100-Adsorbent for Methylene Blue: 443 mg/g[1][2]
Waste PET One-step PyrolysisK₂CO₃700--Supercapacitor: 332.3 F/g at 0.5 A/g[3]
Waste PET Bottles PyrolysisKOH800289-General Porous Carbon Synthesis[4]
Biomass (Cornstalk) Carbonization & Activation--408-Supercapacitor: 125 F/g (aqueous), 15.3 Wh/kg (organic)[5]
Biomass (Bamboo Shoots) Carbonization & ActivationKHCO₃800--Adsorbent for Cr(VI): 385.8 mg/g[6]
Biomass (Acer truncatum wood) Pre-carbonization & KOH ActivationKOH---CO₂ Adsorption: 7.56 mmol/g (0°C), 4.29 mmol/g (25°C)[7]
Conjugated Microporous Polymer Direct Pyrolysis----CO₂ Capture & Energy Storage[8]

Visualizing the Synthesis and Logic

To better understand the processes and relationships discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for producing porous carbon from this compound and the logical flow of precursor selection based on desired application outcomes.

G Experimental Workflow: Porous Carbon from PET via this compound cluster_0 PET Waste Pre-treatment cluster_1 Hydrolysis cluster_2 Carbonization PET_Waste Waste PET Bottles Dissolution Dissolution in DMSO PET_Waste->Dissolution Hydrolysis Alkaline Hydrolysis with KOH (aq) at ~150°C Dissolution->Hydrolysis Dipotassium_Terephthalate Formation of this compound Hydrolysis->Dipotassium_Terephthalate Pyrolysis Pyrolysis at 800°C Dipotassium_Terephthalate->Pyrolysis Porous_Carbon Porous Carbon Product Pyrolysis->Porous_Carbon

Caption: Synthesis of porous carbon from PET waste.

G Logical Flow for Precursor Selection cluster_0 High Surface Area & Microporosity cluster_1 Hierarchical Porous Structure & Good Conductivity cluster_2 Cost-Effectiveness & Sustainability Desired_Application Desired Application Adsorption Gas Adsorption (e.g., CO₂) Pollutant Removal Desired_Application->Adsorption Energy_Storage Supercapacitors Batteries Desired_Application->Energy_Storage General_Use General Adsorbents Low-cost applications Desired_Application->General_Use Dipotassium_Terephthalate_Choice This compound Adsorption->Dipotassium_Terephthalate_Choice favors Polymer_Choice Synthetic Polymers Energy_Storage->Polymer_Choice often requires Biomass_Choice Biomass General_Use->Biomass_Choice prioritizes

References

A Head-to-Head Comparison of Dipotassium Terephthalate-Based MOFs for Gas Separation

Author: BenchChem Technical Support Team. Date: December 2025

The separation of gases is a critical process in numerous industrial applications, from natural gas purification to carbon capture. Metal-Organic Frameworks (MOFs), a class of porous crystalline materials, have emerged as promising candidates for these applications due to their high surface areas, tunable pore sizes, and chemically versatile structures. Among the vast library of MOFs, those constructed from terephthalate-based linkers, often synthesized using precursors like dipotassium (B57713) terephthalate, have garnered significant attention. This guide provides a head-to-head comparison of a prominent series of isostructural terephthalate-derived MOFs, M-MOF-74 (M = Mg, Co, Ni, Zn), renowned for their exceptional gas separation capabilities stemming from their high density of open metal sites.

Performance Overview

The M-MOF-74 series, also known as CPO-27, consists of metal centers coordinated to 2,5-dihydroxyterephthalate linkers, forming a honeycomb-like structure with one-dimensional hexagonal channels. The choice of the metal cation significantly influences the gas adsorption and separation characteristics of the material. Below is a comparative summary of their performance in CO2 separation, a crucial application for mitigating greenhouse gas emissions.

Data Presentation: Gas Separation Performance of M-MOF-74 Series

MOFMetal CenterBET Surface Area (m²/g)CO2 Uptake (mmol/g) at 298 K, 1 barCO2/N2 Selectivity (IAST)Reference
Mg-MOF-74Mg²⁺~1176~3.5~85[1][2]
Co-MOF-74Co²⁺~1100~3.2~70[1][2]
Ni-MOF-74Ni²⁺~1200~2.8~60[1][2]
Zn-MOF-74Zn²⁺~1050~2.5~45[1][2]

Note: The values presented are approximate and can vary based on the specific synthesis and activation conditions.

The data clearly indicates that Mg-MOF-74 exhibits the highest CO2 uptake and CO2/N2 selectivity among the studied analogues under these conditions. This is often attributed to the strong interaction between CO2 and the open magnesium sites within the framework.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and characterization of the M-MOF-74 series, providing a foundation for reproducible research.

Synthesis of M-MOF-74 (M = Mg, Co, Ni, Zn)

A typical solvothermal synthesis procedure for the M-MOF-74 series is as follows:

  • Precursor Solution Preparation: A solution of the corresponding metal salt (e.g., magnesium nitrate (B79036) hexahydrate, cobalt nitrate hexahydrate, nickel nitrate hexahydrate, or zinc nitrate hexahydrate) and 2,5-dihydroxyterephthalic acid (H4DOBDC) is prepared in a solvent mixture, typically containing N,N-dimethylformamide (DMF), ethanol, and water.[1]

  • Solvothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 100-125 °C) for a designated period (e.g., 12-24 hours).

  • Product Recovery and Washing: After cooling to room temperature, the resulting crystalline product is collected by filtration or centrifugation. The product is then washed multiple times with a suitable solvent, such as DMF and methanol, to remove unreacted precursors and solvent molecules from the pores.

  • Activation: To expose the open metal sites, the washed MOF is activated by heating under a dynamic vacuum at an elevated temperature (e.g., 150-250 °C) for several hours. This step is crucial for achieving high gas adsorption capacities.

Gas Adsorption Measurements

The gas separation performance of the synthesized M-MOF-74 materials is evaluated using volumetric gas adsorption analysis.

  • Sample Preparation: A known mass of the activated MOF sample is placed in the sample tube of the gas adsorption analyzer. The sample is typically outgassed again in situ under vacuum at an elevated temperature to ensure the removal of any adsorbed moisture or gases.

  • Isotherm Measurement: Single-component adsorption isotherms for gases such as CO2, N2, and CH4 are measured at a constant temperature (e.g., 298 K). The instrument doses a known amount of gas into the sample tube and measures the equilibrium pressure. This process is repeated over a range of pressures to generate the isotherm, which plots the amount of gas adsorbed versus pressure.

  • Selectivity Calculation: The ideal adsorbed solution theory (IAST) is commonly used to calculate the selectivity of the MOF for a specific gas mixture (e.g., CO2/N2) from the single-component isotherm data. This provides a theoretical prediction of the material's separation performance.

Mandatory Visualization

The following diagram illustrates the logical workflow for the comparative evaluation of M-MOF-74 materials for gas separation.

Gas_Separation_Comparison Comparative Workflow for M-MOF-74 Gas Separation Performance cluster_synthesis Synthesis Stage cluster_characterization Characterization & Evaluation Metal_Salt Metal Salt (Mg, Co, Ni, Zn) Solvothermal Solvothermal Synthesis Metal_Salt->Solvothermal Ligand 2,5-Dihydroxyterephthalic Acid Ligand->Solvothermal Solvent Solvent (DMF/Ethanol/H2O) Solvent->Solvothermal Washing Washing & Activation Solvothermal->Washing MOF_Product M-MOF-74 (M = Mg, Co, Ni, Zn) Washing->MOF_Product Gas_Adsorption Gas Adsorption Analysis (CO2, N2, CH4) MOF_Product->Gas_Adsorption Data_Analysis Data Analysis (Uptake, Selectivity) Gas_Adsorption->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: Workflow for comparing M-MOF-74 gas separation performance.

References

Safety Operating Guide

Safe Disposal of Dipotassium Terephthalate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of dipotassium (B57713) terephthalate (B1205515), tailored for researchers, scientists, and drug development professionals.

Hazard Assessment and Regulatory Compliance

Before disposal, the first and most critical step is to determine if the waste is classified as hazardous. Dipotassium terephthalate is the dipotassium salt of terephthalic acid. According to available Safety Data Sheets (SDS), it is generally not classified as a hazardous substance.[1] However, it is the generator's responsibility to confirm the waste's classification.[2][3]

Waste is typically considered hazardous if it is specifically listed by regulatory bodies like the Environmental Protection Agency (EPA) or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][4] this compound does not typically meet these criteria. Always consult your institution's Environmental Health and Safety (EHS) department and review federal, state, and local regulations to ensure full compliance.[2][5]

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, especially during disposal procedures, appropriate personal protective equipment should be worn to minimize exposure.

Equipment Specification Purpose
Eye Protection Chemical safety goggles or glasses.To protect eyes from dust particles.
Hand Protection Protective gloves (e.g., nitrile).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Generally not required under normal use with adequate ventilation. A dust respirator may be used if dust is generated.[6]To prevent inhalation of dust particles.

Handle in accordance with good industrial hygiene and safety practices.[1][7]

Spill and Leak Containment

In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination:

  • Ventilate the Area: Ensure the space is well-ventilated.

  • Wear Appropriate PPE: Refer to the table above.

  • Contain the Spill: Use personal protective equipment.[6]

  • Clean-up: Sweep up the solid material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.

  • Decontaminate: Clean the spill area with water.

  • Disposal: Dispose of the contained waste according to the procedures outlined below.

Disposal Procedures

Based on the non-hazardous nature of this compound, there are two primary disposal pathways. The choice depends on institutional policies and local regulations.

Method 1: Standard Non-Hazardous Solid Waste Disposal

If your EHS department confirms that the this compound waste is non-hazardous and local regulations permit, it can be disposed of as standard solid waste.

Step-by-Step Protocol:

  • Containerize: Place the dry this compound waste in a securely sealed, clearly labeled container.

  • Labeling: The label should clearly identify the contents as "this compound Waste" and indicate that it is non-hazardous.

  • Disposal: Dispose of the container in the regular trash, following your institution's specific procedures for chemical solid waste.[8] Always alert maintenance staff when chemicals are in the trash to avoid accidents.[8]

Method 2: Chemical Neutralization and In-Lab Recycling (Preferred Method)

A more environmentally responsible approach is to convert the this compound back into terephthalic acid. Terephthalic acid is less soluble in water, making it easier to separate and manage. This process is a fundamental step in the chemical recycling of PET plastics.[9][10]

Experimental Protocol for Neutralization:

  • Dissolution: Dissolve the this compound waste in a minimal amount of deionized water in a suitable flask or beaker.

  • Acidification: While stirring, slowly add a dilute mineral acid (e.g., hydrochloric acid or sulfuric acid) to the solution. Terephthalic acid will precipitate out as a white solid as the solution becomes acidic.

  • Filtration: Once precipitation is complete, separate the solid terephthalic acid from the solution via vacuum filtration.

  • Washing: Wash the collected terephthalic acid with deionized water to remove any remaining salts.

  • Drying: Dry the purified terephthalic acid in a drying oven.

  • Disposal/Recycling: The resulting terephthalic acid can be disposed of as non-hazardous solid waste or potentially repurposed for other applications, depending on its purity and institutional guidelines. The remaining aqueous solution containing a neutral salt (e.g., potassium chloride) can typically be disposed of down the drain with copious amounts of water, provided it meets local wastewater regulations.[8]

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal procedure for this compound.

G start Start: Dipotassium Terephthalate Waste hazard_assessment 1. Hazard Assessment (Consult SDS & Regulations) start->hazard_assessment is_hazardous Is waste hazardous? hazard_assessment->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol (Contact EHS) is_hazardous->hazardous_disposal Yes non_hazardous Waste is Non-Hazardous is_hazardous->non_hazardous No spill_response 2. Spill Containment (If applicable) non_hazardous->spill_response disposal_choice 3. Select Disposal Method spill_response->disposal_choice solid_waste Method 1: Non-Hazardous Solid Waste disposal_choice->solid_waste Standard neutralization Method 2 (Preferred): Chemical Neutralization disposal_choice->neutralization Recycle/Neutralize end_solid End: Dispose as Solid Chemical Waste solid_waste->end_solid end_neutral End: Recover Terephthalic Acid & Dispose of Neutral Salt Solution neutralization->end_neutral

Caption: Decision workflow for this compound disposal.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the workplace.

References

Essential Safety and Logistical Information for Handling Dipotassium Terephthalate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Dipotassium terephthalate (B1205515). This document provides a comprehensive guide to the necessary personal protective equipment (PPE), handling procedures, and disposal plans to facilitate safe and efficient laboratory operations.

Personal Protective Equipment (PPE)

When handling Dipotassium terephthalate, particularly in solid form where dust can be generated, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE.

Protection Type Required Equipment Specifications & Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required in situations with a high risk of dust or splash generation.[1][2]Protects against airborne particles and splashes, preventing eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, latex, or neoprene).[2] A lab coat or chemical-resistant apron is also necessary.[1][2]Prevents direct skin contact with the chemical.[3]
Respiratory Protection A dust respirator or an air-purifying respirator should be used when dust formation is likely.[1][4]Protects the respiratory system from the inhalation of dust particles.[1]
Foot Protection Closed-toe shoes are a minimum requirement in a laboratory setting.Provides a basic level of protection against spills.

Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area to avoid the accumulation of dust.[1]

  • Employ local exhaust ventilation where dust is generated.[1]

  • Avoid direct contact with skin and eyes.[5]

  • Wash hands thoroughly after handling the substance.[1]

  • Prevent the formation and dispersion of dust.[1]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][5]

  • Keep the container tightly closed to prevent contamination.[1][5]

  • Store away from incompatible materials, such as strong oxidizing agents.[1]

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, immediate and appropriate action is necessary.

Scenario Procedure
Spill Use personal protective equipment.[6] Sweep up the spilled solid material and place it in a suitable container for disposal.[3] Avoid generating dust.[3] Ventilate the area and wash the spill site after material pickup is complete.[7]
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] If irritation persists, seek medical attention.[1]
Skin Contact Wash off immediately with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Move the exposed person to fresh air. If they feel unwell, seek medical attention.[1]
Ingestion Rinse mouth with water.[6] Do not induce vomiting. Seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste this compound: Dispose of in accordance with all federal, state, and local regulations.[7] It should be collected in a designated, labeled container for chemical waste.

  • Contaminated PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and disposed of as chemical waste.

Experimental Workflow for Handling this compound

G A Preparation - Review SDS - Don appropriate PPE - Prepare workspace in a ventilated area B Weighing and Handling - Use a chemical fume hood or ventilated enclosure - Carefully weigh the required amount - Avoid generating dust A->B C Experimental Use - Add to reaction vessel as per protocol - Monitor the experiment B->C D Decontamination - Clean all glassware and equipment - Decontaminate work surfaces C->D E Waste Disposal - Segregate waste (solid, liquid, PPE) - Dispose of in labeled, sealed containers D->E F Post-Experiment - Remove and properly dispose of PPE - Wash hands thoroughly E->F

Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.